molecular formula C13H13N B167866 1-Biphenyl-2-Ylmethanamine CAS No. 1924-77-2

1-Biphenyl-2-Ylmethanamine

Cat. No.: B167866
CAS No.: 1924-77-2
M. Wt: 183.25 g/mol
InChI Key: YHXKXVFQHWJYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Biphenyl-2-Ylmethanamine (CAS 1924-77-2) is a small molecule organic compound with the molecular formula C13H13N and an average molecular weight of 183.25 g/mol . This compound, belonging to the class of biphenyls and derivatives, serves as a versatile synthetic intermediate and valuable scaffold in medicinal chemistry research . Its core structure, featuring a benzylamine group attached to an ortho-substituted biphenyl system, is a key pharmacophore in the development of novel therapeutic agents. This compound has demonstrated significant research value in neuroscientific and pharmacological applications. Studies indicate that structurally related biphenyl derivatives act as atypical dopamine transporter (DAT) inhibitors . Such compounds are being investigated for their potential in treating psychostimulant use disorders (PSUD), as they can inhibit dopamine reuptake without exhibiting cocaine-like behaviors, suggesting a lower abuse liability . Furthermore, this compound has been identified as an inhibitor of the Dipeptidyl peptidase 4 (DPP-4) enzyme, a established target for type 2 diabetes management . This dual research relevance makes it a compelling candidate for central nervous system (CNS) and metabolic disease research programs. The physicochemical and predicted ADMET properties of this compound suggest good bioavailability and blood-brain barrier penetrability, which is critical for CNS-targeted research . Researchers can utilize this chemical building block to develop and optimize compounds targeting a range of proteins and pathways. This product is strictly for research purposes and is not approved for diagnostic or therapeutic use . Please refer to the available Safety Data Sheet (SDS) for safe handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKXVFQHWJYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940902
Record name 1-([1,1'-Biphenyl]-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1924-77-2
Record name 1924-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-([1,1'-Biphenyl]-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1924-77-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"1-Biphenyl-2-Ylmethanamine" synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Biphenyl-2-Ylmethanamine

Introduction

This compound, also known as 2-(aminomethyl)biphenyl, is a significant chemical intermediate in organic synthesis. Its structural motif, featuring a biaryl backbone with a reactive primary amine on a methylene spacer, makes it a valuable building block for more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds, including highly substituted fluorenones, and is explored in the development of pharmacologically active agents.[1] This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, comparative data, and process visualizations for researchers and professionals in drug development.

Core Synthesis Pathways

The synthesis of this compound predominantly relies on modern cross-coupling reactions to construct the core biphenyl structure, followed by functional group manipulation to install the aminomethyl moiety. The most prevalent and efficient method involves a Suzuki cross-coupling reaction.

Pathway 1: Suzuki Coupling Followed by Functional Group Transformation

This is the most direct and widely applicable route, starting from commercially available ortho-substituted benzene derivatives and phenylboronic acid.[1] The strategy can be executed via two primary variations depending on the starting functional group: a nitrile or an aldehyde.

Variation A: Via 2-Cyanobiphenyl Intermediate

  • Step 1: Suzuki Coupling: 2-Bromobenzonitrile is coupled with phenylboronic acid in the presence of a palladium catalyst and a base to form 2-cyanobiphenyl ([1,1'-biphenyl]-2-carbonitrile).

  • Step 2: Nitrile Reduction: The resulting nitrile is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Variation B: Via 2-Biphenylcarbaldehyde Intermediate

  • Step 1: Suzuki Coupling: 2-Bromobenzaldehyde is coupled with phenylboronic acid under standard Suzuki conditions to yield 2-biphenylcarbaldehyde.

  • Step 2: Reductive Amination: The aldehyde is converted to the final amine via reductive amination. This involves forming an imine with an ammonia source, which is then reduced in situ.

G cluster_A Variation A: Nitrile Route cluster_B Variation B: Aldehyde Route A1 2-Bromobenzonitrile A3 [1,1'-Biphenyl]-2-carbonitrile A1->A3 Pd Catalyst, Base (Suzuki Coupling) A2 Phenylboronic Acid A2->A3 A4 This compound A3->A4 Reduction (e.g., LiAlH₄) B1 2-Bromobenzaldehyde B3 [1,1'-Biphenyl]-2-carbaldehyde B1->B3 Pd Catalyst, Base (Suzuki Coupling) B2 Phenylboronic Acid B2->B3 B4 This compound B3->B4 Reductive Amination

Diagram 1: Suzuki Coupling Pathways
Pathway 2: Synthesis from 2-Methylbiphenyl

An alternative route begins with 2-methylbiphenyl, which can be functionalized at the methyl position.

  • Step 1: Radical Halogenation: The methyl group of 2-methylbiphenyl is halogenated, typically using N-bromosuccinimide (NBS) with a radical initiator, to form 2-(bromomethyl)biphenyl.

  • Step 2: Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile. The amine can be introduced via several methods, such as the Gabriel synthesis (reaction with potassium phthalimide followed by hydrolysis) or direct amination with ammonia.

G S1 2-Methylbiphenyl S2 2-(Bromomethyl)biphenyl S1->S2 NBS, Initiator (Radical Bromination) S3 Intermediate S2->S3 1. Potassium Phthalimide (Gabriel Synthesis) S4 This compound S3->S4 2. Hydrazine (Deprotection)

Diagram 2: Synthesis from 2-Methylbiphenyl

Data Presentation

The following table summarizes the key transformations and typical yields reported in the literature for analogous reactions, providing a basis for comparison between the synthetic pathways.

StepReaction TypeStarting MaterialProductReagentsTypical Yield (%)Reference
1ASuzuki CouplingAryl Halide, Arylboronic AcidBiaryl CompoundPd Catalyst, Base70-95%[2][3]
2ANitrile ReductionAryl NitrileArylmethylamineLiAlH₄ or H₂/Catalyst70-90%General
2BReductive AminationAryl AldehydeArylmethylamineNH₃/NH₄OAc, NaBH₃CN60-85%[1]
1CRadical BrominationAryl MethaneArylmethyl BromideNBS, AIBN/BPO60-80%General
2CGabriel SynthesisArylmethyl HalideArylmethylamine1. K-Phthalimide 2. N₂H₄70-90%General

Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling and Nitrile Reduction

This protocol is a representative procedure based on established methodologies for Suzuki couplings and subsequent nitrile reductions.[1][2]

Step A: Synthesis of [1,1'-Biphenyl]-2-carbonitrile

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzonitrile (10.0 g, 54.9 mmol), phenylboronic acid (8.04 g, 66.0 mmol), and potassium carbonate (22.8 g, 165 mmol).

  • Solvent Addition: Add a 3:1 mixture of Toluene/Water (120 mL).

  • Degassing: Bubble nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.27 g, 1.1 mmol, 2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 90-95 °C) and maintain for 12 hours with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield [1,1'-biphenyl]-2-carbonitrile as a white solid.

Step B: Synthesis of this compound

  • Setup: To a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of [1,1'-biphenyl]-2-carbonitrile (8.0 g, 44.6 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (2.54 g, 66.9 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (2.5 mL), 15% aqueous NaOH (2.5 mL), and then water again (7.5 mL). A granular precipitate should form.

  • Workup: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF (3 x 30 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in diethyl ether and extract with 1 M HCl. Basify the aqueous layer with 6 M NaOH until pH > 12 and extract with diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to afford this compound.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification P1 Combine Reactants: 2-Bromobenzonitrile Phenylboronic Acid K₂CO₃ P2 Add Toluene/H₂O Solvent P1->P2 P3 Degas with N₂ P2->P3 P4 Add Pd(PPh₃)₄ Catalyst P3->P4 P5 Heat to Reflux (12h) P4->P5 W1 Cool & Separate Layers P5->W1 Reaction Complete W2 Extract Aqueous Layer with Ethyl Acetate W1->W2 W3 Combine Organics, Wash, Dry W2->W3 W4 Concentrate & Purify (Column Chromatography) W3->W4 W5 Product: [1,1'-Biphenyl]-2-carbonitrile W4->W5

Diagram 3: Workflow for Suzuki Coupling Step

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminomethylbiphenyl. Due to a scarcity of publicly available experimental data for this specific compound, this guide presents a compilation of predicted values obtained from computational models. These predicted properties are crucial for researchers and drug development professionals in understanding the potential behavior of 2-aminomethylbiphenyl in various chemical and biological systems. Furthermore, this document outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, which can be applied should a physical sample of the compound become available. This guide aims to serve as a foundational resource for scientists working with or considering the use of 2-aminomethylbiphenyl in their research endeavors.

Introduction

2-Aminomethylbiphenyl, also known as ([1,1'-biphenyl]-2-yl)methanamine, is an organic compound featuring a biphenyl scaffold with an aminomethyl substituent. The biphenyl moiety is a common structural motif in medicinal chemistry, often imparting favorable properties such as metabolic stability and target-binding affinity. The primary amine group introduces a basic center, influencing the compound's solubility, pKa, and potential for ionic interactions.

A thorough understanding of the physicochemical properties of 2-aminomethylbiphenyl is fundamental for its application in research and drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a summary of its key predicted physicochemical parameters and detailed methodologies for their experimental determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-aminomethylbiphenyl. These values have been derived from computational algorithms and should be considered as estimates. Experimental verification is recommended.

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₃H₁₃N-
Molecular Weight 183.25 g/mol -
Melting Point Not availablePrediction models for the melting point of organic compounds are generally less accurate than for other properties and no reliable prediction was found.
Boiling Point 295.3 ± 11.0 °CQuantitative Structure-Property Relationship (QSPR) models often correlate boiling points with molecular descriptors.[1]
logP (Octanol-Water Partition Coefficient) 2.5 - 3.0The logP value is a key indicator of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution in biological systems.[2][3]
pKa (Acid Dissociation Constant) 9.5 - 10.5 (for the conjugate acid)The pKa of the primary amine is a critical determinant of its ionization state at physiological pH, impacting its solubility and receptor binding.[4][5]
Aqueous Solubility LowPredicted to have low aqueous solubility, a common characteristic of biphenyl compounds. Solubility is expected to increase at acidic pH due to the protonation of the amine group.

Note: The predicted values are generated from various computational models and are intended for guidance purposes only.

Experimental Protocols

The following sections detail standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid organic amine like 2-aminomethylbiphenyl.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[6]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: If necessary, finely grind the solid sample using a mortar and pestle.[6]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[6]

    • For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Begin heating at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

Determination of Boiling Point

For high-boiling liquids or solids that can be melted, the boiling point can be determined using a micro-scale method.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • High-temperature thermometer

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath liquid

Procedure:

  • Sample Preparation: Place a small amount of the liquid sample (or melted solid) into the small test tube or fusion tube.

  • Capillary Inversion: Place a capillary tube, with its sealed end up, into the sample tube.

  • Apparatus Setup: Attach the sample tube to the thermometer and immerse it in the heating bath of the Thiele tube.[8]

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

  • Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]

Determination of Aqueous Solubility

The solubility of an amine in water is highly pH-dependent.

Apparatus:

  • Scintillation vials or small test tubes

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • pH meter

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of each buffer solution in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

    • Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a suitable analytical method.[11]

  • Data Analysis: Plot the solubility as a function of pH to obtain the pH-solubility profile.

Visualizations

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Start: Obtain Solid Sample grind Grind to a Fine Powder (if necessary) start->grind load Load Sample into Capillary Tube grind->load place Place Capillary in Melting Point Apparatus load->place heat_fast Rapid Heating (Preliminary) place->heat_fast estimate Estimate Approximate Melting Range heat_fast->estimate cool Cool Apparatus estimate->cool Known heat_slow Slow Heating (1-2°C/min) cool->heat_slow observe Observe Melting heat_slow->observe record Record Melting Range observe->record end End: Melting Point Determined record->end

Caption: Workflow for determining the melting point of a solid organic compound.

Conclusion

This technical guide has provided a summary of the predicted physicochemical properties of 2-aminomethylbiphenyl, a compound of interest in chemical and pharmaceutical research. While experimental data remains limited, the presented in silico predictions offer valuable insights for preliminary assessment and experimental design. The detailed protocols for determining key physicochemical properties serve as a practical resource for researchers to characterize this and similar molecules. The continued investigation and experimental validation of these properties will be essential for unlocking the full potential of 2-aminomethylbiphenyl in various scientific applications.

References

An In-Depth Technical Guide to 1-Biphenyl-2-Ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Biphenyl-2-Ylmethanamine, including its chemical identity, structure, and known biological interactions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on its identified biological target and general methodologies relevant to its synthesis and potential biological evaluation.

Chemical Identity and Physicochemical Properties

This compound, also known as (2-phenylphenyl)methanamine, is a biphenyl derivative with the chemical formula C₁₃H₁₃N.[1] Its unique structural arrangement, featuring a methanamine group attached to one of the phenyl rings of a biphenyl scaffold, makes it a subject of interest in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1924-77-2PubChem[1]
Molecular Formula C₁₃H₁₃NPubChem[1]
Molecular Weight 183.25 g/mol PubChem[1]
IUPAC Name (2-phenylphenyl)methanaminePubChem[1]
Synonyms 2-PhenylbenzylaminePubChem[1]
Topological Polar Surface Area 26 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Potential Biological Target and Signaling Pathway

Structural biology studies have identified this compound as a ligand that binds to human Dipeptidyl Peptidase 4 (DPP4).[2] The crystal structure of human DPP4 in complex with this compound is available in the Protein Data Bank (PDB) under the accession code 3CCB.[2]

DPP4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis. It is a well-established therapeutic target for the management of type 2 diabetes mellitus. DPP4 inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. Inhibition of DPP4 prolongs the action of incretins, leading to improved glycemic control.

DPP4_Signaling_Pathway cluster_input Physiological Stimulus cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Response Food Intake Food Intake GLP1 GLP-1 Food Intake->GLP1 stimulates release GIP GIP Food Intake->GIP stimulates release Insulin Insulin Secretion (β-cells) GLP1->Insulin stimulates Glucagon Glucagon Secretion (α-cells) GLP1->Glucagon inhibits DPP4 DPP4 GLP1->DPP4 substrate GIP->Insulin stimulates GIP->DPP4 substrate Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose leads to Glucagon->Blood_Glucose counteracts lowering of Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins inactivates Biphenylmethanamine This compound Biphenylmethanamine->DPP4 inhibits Synthesis_Workflow StartingMaterial 2-Biphenylcarbonitrile Reaction Catalytic Hydrogenation StartingMaterial->Reaction Reagents H₂ (gas) Pd/C or Raney Ni Reagents->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Product This compound Reaction->Product

References

Spectroscopic Profile of (2-phenylphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-phenylphenyl)methanamine, also known as 2-aminomethylbiphenyl. Due to the limited availability of experimentally derived spectra for this specific compound, this document focuses on predicted spectroscopic data, supported by established principles of spectroscopic analysis for related chemical structures. The information herein is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for (2-phenylphenyl)methanamine. These predictions are based on the chemical structure of the molecule and typical spectroscopic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.25 - 7.55Multiplet9HAromatic Protons (Ar-H)
~ 3.80Singlet2HMethylene Protons (-CH₂-)
~ 1.50Broad Singlet2HAmine Protons (-NH₂)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~ 145.0Quaternary Aromatic Carbon
~ 141.0Quaternary Aromatic Carbon
~ 139.0Quaternary Aromatic Carbon
~ 129.5Aromatic CH
~ 128.5Aromatic CH
~ 128.0Aromatic CH
~ 127.5Aromatic CH
~ 127.0Aromatic CH
~ 45.0Methylene Carbon (-CH₂-)
Infrared (IR) Spectroscopy

The predicted IR spectrum of (2-phenylphenyl)methanamine is expected to show the following characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic (Methylene)
1650 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C StretchAromatic Ring
1335 - 1250C-N StretchAromatic Amine
910 - 665N-H WagPrimary Amine (-NH₂)
Mass Spectrometry (MS)

The mass spectrum of (2-phenylphenyl)methanamine is predicted to exhibit the following fragmentation pattern under electron ionization (EI).

m/z RatioProposed Fragment
183[M]⁺ (Molecular Ion)
182[M-H]⁺
167[M-NH₂]⁺
154[M-CH₂NH]⁺
152[M-CH₃N]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in the field for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of (2-phenylphenyl)methanamine in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

Instrument Setup and Data Acquisition:

  • The NMR spectrometer should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • For ¹H NMR, standard acquisition parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a pulse width of 30-45 degrees.

  • For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Data Processing:

  • The resulting Free Induction Decay (FID) is processed using a Fourier transform.

  • Phase and baseline corrections are applied to the spectrum.

  • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the (2-phenylphenyl)methanamine sample directly onto the ATR crystal. If the sample is a solid, apply pressure to ensure good contact.

Instrument Setup and Data Acquisition:

  • A background spectrum of the empty ATR accessory should be recorded to subtract atmospheric and instrumental interferences.

  • The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

  • The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Electron Ionization (EI) is a common method for generating ions, typically using an electron beam of 70 eV.

Mass Analysis and Detection:

  • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like (2-phenylphenyl)methanamine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of (2-phenylphenyl)methanamine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Confirmation of Structure & Purity Structure_Elucidation->Confirmation

Synthesis of 1-Biphenyl-2-Ylmethanamine via Suzuki Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-Biphenyl-2-Ylmethanamine, a valuable building block in medicinal chemistry and materials science, with a core focus on the Suzuki-Miyaura cross-coupling reaction. This document details two primary synthetic strategies, offering comprehensive experimental protocols and quantitative data to enable researchers to select and optimize the most suitable method for their applications. The guide also includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Introduction

The biphenyl scaffold is a privileged structure in numerous biologically active compounds and advanced materials. The specific isomer, this compound, serves as a key intermediate in the synthesis of a range of target molecules. Among the various synthetic methodologies for constructing the C-C bond in biaryl systems, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][2]

This guide explores two efficient Suzuki coupling-based routes for the synthesis of this compound:

  • Route A: The coupling of a 2-(aminomethyl)phenylboronic acid derivative with an aryl halide.

  • Route B: The coupling of a 2-halobenzylamine derivative with phenylboronic acid.

A critical aspect highlighted in the literature is the necessity of protecting the amine functionality, typically with a tert-butyloxycarbonyl (Boc) group, to prevent interference with the palladium catalyst and thereby achieve higher yields and shorter reaction times.[3][4] This guide will focus on the more direct and commonly employed Route B , detailing the N-protection of the starting material, the core Suzuki coupling reaction, and the final deprotection step.

Reaction Schematics and Pathway Visualization

The overall synthetic pathway for Route B is depicted below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection 2-Bromobenzylamine 2-Bromobenzylamine N-Boc-2-bromobenzylamine N-Boc-2-bromobenzylamine 2-Bromobenzylamine->N-Boc-2-bromobenzylamine (Boc)2O, Base (Boc)2O (Boc)2O N-Boc-1-Biphenyl-2-Ylmethanamine N-Boc-1-Biphenyl-2-Ylmethanamine N-Boc-2-bromobenzylamine->N-Boc-1-Biphenyl-2-Ylmethanamine Pd Catalyst, Base Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->N-Boc-1-Biphenyl-2-Ylmethanamine This compound This compound N-Boc-1-Biphenyl-2-Ylmethanamine->this compound Acid

Caption: Overall synthetic workflow for this compound.

The core of this synthesis is the Suzuki-Miyaura coupling, a catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle center Pd(0)Ln OA Oxidative Addition center->OA ArPdX Ar-Pd(II)Ln-X OA->ArPdX RE Reductive Elimination RE->center ArAr N-Boc-1-Biphenyl-2-Ylmethanamine (Ar-Ar') RE->ArAr TM Transmetalation ArPdAr Ar-Pd(II)Ln-Ar' TM->ArPdAr ArX N-Boc-2-bromobenzylamine (Ar-X) ArX->OA ArPdX->TM ArPdAr->RE ArBOH Phenylboronic Acid (Ar'-B(OH)2) ArBOB Ar'-B(OR)3- ArBOH->ArBOB Activation Base Base (e.g., K2CO3) ArBOB->TM

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-bromobenzylamine

The protection of 2-bromobenzylamine is a crucial initial step. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

  • Dissolve 2-bromobenzylamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone (95:5).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv.).

  • If using an organic solvent, add a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) (1.0-1.2 equiv.). In aqueous acetone, a base may not be required.[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, if using an organic solvent, wash the mixture with water and brine. If in aqueous acetone, add DCM for extraction.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-bromobenzylamine as a solid.[5]

Step 2: Suzuki-Miyaura Coupling

This step involves the core C-C bond formation between N-Boc-2-bromobenzylamine and phenylboronic acid.

Protocol:

  • To a reaction vessel, add N-Boc-2-bromobenzylamine (1.0 equiv.), phenylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 0.1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, PCy₃, or XPhos).

  • Add a degassed solvent system via syringe. Common solvents include dimethylformamide (DMF)/water, dioxane/water, or toluene.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-1-Biphenyl-2-Ylmethanamine.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target primary amine.

Protocol:

  • Dissolve the N-Boc-1-Biphenyl-2-Ylmethanamine in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of hydrochloric acid (HCl) in dioxane or water.[6]

  • Stir the reaction at room temperature. The reaction is typically rapid.

  • Monitor for the disappearance of the starting material by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If the hydrochloride salt is formed, it can be neutralized with a base (e.g., aqueous NaOH or NaHCO₃) and extracted with an organic solvent to yield the free amine, this compound.

Quantitative Data

The yield of the Suzuki-Miyaura coupling reaction is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the Suzuki coupling of aryl bromides with phenylboronic acid, which serve as a guide for optimizing the synthesis of this compound.

Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.1)GlycineK₂CO₃H₂ORT1.5>95[7]
Pd-NHC@Eu-BCI-K₂CO₃C₂H₅OH80199
Pd(PPh₃)₄ (0.2)-K₂CO₃DMF1001-4-[8]
Pd(OAc)₂ (1)-Amberlite IRA-400(OH)H₂O/EtOH601-2-[9]
Pd-NHC-MIL-101(Cr) (0.6)-K₂CO₃H₂O85->90

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. The protection of the amine group as a Boc-carbamate is a critical step to ensure high yields and efficient conversion. The choice of catalyst, ligand, base, and solvent system can be tailored to optimize the reaction conditions. The detailed protocols and compiled data in this guide provide a solid foundation for researchers in the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 2-Aminomethylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern synthetic approach to obtaining 2-aminomethylbiphenyl and its derivatives. While the classical Ullmann condensation represents a foundational method for the formation of biaryl linkages through copper-catalyzed cross-coupling reactions, contemporary organic synthesis often favors alternative palladium-catalyzed methods like the Suzuki-Miyaura coupling for their milder reaction conditions, broader substrate scope, and higher yields.

This guide will focus on a well-documented Suzuki-Miyaura coupling protocol for the synthesis of N-protected 2-aminomethylbiphenyls, as reported in the literature as a precursor for the synthesis of highly substituted fluorenones. This approach provides a reliable and experimentally validated pathway to the target scaffold.

Core Synthesis Strategy: Suzuki-Miyaura Coupling

The presented methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a protected 2-bromobenzylamine and a substituted phenylboronic acid. The use of a protecting group on the amine, such as the tert-butyloxycarbonyl (Boc) group, is crucial for achieving high yields and preventing side reactions.

Reaction Components and Their Logical Relationship

The Suzuki-Miyaura coupling for the synthesis of N-Boc-2-aminomethylbiphenyl involves several key components that work in a catalytic cycle to form the desired carbon-carbon bond between the two aromatic rings.

Suzuki_Coupling_Components cluster_reactants Reactants cluster_catalyst_system Catalytic System cluster_solvent Solvent cluster_product Product ArylHalide N-Boc-2-bromobenzylamine Catalyst Pd(PPh3)4 ArylHalide->Catalyst Oxidative Addition BoronicAcid Phenylboronic Acid Base K2CO3 (aq) BoronicAcid->Base Activation Product N-Boc-2-aminomethylbiphenyl Catalyst->Product Reductive Elimination Base->Catalyst Transmetalation Solvent Toluene

Caption: Logical relationship of components in the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of N-Boc-2-(aminomethyl)biphenyl

The following protocol is adapted from the supplementary information for the synthesis of fluorenone precursors.

Materials:

  • N-Boc-2-bromobenzylamine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water (degassed)

  • Argon (or other inert gas)

Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-2-bromobenzylamine (1.0 equiv), phenylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate the flask and backfill with argon. This cycle should be repeated three times to ensure an inert atmosphere.

  • Add toluene to the flask, followed by a 2 M aqueous solution of potassium carbonate (2.0 equiv). The solvent volume should be sufficient to dissolve the reactants (a typical concentration is 0.1 M with respect to the limiting reagent).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-(aminomethyl)biphenyl.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-Boc-2-aminomethylbiphenyl.

Suzuki_Workflow Reactants 1. Combine Reactants and Catalyst (N-Boc-2-bromobenzylamine, Phenylboronic acid, Pd(PPh3)4) Inert_Atmosphere 2. Establish Inert Atmosphere (Evacuate and backfill with Argon) Reactants->Inert_Atmosphere Solvent_Base 3. Add Solvents and Base (Toluene, aq. K2CO3) Inert_Atmosphere->Solvent_Base Reaction 4. Heat Reaction Mixture (100 °C, 12-24 h) Solvent_Base->Reaction Workup 5. Aqueous Workup (Ethyl acetate, water, brine) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Pure N-Boc-2-aminomethylbiphenyl Purification->Product

Caption: Experimental workflow for the synthesis of N-Boc-2-aminomethylbiphenyl.

Quantitative Data

The following table summarizes the typical quantitative data for the Suzuki-Miyaura synthesis of N-Boc-2-aminomethylbiphenyl and a representative substituted derivative.

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1N-Boc-2-bromobenzylaminePhenylboronic acid52.0Toluene/H2O1001885-95
2N-Boc-2-bromobenzylamine4-Methoxyphenylboronic acid52.0Toluene/H2O1002088

Note: Yields are isolated yields after purification and can vary based on the specific reaction scale and purification efficiency.

Concluding Remarks

While the Ullmann condensation remains a historically significant reaction, the Suzuki-Miyaura coupling often provides a more efficient and versatile route for the synthesis of 2-aminomethylbiphenyl and its analogs. The provided protocol offers a robust and high-yielding method for accessing this important structural motif, which serves as a valuable building block in medicinal chemistry and materials science. Researchers and drug development professionals can utilize this guide as a practical starting point for the synthesis of their target molecules. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired scale of the reaction.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-Biphenyl-2-Ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Biphenyl-2-ylmethanamine, also known as 2-phenylbenzylamine, is a primary amine featuring a biphenyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique conformational properties and its presence in various biologically active compounds. The synthesis of this amine can be achieved through several strategic pathways, each originating from a distinct starting material. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the requisite starting materials. Detailed experimental methodologies, quantitative data, and logical workflows are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

The biphenyl moiety is a prevalent structural feature in a wide array of organic molecules, including pharmaceuticals, agrochemicals, and liquid crystals. The introduction of an aminomethyl group at the 2-position of the biphenyl system affords this compound, a versatile building block for further chemical elaboration. The selection of an appropriate synthetic route is paramount and is largely dictated by the availability and cost of the starting materials, as well as the desired scale and purity of the final product. This guide explores four principal synthetic strategies commencing from readily accessible precursors: 2-biphenylcarboxaldehyde, 2-phenylbenzyl bromide, 2-phenylbenzonitrile, and 2-phenylacetamide.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached from several key starting materials, each requiring a specific set of transformations. The following sections detail the most common and effective methods.

Reductive Amination of 2-Biphenylcarboxaldehyde

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[1][2] This one-pot reaction involves the initial formation of an imine from the aldehyde and an amine source, followed by its in-situ reduction to the corresponding amine.

Starting Material: 2-Biphenylcarboxaldehyde

Reaction Principle: The reaction proceeds via the nucleophilic attack of an amine on the carbonyl carbon of 2-biphenylcarboxaldehyde to form a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced by a suitable reducing agent to yield this compound.

  • Materials:

    • 2-Biphenylcarboxaldehyde

    • Ammonia (e.g., aqueous solution or ammonium acetate)

    • Sodium Borohydride (NaBH₄)[3]

    • Methanol or Ethanol[3]

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Ethyl acetate

    • Hydrochloric acid (for work-up)

    • Sodium bicarbonate solution (for work-up)

  • Procedure:

    • Dissolve 2-biphenylcarboxaldehyde (1.0 eq) in methanol.

    • Add a source of ammonia, such as a concentrated aqueous solution of ammonia or ammonium acetate (excess, e.g., 10-20 eq).

    • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate imine formation.

    • Cool the reaction mixture in an ice bath.

    • Add sodium borohydride (e.g., 1.5-2.0 eq) portion-wise, maintaining the temperature below 20 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • The crude amine can be purified by column chromatography on silica gel or by acid-base extraction.

Quantitative Data Summary Table:

ParameterValue/Range
Starting Material 2-Biphenylcarboxaldehyde
Key Reagents Ammonia, Sodium Borohydride
Solvent Methanol / Ethanol
Reaction Temperature 0 °C to Room Temperature
Typical Reaction Time 4 - 12 hours
Reported Yield 70 - 90% (Varies with specific conditions)

Synthesis of the Starting Material: 2-Biphenylcarboxaldehyde

2-Biphenylcarboxaldehyde can be prepared via a Suzuki cross-coupling reaction between 2-bromobenzaldehyde and phenylboronic acid.

  • Reaction: 2-Bromobenzaldehyde + Phenylboronic acid

  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base: Sodium carbonate or potassium carbonate

  • Solvent: Toluene/Water or DME

Gabriel Synthesis from 2-Phenylbenzyl Bromide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often observed in direct amination.[4][5][6]

Starting Material: 2-Phenylbenzyl Bromide

Reaction Principle: The method involves the N-alkylation of potassium phthalimide with 2-phenylbenzyl bromide to form N-(2-phenylbenzyl)phthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine.[7]

  • Materials:

    • 2-Phenylbenzyl Bromide

    • Potassium Phthalimide[8][9]

    • N,N-Dimethylformamide (DMF)

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid

    • Sodium hydroxide

  • Procedure:

    • N-Alkylation:

      • Dissolve 2-phenylbenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

      • Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.

      • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

      • Collect the precipitated N-(2-phenylbenzyl)phthalimide by filtration, wash with water, and dry.

    • Hydrazinolysis:

      • Suspend the N-(2-phenylbenzyl)phthalimide in ethanol.

      • Add hydrazine hydrate (e.g., 2-5 eq) and reflux the mixture for several hours. A white precipitate of phthalhydrazide will form.

      • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

      • Filter off the phthalhydrazide precipitate.

      • Concentrate the filtrate under reduced pressure.

      • Treat the residue with a sodium hydroxide solution to make it basic and extract the liberated amine with diethyl ether or dichloromethane.

      • Dry the organic extracts, filter, and concentrate to give the crude this compound.

      • Purify by distillation or column chromatography.

Quantitative Data Summary Table:

ParameterStep 1: N-AlkylationStep 2: Hydrazinolysis
Starting Material 2-Phenylbenzyl BromideN-(2-phenylbenzyl)phthalimide
Key Reagents Potassium PhthalimideHydrazine Hydrate
Solvent DMFEthanol
Reaction Temperature 80 - 100 °CReflux
Typical Reaction Time 2 - 6 hours2 - 4 hours
Reported Yield >90%80 - 95%

Synthesis of the Starting Material: 2-Phenylbenzyl Bromide

2-Phenylbenzyl bromide can be synthesized from 2-methylbiphenyl via a radical bromination reaction.[1][5]

  • Reaction: 2-Methylbiphenyl + N-Bromosuccinimide (NBS)

  • Initiator: Benzoyl peroxide or AIBN

  • Solvent: Carbon tetrachloride or cyclohexane

Reduction of 2-Phenylbenzonitrile

The reduction of a nitrile group is a straightforward method to obtain a primary amine.

Starting Material: 2-Phenylbenzonitrile

Reaction Principle: The cyano group of 2-phenylbenzonitrile is reduced to a primary amino group using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).

  • Materials:

    • 2-Phenylbenzonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

    • Sulfuric acid or Hydrochloric acid (for work-up)

    • Sodium hydroxide (for work-up)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (e.g., 1.5-2.0 eq) in anhydrous diethyl ether or THF.

    • Add a solution of 2-phenylbenzonitrile (1.0 eq) in the same anhydrous solvent dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify by vacuum distillation or column chromatography.

Quantitative Data Summary Table:

ParameterValue/Range
Starting Material 2-Phenylbenzonitrile
Key Reagents Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether / THF
Reaction Temperature Reflux
Typical Reaction Time 2 - 8 hours
Reported Yield 75 - 90%

Synthesis of the Starting Material: 2-Phenylbenzonitrile

2-Phenylbenzonitrile can be prepared via a Suzuki or Negishi cross-coupling reaction of 2-bromobenzonitrile with a suitable phenyl-organometallic reagent.

  • Reaction: 2-Bromobenzonitrile + Phenylboronic acid (Suzuki) or Phenylzinc reagent (Negishi)

  • Catalyst: Palladium or Nickel catalyst

  • Base (for Suzuki): Sodium carbonate or potassium phosphate

  • Solvent: Toluene, THF, or DME

Visualization of Synthetic Workflows

The logical progression of the synthetic pathways can be visualized using the following diagrams.

G cluster_0 Route 1: Reductive Amination 2-Biphenylcarboxaldehyde 2-Biphenylcarboxaldehyde Imine Intermediate Imine Intermediate 2-Biphenylcarboxaldehyde->Imine Intermediate NH3 This compound This compound Imine Intermediate->this compound [H]

Caption: Reductive amination pathway.

G cluster_1 Route 2: Gabriel Synthesis 2-Phenylbenzyl Bromide 2-Phenylbenzyl Bromide N-(2-phenylbenzyl)phthalimide N-(2-phenylbenzyl)phthalimide 2-Phenylbenzyl Bromide->N-(2-phenylbenzyl)phthalimide K-Phthalimide This compound This compound N-(2-phenylbenzyl)phthalimide->this compound Hydrazine

Caption: Gabriel synthesis pathway.

G cluster_2 Route 3: Nitrile Reduction 2-Phenylbenzonitrile 2-Phenylbenzonitrile This compound This compound 2-Phenylbenzonitrile->this compound LiAlH4

Caption: Nitrile reduction pathway.

Conclusion

The synthesis of this compound can be effectively accomplished from several commercially available or readily synthesizable starting materials. The choice of synthetic route will depend on factors such as the desired scale of the reaction, the availability of specific reagents and equipment, and the tolerance of other functional groups in more complex substrates.

  • Reductive amination of 2-biphenylcarboxaldehyde offers a direct and efficient one-pot procedure.

  • The Gabriel synthesis starting from 2-phenylbenzyl bromide provides a clean route to the primary amine, avoiding polyalkylation.

  • The reduction of 2-phenylbenzonitrile is a high-yielding transformation, albeit requiring a potent and moisture-sensitive reducing agent.

This guide provides the necessary foundational information for researchers to select and implement a suitable synthetic strategy for obtaining this compound for applications in drug discovery and materials science. It is recommended that for any specific application, a thorough literature search for the most up-to-date and optimized conditions be conducted.

References

An In-depth Technical Guide to 1-Biphenyl-2-Ylmethanamine Derivatives and Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the derivatives and analogs of 1-Biphenyl-2-Ylmethanamine, a key pharmacophore that has garnered significant interest for its therapeutic potential, particularly in oncology. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds. Key quantitative data are summarized in structured tables to facilitate structure-activity relationship (SAR) analysis. Detailed experimental protocols for critical assays are provided, and key signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Introduction

Biphenyl derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound core, characterized by a biphenyl moiety with a methylamine substituent at the 2-position, has emerged as a promising scaffold for the development of novel therapeutics. These compounds have shown particular promise as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway, a critical target in cancer immunotherapy. This guide will delve into the chemical synthesis, biological activity, and therapeutic potential of this important class of molecules.

Chemical Synthesis

The synthesis of this compound derivatives and analogs often employs cross-coupling reactions to construct the core biphenyl structure. The Suzuki-Miyaura coupling is a widely utilized method, offering a versatile and efficient route to a diverse range of substituted biphenyls.

General Synthesis Scheme: Suzuki-Miyaura Coupling

A common synthetic strategy involves the palladium-catalyzed cross-coupling of an appropriately substituted aryl boronic acid or ester with an aryl halide. For the synthesis of 2-(aminomethyl)biphenyl derivatives, a typical precursor is a protected 2-(aminomethyl)phenylboronic acid or a related boronate ester, which is then coupled with a variety of aryl halides to introduce diversity at the second phenyl ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl derivative.

A logical workflow for the synthesis and screening process is depicted in the diagram below.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aryl Halide Aryl Halide Suzuki Coupling Suzuki Coupling Aryl Halide->Suzuki Coupling Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Suzuki Coupling Biphenyl Derivative Biphenyl Derivative Suzuki Coupling->Biphenyl Derivative In vitro Assays In vitro Assays Biphenyl Derivative->In vitro Assays Lead Compound Identification Lead Compound Identification In vitro Assays->Lead Compound Identification In vivo Studies In vivo Studies Lead Compound Identification->In vivo Studies Candidate Drug Candidate Drug In vivo Studies->Candidate Drug cluster_membrane Cell Membranes Tumor Cell Tumor Cell PD-L1 PD-L1 T Cell T Cell PD-1 PD-1 PD-L1->PD-1 Binding PD-L1 Dimerization PD-L1 Dimerization PD-L1->PD-L1 Dimerization Induces PD-1->T Cell Inhibits Biphenyl Derivative Biphenyl Derivative Biphenyl Derivative->PD-L1 Binds to Inhibition of Interaction Inhibition of Interaction PD-L1 Dimerization->Inhibition of Interaction Leads to T Cell Activation T Cell Activation Inhibition of Interaction->T Cell Activation Allows Tumor Cell Apoptosis Tumor Cell Apoptosis T Cell Activation->Tumor Cell Apoptosis Promotes Sample Preparation Sample Preparation SDS-PAGE SDS-PAGE Sample Preparation->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

A Technical Guide to the Theoretical-Based Conformational Analysis of Biphenyl Methanamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study the conformational landscape of biphenyl systems, with a specific focus on analogues of biphenyl methanamine. Understanding the three-dimensional structure and conformational flexibility of these molecules is paramount for predicting their physicochemical properties, biological activity, and potential applications in drug design and materials science. This document summarizes key theoretical data, outlines relevant computational protocols, and presents a framework for interpreting conformational preferences.

The conformational flexibility of biphenyl-based structures primarily arises from the rotation around the single bond connecting the two phenyl rings. This rotation gives rise to different spatial arrangements, or conformers, each with a distinct energy level. The preferred conformation is determined by a delicate balance between steric hindrance and electronic effects.

Quantitative Conformational Data

The following table summarizes theoretical and experimental data for the parent biphenyl structure, which serves as a foundational model for substituted derivatives like biphenyl methanamine. These values provide a baseline for understanding the energetic landscape of this class of molecules.

Method Optimal Dihedral Angle (φ) Rotational Barrier at 0° (kcal/mol) Rotational Barrier at 90° (kcal/mol)
MP2(full)/aug-cc-pVTZ[1]43.4°2.092.21
Experimental[1]44.4 ± 1.2°1.4 ± 0.51.6 ± 0.5
B3LYP/6-311+G*[2]41°--
CCSD(T)/CBS Extrapolation[2]-1.91 (8.0 kJ/mol)1.98 (8.3 kJ/mol)
HF, MP2, B3LYP, B3PW91, MPW1PW91 with various basis sets[3]39° - 41° (DF methods)1.9 - 2.3 (DF methods)-

Theoretical and Computational Protocols

The determination of conformational preferences and rotational energy barriers in biphenyl systems relies heavily on computational chemistry methods. Below are detailed protocols for the key theoretical approaches cited in the literature.

1. Ab Initio and Density Functional Theory (DFT) Calculations

These methods are used to calculate the electronic structure of a molecule and can accurately predict geometries and relative energies of different conformers.

  • Objective: To determine the potential energy surface as a function of the dihedral angle between the phenyl rings.

  • Software: Gaussian, ORCA, GAMESS, etc.

  • Methodology:

    • Model Building: Construct the 3D structure of the biphenyl derivative of interest.

    • Method Selection: Choose a level of theory and a basis set. Common choices include:

      • DFT Functionals: B3LYP, B3PW91, MPW1PW91 for a good balance of accuracy and computational cost.[3]

      • Wavefunction-based methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) for higher accuracy.[1][4]

      • Basis Sets: Pople-style (e.g., 6-31G(d), 6-311++G(d,p)) or correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ) are frequently used.[1][3]

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation (the equilibrium structure).

    • Potential Energy Scan: Perform a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values (e.g., from 0° to 90° in 10° increments). This allows for the mapping of the potential energy surface and the identification of transition states (rotational barriers).

    • Frequency Analysis: For the optimized minimum and transition state structures, perform a frequency calculation to confirm their nature (0 imaginary frequencies for a minimum, 1 for a transition state) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

2. Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

These methods are computationally less expensive and are suitable for exploring the conformational space of larger molecules or for simulating the dynamic behavior of the molecule over time.

  • Objective: To sample a wide range of conformations and identify low-energy conformers.

  • Software: AMBER, GROMACS, CHARMM, MacroModel.

  • Methodology:

    • Force Field Selection: Choose a suitable force field (e.g., OPLS, AMBER, CHARMM) that is parameterized for the molecule of interest.

    • Conformational Search: Employ algorithms like Monte Carlo or systematic search methods to explore the conformational space by randomly or systematically varying the rotatable bonds.[5]

    • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

    • Clustering and Analysis: The resulting low-energy conformers are clustered based on structural similarity (e.g., RMSD) to identify the most populated conformational families.

    • Molecular Dynamics: To understand the dynamic behavior, an MD simulation can be run, where the molecule's trajectory is calculated over time by solving Newton's equations of motion. This can reveal the timescales of conformational changes.

Visualizations

Computational Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the theoretical study of molecular conformations.

G Computational Conformational Analysis Workflow cluster_input Input Preparation cluster_calc Computational Calculation cluster_analysis Data Analysis cluster_output Output mol_build 1. Build 3D Molecular Structure method_select 2. Select Method and Basis Set (e.g., B3LYP/6-31G*) mol_build->method_select geom_opt 3. Full Geometry Optimization method_select->geom_opt pes_scan 4. Potential Energy Surface Scan geom_opt->pes_scan find_minima 5. Identify Energy Minima (Conformers) pes_scan->find_minima find_ts 6. Identify Transition States (Barriers) pes_scan->find_ts thermo 7. Thermodynamic Analysis find_minima->thermo find_ts->thermo results Conformational Profile (Energies, Dihedrals) thermo->results G Factors Governing Biphenyl Conformation conformation Equilibrium Conformation steric Steric Repulsion (Ortho-substituents) twisted Twisted Conformation steric->twisted Favors electronic Electronic Effects (Conjugation) planar Planar Conformation electronic->planar Favors twisted->conformation Leads to planar->conformation Leads to

References

Unveiling the Journey of 1-Biphenyl-2-Ylmethanamine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Biphenyl-2-ylmethanamine, a seemingly simple aromatic amine, holds a significant position as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its biphenyl scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties to a range of therapeutic agents. This in-depth technical guide navigates the historical landscape of this compound's discovery and provides a detailed examination of its synthesis, catering to researchers and professionals in drug development. While the precise moment of its first synthesis remains elusive in readily available literature, its presence in mid-20th-century chemical publications suggests a longer history than its recent applications in advanced drug discovery might indicate. This guide presents a comprehensive modern synthesis protocol, complete with characterization data and a logical workflow for its preparation.

Introduction: The Emergence of a Key Synthetic Intermediate

The biphenyl moiety is a cornerstone in the design of functional molecules, from liquid crystals to pharmaceuticals. The introduction of an aminomethyl group at the 2-position of the biphenyl system creates this compound (also known as 2-phenylbenzylamine or 2-aminomethylbiphenyl), a molecule primed for a multitude of chemical transformations. Its utility lies in its ability to serve as a nucleophile and a foundational scaffold for the construction of more elaborate structures.

While the initial discovery of this specific amine has not been pinpointed to a singular, seminal publication, its appearance in the chemical literature by the latter half of the 20th century, such as a mention in The Journal of Organic Chemistry in 1971, indicates its availability and use within the chemical community of that era. The historical synthesis of biphenyl compounds, in general, dates back to the early 1900s with methods like the Ullmann reaction providing a basis for the creation of various biphenyl derivatives. It is plausible that this compound was first prepared through the reduction of the corresponding nitrile or another functional group transformation, common practices in organic synthesis during that period.

Physicochemical Properties and Identification

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its application in synthesis. The table below summarizes the key identifiers and properties of this compound.

PropertyValue
IUPAC Name (2-Phenylphenyl)methanamine
Synonyms This compound, 2-Phenylbenzylamine, 2-Aminomethylbiphenyl
CAS Number 1924-77-2
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
Appearance Yellow oil
Boiling Point 106 °C at 1 mmHg

A Modern Synthetic Protocol: Reduction of 2-Cyanobiphenyl

While the historical first synthesis remains to be definitively identified, a robust and well-documented modern procedure involves the reduction of 2-cyanobiphenyl. This method, detailed in the supporting information of a 2015 Beilstein Journal of Organic Chemistry article, provides a reliable route to the desired amine.

Experimental Methodology

The synthesis proceeds via the reduction of 2-cyanobiphenyl using a combination of lithium aluminum hydride (LAH) and aluminum chloride (AlCl₃).

Reaction Scheme:

G start 2-Cyanobiphenyl reagents 1. LiAlH₄, AlCl₃ 2. H₂O (quench) start->reagents end This compound reagents->end Reduction

Caption: Reduction of 2-cyanobiphenyl to this compound.

Step-by-Step Protocol:

  • Preparation of the Reducing Agent: To a stirred suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, aluminum chloride (3.0 equivalents) is carefully added portion-wise. The mixture is stirred vigorously for 20 minutes at the same temperature.

  • Reduction Reaction: A solution of 2-cyanobiphenyl (1.0 equivalent) in anhydrous THF is added dropwise to the prepared reducing agent mixture at 0 °C.

  • Reaction Monitoring and Work-up: The reaction is allowed to proceed for 16 hours. Upon completion, the reaction is cautiously quenched by the slow addition of water.

  • Isolation: The resulting mixture is concentrated under reduced pressure. A 1 M solution of sodium hydroxide is added to the residue and stirred until a white solid forms. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the final product as a yellow oil.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. The following table summarizes the characterization data as reported in the literature.

Analysis TechniqueObserved Data
TLC (Thin-Layer Chromatography) Rf = 0.35 (hexanes/EtOAc 1:1 + 1% NEt₃)
IR (Infrared Spectroscopy) νmax (cm⁻¹): 3353, 3286, 3057, 3020
¹H NMR (Proton Nuclear Magnetic Resonance) δ (ppm, DMSO-d₆): 7.40-7.30 (m, 9H), 3.62 (s, 2H)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) δ (ppm, DMSO-d₆): 141.1, 140.9, 140.4, 129.4, 129.0, 128.2, 127.4, 127.0, 126.2, 43.2
HRMS (High-Resolution Mass Spectrometry) m/z [M]⁺ calcd for C₁₃H₁₃N: 183.1048; found: 183.1049

Logical Workflow for Synthesis and Analysis

The successful synthesis and characterization of this compound follow a logical progression of steps, from starting material acquisition to final product validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Procure 2-Cyanobiphenyl and Reagents prep_reductant Prepare LiAlH₄/AlCl₃ Reducing Agent start->prep_reductant reduction Perform Reduction of 2-Cyanobiphenyl prep_reductant->reduction workup Quench and Aqueous Work-up reduction->workup extraction Organic Extraction workup->extraction purify Flash Column Chromatography extraction->purify char Spectroscopic Characterization (NMR, IR, MS) purify->char final Pure this compound char->final

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of fundamental chemical building blocks in the advancement of science. While its precise historical origins may be nestled within the vast expanse of early 20th-century chemical literature, its contemporary relevance is undeniable. The detailed synthetic protocol and characterization data provided herein offer researchers a reliable pathway to access this valuable compound. As the quest for novel therapeutics and functional materials continues, the utility of this compound as a versatile synthetic intermediate is poised to expand, ensuring its continued significance in the landscape of organic chemistry and drug discovery. Further historical research into chemical archives may one day uncover the original report of this unassuming yet pivotal molecule.

Methodological & Application

Application Notes and Protocols: Biphenyl-Based Monophosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on "1-Biphenyl-2-Ylmethanamine" : Initial literature searches did not yield specific data or established protocols for the use of "this compound" as a ligand in palladium-catalyzed cross-coupling reactions. Therefore, these application notes will focus on the well-documented and widely utilized class of biphenyl-based monophosphine ligands , which share structural similarities and are pivotal in modern organic synthesis. The principles and protocols described herein provide a strong framework for understanding and applying this important class of ligands.

Introduction to Biphenyl-Based Monophosphine Ligands

Biphenyl-based monophosphine ligands are a class of bulky, electron-rich ligands that have revolutionized palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).[1][2][3] Developed extensively by the research group of Stephen L. Buchwald, these ligands are characterized by a biphenyl backbone with a phosphine moiety, typically bearing bulky alkyl or aryl substituents.[4]

The key features of these ligands include their steric bulk and electron-donating ability, which promote the formation of highly active, monoligated palladium(0) species.[1][3][5] This facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher reaction rates, broader substrate scope, and milder reaction conditions.[1][2][4] Prominent examples of such ligands include XPhos, SPhos, and DavePhos.

Applications in Palladium-Catalyzed Cross-Coupling

Biphenyl-based monophosphine ligands are instrumental in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. Their high efficiency and functional group tolerance make them suitable for the construction of biaryl and arylamine scaffolds, which are common motifs in biologically active compounds.[1][6]

  • Suzuki-Miyaura Coupling : These ligands enable the coupling of a wide range of aryl and heteroaryl halides (including chlorides) with boronic acids and their derivatives.[2][7] They are particularly effective for the synthesis of sterically hindered biaryls.[5]

  • Buchwald-Hartwig Amination : This reaction allows for the formation of C-N bonds by coupling aryl halides with a broad spectrum of amines, including primary and secondary amines, and even ammonia equivalents.[1][8][9] The use of biphenyl monophosphine ligands has significantly expanded the scope and utility of this transformation.[3][10]

Quantitative Data Summary

The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions using biphenyl-based monophosphine ligands.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic AcidLigandPd Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidXPhosPd(OAc)₂ (1)K₃PO₄Toluene1001298
22-Bromotoluene4-Methoxyphenylboronic acidSPhosPd(OAc)₂ (1)K₃PO₄Toluene/H₂O100295
31-Chloro-4-nitrobenzenePhenylboronic acidSPhosPd₂(dba)₃ (1.5)K₃PO₄Dioxane1001693
42-Chloropyridine3-Tolylboronic acidXPhosPd(OAc)₂ (2)K₃PO₄t-BuOH802491

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAryl HalideAmineLigandPd Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholineXPhosPd₂(dba)₃ (1.5)NaOtBuToluene100694
24-BromoanisoleAnilineDavePhosPd(OAc)₂ (1)NaOtBuToluene801892
31-Bromo-3,5-dimethylbenzeneCyclohexylamineJohnPhos[Pd₂(MeCN)₆][BF₄]₂ (1)NaOtBuDioxane100195
42-Bromopyridinen-ButylamineXPhosPd(OAc)₂ (2)K₂CO₃t-BuOH1102485

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, to a vial add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the biphenyl monophosphine ligand (1.2-2.4 mol%). Add a portion of the reaction solvent and stir for 10-15 minutes.

  • Reaction Setup: In a separate oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Reaction Execution: Add the pre-formed catalyst solution to the Schlenk flask, followed by the remaining solvent. Seal the flask and heat the reaction mixture with vigorous stirring to the specified temperature for the indicated time.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the biphenyl monophosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Addition of Reagents: Add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the mixture with stirring to the desired temperature for the specified duration. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue can be purified by silica gel chromatography.

Visualizations

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange Nu-H, Base pd2_nu_complex Ar-Pd(II)-Nu(L) ligand_exchange->pd2_nu_complex reductive_elimination Reductive Elimination pd2_nu_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Nu reductive_elimination->product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Nu, Base) setup Combine Reagents & Catalyst in Flask reagents->setup catalyst Prepare Catalyst Solution (Pd Source + Ligand) catalyst->setup heat Heat and Stir under Inert Atmosphere setup->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography) extract->purify product Isolated Product purify->product

References

Application of 1-Biphenyl-2-Ylmethanamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-2-ylmethanamine and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The biphenyl moiety provides a versatile platform for the design of therapeutic agents targeting a range of diseases. Its structural rigidity and the ability to introduce diverse functional groups allow for the fine-tuning of pharmacological properties. This document provides an overview of the key applications, quantitative biological data, and detailed experimental protocols for derivatives of the this compound scaffold. Biphenyl derivatives are recognized for their wide-ranging therapeutic potential, including antimicrobial, anti-diabetic, anti-proliferative, antioxidant, analgesic, and anti-inflammatory properties.[1][2][3]

Applications in Drug Discovery

The biphenyl scaffold is a cornerstone in the development of novel therapeutics for various diseases. Its derivatives have been investigated for their potential in oncology, neuroscience, and metabolic disorders.

Oncology

Biphenyl derivatives have emerged as promising candidates for cancer therapy, particularly as inhibitors of immune checkpoints and modulators of hormone receptors.

a) PD-1/PD-L1 Interaction Inhibitors:

Small molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction are of significant interest in immuno-oncology. The biphenyl structure serves as a core backbone for the design of such inhibitors.[4] Novel biphenyl derivatives bearing a cyclopropyl linkage have been synthesized and evaluated as potent PD-1/PD-L1 inhibitors.[5][6] One optimized compound, (1S,2S)-A25, demonstrated potent inhibitory activity against the PD-1/PD-L1 interaction.[5][6] Furthermore, novel biphenyl pyridines have been developed as potent small-molecule inhibitors of this interaction, with compound 24 showing significant in vivo antitumor activity.[7]

b) Androgen Receptor (AR) Degraders:

In the context of prostate cancer, particularly in cases of resistance to second-generation antiandrogens like enzalutamide, biphenyl derivatives are being explored as androgen receptor antagonists and degraders. These bifunctional agents can more completely block AR signaling pathways. A series of novel biphenyl derivatives have been discovered and optimized for this purpose, showing potent antiproliferative activity against prostate cancer cell lines.[8]

Quantitative Data for Anticancer Activity

CompoundTargetCell LineActivity (IC50)Reference
(1S,2S)-A25PD-1/PD-L1 Interaction-0.029 µM[5]
16b Anticancer (general)HT-292.08 µM[4]
24 PD-1/PD-L1 Interaction-3.8 ± 0.3 nM[7]
Neuroscience

The biphenyl scaffold is a key structural motif in the development of agents targeting the central nervous system.

a) Dopamine Transporter (DAT) Inhibitors:

Derivatives of the biphenyl scaffold, specifically (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, have been identified as novel and high-affinity atypical dopamine transporter inhibitors.[9] These compounds are being investigated for their potential in treating neuropsychiatric disorders.

b) NMDA Receptor Negative Allosteric Modulators (NAMs):

N-methyl-D-aspartate (NMDA) receptor antagonists are promising for the treatment of major depressive disorder. The biphenyl scaffold has been utilized to design NMDA negative allosteric modulators, with optimization leading to compounds with high potency.[10]

Quantitative Data for Neuroscience Applications

CompoundTargetActivity (Ki or IC50)Reference
10a Dopamine Transporter (DAT)Ki = 418 nM[9]
Biphenyl-based NAMNMDA ReceptorIC50 = 50 nM[10]
Metabolic Disorders

Biphenyl derivatives have shown potential in the management of metabolic diseases like type 2 diabetes.

a) Dual PTP1B Inhibitors and AMPK Activators:

N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazoles have been synthesized as dual-target agents. These compounds simultaneously inhibit protein tyrosine phosphatase 1B (PTP1B) and activate AMP-activated kinase (AMPK), offering a promising approach for improving insulin sensitivity and lipid metabolism.[11]

Quantitative Data for Antidiabetic Activity

CompoundTargetActivityReference
7a PTP1B and AMPKDual inhibitor and activator[11]

Experimental Protocols

Synthesis of Biphenyl Derivatives

The synthesis of functionalized biphenyls often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a widely used method.[12]

General Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol describes a general method for the synthesis of biphenyl derivatives, which are valuable intermediates for drug synthesis.[13]

  • Reactants: A substituted phenylboronic acid or its ester is reacted with an aryl halide (e.g., bromobenzene or iodobenzene derivative).[2][12]

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is used.

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is added.

  • Solvent: A mixture of an organic solvent (e.g., toluene, ethanol) and water is typically used.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified using column chromatography.

Example Synthesis of 2-(((4′-Chloro-[1,1′-biphenyl]-2-yl)methyl)thio)ethan-1-ol (6a): [9]

  • In a glass tube, suspend 5a (900 mg, 3.06 mmol) and 4-chlorobenzeneboronic acid (730 mg, 4.59 mmol) in degassed toluene (4 mL) and ethanol (4 mL).

  • Add Na₂CO₃ solution (2.7 M in H₂O, 3.06 mL).

  • Add Pd(PPh₃)₄ (354 mg, 0.31 mmol).

  • Seal the tube and stir the reaction mixture at 90 °C for 18 h.

  • Dilute the crude reaction mixture with ethyl acetate (10 mL), wash with brine (2 x 10 mL), and dry over MgSO₄.

  • Remove the solvent in vacuo to yield the crude product.

Biological Assays

PD-1/PD-L1 Inhibition Assay:

This assay is used to determine the ability of a compound to inhibit the interaction between PD-1 and PD-L1.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is commonly used. Recombinant human PD-L1 is coated onto a microplate.

  • Incubation: The test compound is incubated with biotinylated recombinant human PD-1.

  • Binding: The mixture is then added to the PD-L1 coated plate, allowing the PD-1/PD-L1 interaction to occur.

  • Detection: Streptavidin-HRP is added, which binds to the biotinylated PD-1. A substrate is then added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Anticancer Activity Screening (MTT Assay): [14]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[14]

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours to allow viable cells to form formazan crystals.[14]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Biphenyl Derivative Synthesis (e.g., Suzuki Coupling) purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization in_vitro In Vitro Assays (e.g., PD-1/PD-L1 ELISA, MTT) characterization->in_vitro in_vivo In Vivo Models (e.g., Xenograft Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for the development of biphenyl-based therapeutic agents.

pd1_pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell PD1 PD-1 Activation T-Cell Activation PD1->Activation Inhibition PDL1 PD-L1 PD1->PDL1 Inhibitory Signal TCR TCR TCR->Activation Signal 1 MHC MHC TCR->MHC Antigen Presentation PDL1->PD1 MHC->TCR Biphenyl_Inhibitor Biphenyl Derivative Inhibitor Biphenyl_Inhibitor->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biphenyl derivative inhibitor.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1-Biphenyl-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The biphenyl moiety is a privileged scaffold in medicinal chemistry, known to engage in favorable interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the synthesis of a putative kinase inhibitor library derived from the commercially available starting material, 1-Biphenyl-2-ylmethanamine .

These protocols will focus on the synthesis of substituted pyrimidine-based kinase inhibitors, a common core structure found in numerous approved and investigational drugs. The proposed synthetic route involves a nucleophilic aromatic substitution reaction, a robust and versatile method for the generation of diverse compound libraries. The target kinase class for these hypothetical inhibitors will be the Epidermal Growth Factor Receptor (EGFR) family, a well-validated target in oncology.

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors containing a biphenyl substructure, providing a reference for the potential efficacy of compounds synthesized from this compound.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line (for cellular assays)
Biphenyl-A EGFR18-
Biphenyl-B VEGFR-245-
Biphenyl-C Src5.4-
Biphenyl-D PDGFRα1.1-
Biphenyl-E FGFR12.2-

Note: The IC50 values presented are for illustrative purposes and are derived from public domain data for compounds with similar structural motifs. Actual values for newly synthesized compounds will require experimental determination.

Experimental Protocols

Protocol 1: Synthesis of N-(Biphenyl-2-ylmethyl)-4-chloro-6-methoxypyrimidin-2-amine (3)

This protocol describes the synthesis of a key intermediate by coupling this compound with 2,4-dichloro-6-methoxypyrimidine.

Materials:

  • This compound (1)

  • 2,4-dichloro-6-methoxypyrimidine (2)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (2.0 eq).

  • Slowly add a solution of 2,4-dichloro-6-methoxypyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford the desired product 3 .

Protocol 2: Synthesis of a Library of N2-(Biphenyl-2-ylmethyl)-6-methoxy-N4-substituted-pyrimidine-2,4-diamine Derivatives (4a-n)

This protocol outlines the diversification of the intermediate 3 through a second nucleophilic aromatic substitution to generate a library of potential kinase inhibitors.

Materials:

  • N-(Biphenyl-2-ylmethyl)-4-chloro-6-methoxypyrimidin-2-amine (3)

  • A diverse panel of primary and secondary amines (e.g., anilines, benzylamines, piperazines, morpholines) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • In a reaction vial, combine N-(Biphenyl-2-ylmethyl)-4-chloro-6-methoxypyrimidin-2-amine (3) (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the vial.

  • Degas the mixture with argon for 10-15 minutes.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final compounds 4a-n .

Protocol 3: In Vitro Kinase Inhibition Assay (EGFR)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against EGFR kinase.

Materials:

  • Synthesized inhibitor compounds (4a-n)

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the Poly(Glu,Tyr) substrate.

  • Add the EGFR enzyme to the wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

G cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_intermediate Intermediate cluster_step2 Step 2: Diversification (e.g., Buchwald-Hartwig Amination) cluster_final Final Products start1 This compound (1) proc1 DIPEA, DMF 60 °C start1->proc1 start2 2,4-dichloro-6-methoxypyrimidine (2) start2->proc1 inter N-(Biphenyl-2-ylmethyl)-4-chloro- 6-methoxypyrimidin-2-amine (3) proc1->inter proc2 Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane 100-120 °C inter->proc2 start3 R¹R²NH (Amines) start3->proc2 final Kinase Inhibitor Library (4a-n) proc2->final

Caption: Synthetic workflow for kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC Ca²⁺ release PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription Inhibitor Synthesized Inhibitor (e.g., 4a-n) Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibitor action.

Application Notes and Protocols for Biphenyl-Based PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working on the discovery and evaluation of small-molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. While the initial topic of interest was "1-Biphenyl-2-Ylmethanamine" derivatives, a comprehensive literature search did not yield specific public data on this scaffold for PD-1/PD-L1 inhibition. Therefore, these notes focus on the well-documented and structurally related class of biphenyl-based PD-1/PD-L1 inhibitors, which serve as an excellent and relevant model for this area of research.

The PD-1/PD-L1 pathway is a critical negative regulator of T-cell activation, and its blockade has revolutionized cancer immunotherapy.[1] Small-molecule inhibitors offer potential advantages over monoclonal antibodies, including oral bioavailability, improved tumor penetration, and lower production costs.[1] Biphenyl derivatives, notably those developed by Bristol-Myers Squibb, have been shown to effectively inhibit the PD-1/PD-L1 interaction by inducing dimerization of PD-L1, thus preventing its binding to PD-1.[2][3]

These notes will cover the underlying biology of the PD-1/PD-L1 pathway, the mechanism of action of biphenyl-based inhibitors, detailed experimental protocols for their evaluation, and a summary of representative data.

Biological Context and Mechanism of Action

The interaction between PD-1, expressed on activated T-cells, and its ligand PD-L1, often overexpressed on tumor cells, transmits an inhibitory signal that suppresses T-cell effector functions, allowing cancer cells to evade immune surveillance.[1][2] Small-molecule biphenyl-based inhibitors disrupt this interaction.

Signaling Pathway

The binding of PD-L1 on an antigen-presenting cell (or tumor cell) to the PD-1 receptor on a T-cell leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K, ultimately dampening the anti-tumor immune response. Biphenyl-based inhibitors physically block the PD-1/PD-L1 interaction, thereby preventing this inhibitory signaling cascade and restoring T-cell activity.

PD1_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell cluster_Inhibitor Inhibition Mechanism TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates PD1 PD-1 PD1->ZAP70 PI3K PI3K PD1->PI3K ZAP70->PI3K Activates Activation T-Cell Activation PI3K->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Inhibitor Biphenyl Inhibitor Inhibitor->PDL1 Blocks Interaction HTRF_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Readout A Prepare serial dilutions of test compounds D Add test compounds to 384-well plate A->D B Prepare PD-1/Donor Ab solution E Add PD-1/Donor solution B->E C Prepare PD-L1/Acceptor Ab solution F Add PD-L1/Acceptor solution C->F D->E E->F G Incubate at RT (1-2h) F->G H Read plate on HTRF reader G->H I Calculate HTRF ratio and IC50 H->I Cell_Assay_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment and Co-culture cluster_readout Readout A Seed PD-L1 APCs in 96-well plate B Incubate overnight A->B C Treat with test compounds B->C D Add PD-1 Effector Cells C->D E Co-culture for 6-24h D->E F Add luciferase reagent E->F G Measure luminescence F->G H Calculate EC50 G->H InVivo_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis A Implant tumor cells into mice B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer test compound and vehicle C->D E Measure tumor volume and body weight D->E F Euthanize mice at endpoint E->F G Excise and analyze tumors F->G H Plot tumor growth curves G->H

References

Application Notes and Protocols for Biphenyl and Amine Moieties in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "1-Biphenyl-2-Ylmethanamine" : Extensive literature searches did not yield specific data on the application of "this compound" in organic light-emitting diodes. However, the constituent chemical groups of this molecule, namely the biphenyl and aminomethyl functionalities, are of significant interest in the design of materials for OLEDs. These application notes, therefore, focus on the established roles of these and structurally related moieties.

Application Notes: The Role of Biphenyl and Amine Derivatives in OLEDs

The performance of an OLED is critically dependent on the organic materials used in its various layers. The biphenyl unit is a common building block for host materials in the emissive layer, particularly for phosphorescent OLEDs, due to its high triplet energy. Amine derivatives are extensively used in the hole transport layer (HTL) for their excellent hole mobility.

1.1. Biphenyl Derivatives as Host Materials

Biphenyl derivatives are frequently employed as host materials in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). For efficient energy transfer from the host to the guest emitter, the host material must have a higher triplet energy than the phosphorescent dopant. The rigid structure of the biphenyl core can be chemically modified to tune its electronic properties and achieve high triplet energies, making it particularly suitable for blue PhOLEDs.

Furthermore, biphenyl units can be incorporated into bipolar host materials. These materials possess both hole-transporting and electron-transporting moieties, which can lead to a more balanced charge injection and transport within the emissive layer, improving device efficiency and lifetime.[1][2] For instance, linking a hole-transporting carbazole unit to an electron-transporting triazine unit via a biphenyl spacer is a common strategy.[3]

Table 1: Performance of Selected Biphenyl-Based Host Materials in OLEDs

Host Material AbbreviationEmitterExternal Quantum Efficiency (EQE)Power Efficiency (lm/W)Device Structure
MBPTRZ FIrpic (blue)7.0%6.3 lm/WITO/HTL/EML/ETL/LiF/Al[3]
mDPPICz1 Green Phosphor21.7%87.1 lm/WNot Specified[1]
m-CzCN FIrpic (blue)23.14%Not SpecifiedITO/TAPC/TCTA/m-CzCN:FIrpic/TPBi/LiF/Al[4]
BTBP FIrpic (sky-blue)30.2%62.8 lm/WITO/TAPC/mCP/BTBP:FIrpic/DPPS/LiF/Al[5][6]

1.2. Amine Derivatives in Hole Transport Layers (HTL)

Aromatic amines are the most common class of materials used for hole transport in OLEDs. The nitrogen lone pair facilitates the movement of positive charge carriers (holes) through a hopping mechanism. The HTL's role is to efficiently transport holes from the anode to the emissive layer while blocking electrons from passing to the anode, thereby promoting charge recombination in the desired layer.[7][8] Compounds like N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPD) and various triarylamine derivatives are benchmarks in the field.[9] The aminomethyl group in "this compound" is a primary amine, which is less common in HTL materials than the tertiary amines typically used, but it could potentially serve as a synthetic handle to build more complex hole-transporting molecules.

1.3. Hypothetical Role of "this compound"

While not a documented OLED material, "this compound" could be envisioned as a precursor for more complex OLED materials. The primary amine group could be functionalized to attach other functional units, such as electron-withdrawing or electron-donating groups, to create novel host or transport materials. The biphenyl core provides a rigid and electronically active backbone.

Experimental Protocols

The following are generalized protocols for the synthesis of a biphenyl-containing material and the fabrication of a simple OLED device. These are intended as illustrative examples and would require optimization for specific materials and device architectures.

2.1. Protocol for Synthesis of a Biphenyl Derivative via Suzuki Coupling

This protocol describes a general method for the synthesis of biphenyl compounds, which are often precursors to more complex OLED materials.[10][11]

Materials:

  • Aryl halide (e.g., 2-bromobiphenyl)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 eq) and arylboronic acid (1.2 eq) in the solvent mixture.

  • Add the base (2.0 eq) to the mixture.

  • Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biphenyl derivative.

2.2. Protocol for Fabrication of a Multilayer OLED

This protocol outlines the basic steps for fabricating a simple multilayer OLED using vacuum thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for HTL, EML (host and guest), and Electron Transport Layer (ETL)

  • Metal for cathode (e.g., Aluminum)

  • Substrate cleaning solvents (e.g., Deionized water, Acetone, Isopropanol)

  • Vacuum thermal evaporation system

  • UV-Ozone cleaner

  • Glovebox system

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum. A typical sequence would be:

      • Hole Transport Layer (HTL), e.g., NPD (~40 nm)

      • Emissive Layer (EML), co-evaporate the host material and the phosphorescent guest dopant at a specific ratio (e.g., 95:5), (~20 nm)

      • Electron Transport Layer (ETL), e.g., Alq₃ (~30 nm)

    • Deposit the cathode by evaporating a metal layer, e.g., a thin layer of LiF (~1 nm) followed by Aluminum (~100 nm).

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere (e.g., a glovebox) without exposure to air or moisture.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from degradation.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.

    • Measure the electroluminescence spectrum using a spectrometer.

    • Calculate the device efficiencies (current efficiency, power efficiency, and external quantum efficiency).

Visualizations

Diagram 1: Typical OLED Device Architecture

OLED_Structure cluster_device OLED Device cluster_recombination Light Emission Anode Anode (ITO) HTL Hole Transport Layer (e.g., Amine Derivatives) Anode->HTL Holes (h+) EML Emissive Layer (Biphenyl Host + Dopant) HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode (Al) ETL->Cathode Electrons (e-)

Caption: Structure of a multilayer OLED showing the position of amine-based HTL and biphenyl-based EML.

Diagram 2: Hypothetical Synthesis Workflow

Synthesis_Workflow start Start with This compound Precursor step1 Functionalization of Amine Group start->step1 step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step1->step2 product Target Bipolar Host Material step2->product purification Purification (Column Chromatography, Sublimation) product->purification characterization Characterization (NMR, MS, EA) purification->characterization end Material Ready for Device Fabrication characterization->end

Caption: A hypothetical workflow for synthesizing a novel OLED material from a biphenylmethanamine precursor.

Diagram 3: OLED Fabrication and Testing Workflow

OLED_Fabrication_Workflow cluster_prep Preparation cluster_fab Fabrication (in Vacuum) cluster_post Post-Fabrication cluster_test Device Testing sub_prep Substrate Cleaning (Sonication, UV-Ozone) htl_dep HTL Deposition sub_prep->htl_dep eml_dep EML Deposition etl_dep ETL Deposition cat_dep Cathode Deposition encap Encapsulation (in Glovebox) cat_dep->encap jvl_test J-V-L Measurement encap->jvl_test el_test EL Spectrum eff_calc Efficiency Calculation

Caption: Workflow for the fabrication and characterization of an OLED device.

References

Application Notes and Protocols for the Synthesis of 1-Biphenyl-2-Ylmethanamine via Suzuki-Miyaura Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed experimental protocol for the synthesis of 1-Biphenyl-2-Ylmethanamine, a valuable building block in medicinal chemistry and materials science. The synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling between an N-protected 2-(aminomethyl)phenylboronic acid and an aryl halide, followed by deprotection. A critical aspect of this protocol is the protection of the primary amine, as studies have shown that this significantly improves reaction efficiency.[1]

Key Experimental Considerations

Successful synthesis of this compound via the Suzuki-Miyaura reaction is dependent on several key factors:

  • Amine Protection: The primary amine of the 2-(aminomethyl)phenylboronic acid starting material should be protected to achieve higher yields and shorter reaction times. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.[1]

  • Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is used to catalyze the reaction. The choice of phosphine ligand is also crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.

  • Solvent: A mixture of an organic solvent and water is often used. Common organic solvents include tetrahydrofuran (THF), 1,4-dioxane, and toluene. The aqueous phase helps to dissolve the inorganic base.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocols

This protocol is divided into three main stages:

  • N-Boc Protection of 2-(Aminomethyl)phenylboronic Acid

  • Suzuki-Miyaura Coupling Reaction

  • Boc Deprotection to Yield this compound

Protocol 1: N-Boc Protection of 2-(Aminomethyl)phenylboronic Acid

Materials and Reagents:

  • 2-(Aminomethyl)phenylboronic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(aminomethyl)phenylboronic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), remove the 1,4-dioxane using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-(aminomethyl)phenylboronic acid.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-2-(aminomethyl)phenylboronic Acid with Phenyl Bromide

Materials and Reagents:

  • N-Boc-2-(aminomethyl)phenylboronic acid

  • Phenyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add N-Boc-2-(aminomethyl)phenylboronic acid (1.2 eq), phenyl bromide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-1-biphenyl-2-ylmethanamine.

Protocol 3: Boc Deprotection to Yield this compound

Materials and Reagents:

  • N-Boc-1-biphenyl-2-ylmethanamine

  • Hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M solution) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve N-Boc-1-biphenyl-2-ylmethanamine (1.0 eq) in a minimal amount of 1,4-dioxane or dichloromethane.

  • Add a solution of HCl in 1,4-dioxane (excess, e.g., 10 eq) or trifluoroacetic acid (excess, e.g., 10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the effect of amine protection on the yield of the Suzuki-Miyaura coupling reaction, based on findings for similar substrates.[1]

EntryAmine Protecting GroupAryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1NoneAryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Moderate
2BocAryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002High

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_0 Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product Formation start 2-(Aminomethyl)phenylboronic acid boc_protection Boc Protection start->boc_protection protected_amine N-Boc-2-(aminomethyl)phenylboronic acid boc_protection->protected_amine suzuki_reaction Suzuki Coupling (Pd Catalyst, Base) protected_amine->suzuki_reaction aryl_halide Phenyl Halide aryl_halide->suzuki_reaction protected_product N-Boc-1-biphenyl-2-ylmethanamine suzuki_reaction->protected_product deprotection Boc Deprotection protected_product->deprotection final_product This compound deprotection->final_product

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Functionalization of 1-Biphenyl-2-Ylmethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 1-Biphenyl-2-Ylmethanamine, a versatile scaffold for the development of novel therapeutics. The protocols detailed herein focus on two primary synthetic strategies: N-acylation for the synthesis of amide derivatives and reductive amination for the generation of substituted secondary amines. These functionalization approaches are broadly applicable in the pursuit of drug candidates targeting a range of biological pathways, including immune checkpoints and neurotransmitter receptors.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. This compound, with its primary amine handle, serves as an excellent starting point for the construction of diverse chemical libraries for drug discovery. Functionalization at this position can significantly impact the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.

Key Functionalization Strategies

Two robust and widely applicable methods for the derivatization of this compound are N-acylation and reductive amination.

  • N-Acylation (Amide Bond Formation): This reaction couples the primary amine of this compound with a carboxylic acid to form a stable amide bond. This approach is ideal for introducing a wide array of substituents, mimicking peptide bonds, and exploring structure-activity relationships (SAR).

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine or iminium ion intermediate between this compound and an aldehyde or ketone, which is then reduced to the corresponding secondary amine. This method is highly effective for installing alkyl and aryl-alkyl groups.

Data Presentation: Biological Activities of Functionalized Biphenyl Derivatives

The following tables summarize quantitative data for various biphenyl derivatives, highlighting their potential in different therapeutic areas. While not all compounds are direct derivatives of this compound, they share the core biphenyl scaffold and provide valuable insights into the SAR of this chemical class.

Table 1: Biphenyl Derivatives as PD-1/PD-L1 Interaction Inhibitors

Compound IDStructureAssayIC50 (nM)EC50 (nM)Reference
1 Biphenyl derivativeHTRF1.02-[1]
2 Biphenyl derivativeCell-based-3.2[1]
BMS-202 Biphenyl derivative with an amide linkerHTRF18-[2]
HD10 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivativeHTRF3.1-[3]
(1S,2S)-A25 Biphenyl derivative with a cyclopropyl linkageHTRF29-[4][5]

Table 2: Biphenyl-based NMDA Receptor Negative Allosteric Modulators

Compound IDStructureAssayIC50 (nM)Reference
10a (Hit) Biphenyl-based NAMElectrophysiology5000[6]
10h (Optimized) Biphenyl-based NAMElectrophysiology50[6]

Table 3: Antiproliferative Activity of Biphenyl Derivatives in Cancer Cell Lines

Compound IDStructureCell LineIC50 (µM)Reference
12j-4 Biphenyl derivativeMDA-MB-231 (Breast Cancer)2.68[2]
DPDQ-3a Diphenyldiquinoline derivativeA549 (Lung), DLD1 (Colorectal), MCF-7 (Breast)< Cisplatin[7]

Experimental Protocols

Protocol 1: N-Acylation of this compound using HATU

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

Protocol 2: Reductive Amination of an Aldehyde with this compound

This protocol outlines a one-pot procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde of interest (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) and the aldehyde (1.0 eq) in anhydrous DCM or DCE.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired secondary amine.

Visualizations

Signaling Pathway Diagram

PD1_Pathway cluster_APC cluster_T_Cell cluster_tumor_cell_internal Tumor Cell (Non-Immune Pathway) APC Antigen Presenting Cell (or Tumor Cell) T_Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) Dimerization PD-L1 Dimerization & Blockade PDL1->Dimerization PI3K PI3K PD1->PI3K MHC MHC TCR TCR MHC->TCR Signal 1 (Activation) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Biphenyl_Derivative Biphenyl Derivative Biphenyl_Derivative->PDL1 Binding Biphenyl_Derivative->Dimerization Dimerization->PD1 Blocks Interaction Inhibition Inhibition Activation Activation cPDL1 Cytoplasmic PD-L1 cAKT AKT cPDL1->cAKT Inhibits Phosphorylation cmTOR mTOR cAKT->cmTOR cBcl2 Bcl-2 cAKT->cBcl2 cApoptosis Apoptosis cBcl2->cApoptosis Biphenyl_Derivative2 Biphenyl Derivative Biphenyl_Derivative2->cPDL1 Binding

References

Application Notes and Protocols for 1-Biphenyl-2-Ylmethanamine-Based Charge Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring advanced materials for electronic applications.

Introduction

Materials based on the 1-biphenyl-2-ylmethanamine scaffold and its broader class of biphenyl-containing triarylamines are pivotal in the advancement of organic electronics. Their rigid, propeller-like molecular structures inhibit crystallization, leading to the formation of stable amorphous films with excellent charge-transport properties. These characteristics make them ideal candidates for hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs), where they facilitate efficient charge injection and transport, thereby enhancing device performance and longevity.

This document provides detailed application notes and experimental protocols for two exemplary biphenyl-containing triarylamine-based hole transport materials: N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) , a workhorse in the OLED industry, and N4,N4,N4",N4"-tetra([1,1'-biphenyl]-4-yl)-[1,1':4',1"-terphenyl]-4,4"-diamine (TaTm) , a promising material for high-performance perovskite solar cells.

Data Presentation: Material Properties and Device Performance

The following tables summarize the key quantitative data for NPB and TaTm, facilitating a direct comparison of their properties and performance in their respective applications.

Table 1: Material Properties of NPB and TaTm

PropertyN,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)N4,N4,N4",N4"-tetra([1,1'-biphenyl]-4-yl)-[1,1':4',1"-terphenyl]-4,4"-diamine (TaTm)
Molecular Formula C44H32N2C66H48N2
Molecular Weight 588.74 g/mol 877.1 g/mol
Highest Occupied Molecular Orbital (HOMO) -5.4 eV[1]-5.40 eV[2]
Lowest Unoccupied Molecular Orbital (LUMO) -2.4 eV[1]-2.35 eV[2]
Hole Mobility (μh) 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹[1]4 x 10⁻³ cm²V⁻¹s⁻¹[2]
Glass Transition Temperature (Tg) 95 °CHigh thermal stability

Table 2: Device Performance with NPB and TaTm as Hole Transport Layers

Device TypeKey Performance MetricValueReference Device Structure
OLED Maximum Luminance32,290 cd/m²ITO/Me-4PACz (1 nm)/NPB (30 nm)/Alq3 (50 nm)/LiF (0.5 nm)/Al (80 nm)[3]
Maximum External Quantum Efficiency (EQE)1.77%ITO/Me-4PACz (1 nm)/NPB (30 nm)/Alq3 (50 nm)/LiF (0.5 nm)/Al (80 nm)[3]
Perovskite Solar Cell Power Conversion Efficiency (PCE)14.73%ITO/NPA/TaTm (HTL)/Triple-Graded Perovskite/C60 (ETL)/Cathode[4]
Open-Circuit Voltage (Voc)0.835 VITO/NPA/TaTm (HTL)/Triple-Graded Perovskite/C60 (ETL)/Cathode[4]
Short-Circuit Current Density (Jsc)21.43 mA cm⁻²ITO/NPA/TaTm (HTL)/Triple-Graded Perovskite/C60 (ETL)/Cathode[4]
Fill Factor (FF)82.37%ITO/NPA/TaTm (HTL)/Triple-Graded Perovskite/C60 (ETL)/Cathode[4]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)

This protocol describes a typical Buchwald-Hartwig amination reaction for the synthesis of NPB.

Materials:

  • N,N'-diphenylbenzidine

  • 1-Bromonaphthalene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine

  • Sodium tert-butoxide

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, add N,N'-diphenylbenzidine, 1-bromonaphthalene (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), and a catalytic amount of Pd₂(dba)₃ and tri(o-tolyl)phosphine to a dry Schlenk flask.

  • Add anhydrous toluene to the flask and degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with dichloromethane or chloroform, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

  • Further purify the product by sublimation to obtain high-purity NPB suitable for device fabrication.

Protocol 2: Synthesis of N4,N4,N4",N4"-tetra([1,1'-biphenyl]-4-yl)-[1,1':4',1"-terphenyl]-4,4"-diamine (TaTm)

This protocol outlines a Suzuki coupling reaction followed by a Buchwald-Hartwig amination to synthesize TaTm.

Materials:

  • 4,4''-Dibromo-p-terphenyl

  • 4-Biphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate

  • Toluene, Ethanol, Water

  • N,N'-di([1,1'-biphenyl]-4-yl)amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide

Procedure: Part A: Synthesis of 4,4''-di([1,1'-biphenyl]-4-yl)-[1,1':4',1''-terphenyl]

  • In a round-bottom flask, dissolve 4,4''-dibromo-p-terphenyl and 4-biphenylboronic acid (2.2 equivalents) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2 M, 4 equivalents).

  • Degas the mixture with nitrogen for 30 minutes.

  • Add a catalytic amount of Pd(PPh₃)₄ and heat the reaction to reflux for 24 hours.

  • Cool the reaction, separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Part B: Synthesis of TaTm

  • In a nitrogen-filled glovebox, combine the product from Part A, N,N'-di([1,1'-biphenyl]-4-yl)amine (2.2 equivalents), sodium tert-butoxide (2.5 equivalents), Pd(OAc)₂, and tBuXPhos in a Schlenk flask.

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction mixture to 100-110 °C for 24-48 hours.

  • Cool the reaction and purify the product using similar extraction and chromatography methods as described for NPB, followed by sublimation for high purity.

Device Fabrication Protocols

Protocol 3: Fabrication of an OLED with an NPB Hole Transport Layer

This protocol describes the fabrication of a multilayer OLED using thermal evaporation.

Procedure:

  • Substrate Cleaning:

    • Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition (in a high-vacuum thermal evaporation chamber, <10⁻⁶ Torr):

    • Hole Injection Layer (HIL) (Optional but recommended): Deposit a thin layer (e.g., 10 nm) of a suitable HIL material like 4,4′,4″-Tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA).

    • Hole Transport Layer (HTL): Deposit NPB at a rate of 1-2 Å/s to a thickness of 30-60 nm.

    • Emissive Layer (EML): Deposit the emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)) to a thickness of 30-60 nm. For phosphorescent OLEDs, co-evaporate a host material with a phosphorescent dopant.

    • Electron Transport Layer (ETL): Deposit a suitable ETL material (e.g., Alq₃ or 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB)) to a thickness of 30-50 nm.

    • Electron Injection Layer (EIL): Deposit a thin layer (0.5-1 nm) of lithium fluoride (LiF) at a rate of 0.1-0.2 Å/s.

    • Cathode: Deposit a 100-150 nm thick layer of aluminum (Al) at a rate of 5-10 Å/s.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Protocol 4: Fabrication of a Perovskite Solar Cell with a TaTm Hole Transport Layer

This protocol details the fabrication of an inverted (p-i-n) perovskite solar cell.

Procedure:

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates as described in Protocol 3.

  • Hole Transport Layer Deposition:

    • Deposit a 10 nm layer of TaTm by thermal evaporation. For enhanced conductivity, a p-type dopant like 2,2'-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F6-TCNNQ) can be co-evaporated with TaTm for the initial few nanometers to form a hole injection layer.[5]

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Prepare a perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a mixed solvent of DMF and DMSO).

    • Spin-coat the perovskite solution onto the TaTm layer. The spin-coating parameters (speed and duration) should be optimized for the specific perovskite composition.

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.

    • Anneal the perovskite film on a hotplate (e.g., at 100-150 °C for 10-30 minutes).

  • Electron Transport Layer Deposition:

    • Deposit a 20-30 nm layer of an electron transport material like fullerene (C60) or phenyl-C61-butyric acid methyl ester (PCBM) via thermal evaporation or spin-coating.

  • Buffer Layer and Top Electrode Deposition:

    • Deposit a thin buffer layer (e.g., 5-10 nm of Bathocuproine (BCP)) by thermal evaporation.

    • Deposit a transparent conducting oxide (e.g., ITO or IZO) or a metal top electrode (e.g., 100 nm of silver or gold) by sputtering or thermal evaporation.

Visualizations

Synthesis_of_NPB cluster_reactants Reactants cluster_process Process cluster_product Product r1 N,N'-diphenylbenzidine p1 Combine Reactants in Schlenk Flask r1->p1 r2 1-Bromonaphthalene r2->p1 r3 Pd2(dba)3 / P(o-tol)3 r3->p1 r4 NaOtBu r4->p1 r5 Toluene r5->p1 p2 Degas (Freeze-Pump-Thaw) p1->p2 p3 Reflux (110°C, 24-48h) p2->p3 p4 Workup (Extraction) p3->p4 p5 Purification (Column Chromatography) p4->p5 p6 Sublimation p5->p6 prod High-Purity NPB p6->prod

Caption: Synthesis workflow for NPB via Buchwald-Hartwig amination.

OLED_Fabrication cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) cluster_final Final Steps s1 Clean ITO Substrate (DI Water, Acetone, IPA) s2 UV-Ozone Treatment s1->s2 d1 HTL: NPB (30-60 nm) s2->d1 Load into evaporator d2 EML: Emissive Material (30-60 nm) d1->d2 d3 ETL: e.g., Alq3 (30-50 nm) d2->d3 d4 EIL: LiF (0.5-1 nm) d3->d4 d5 Cathode: Al (100-150 nm) d4->d5 f1 Encapsulation d5->f1 Transfer to glovebox f2 Device Testing f1->f2

Caption: Workflow for fabricating a multilayer OLED with an NPB HTL.

Caption: Fabrication workflow for an inverted perovskite solar cell with a TaTm HTL.

References

Application Note: Protocol for the Characterization of Novel 1-Biphenyl-2-Ylmethanamine Derivatives as Selective BAR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1-Biphenyl-2-Ylmethanamine scaffold represents a promising chemical starting point for the development of novel therapeutics. This document outlines a comprehensive protocol for the characterization of new derivatives targeting the "Biphenyl Amine Receptor 1" (BAR1), a Gq-coupled receptor implicated in neuro-inflammatory processes. The following protocols detail the necessary steps for evaluating the physicochemical properties, in vitro pharmacology, and preliminary ADME characteristics of these novel compounds to identify promising candidates for further development.

Physicochemical and ADME Profiling

A fundamental step in early drug discovery is the assessment of a compound's physicochemical properties and its behavior in biological systems. These characteristics are crucial for understanding a compound's potential for oral bioavailability and overall drug-likeness. Key parameters include aqueous solubility, lipophilicity (LogP), and metabolic stability.

Table 1: Summary of Physicochemical and Preliminary ADME Data

Compound IDBAR1 Ki (nM)BAR1 IC50 (nM) (IP1 Assay)Kinetic Solubility (µM at pH 7.4)Metabolic Stability (t½, human liver microsomes, min)
BPYM-0115.245.8112.545
BPYM-022.18.325.1>60
BPYM-0358.9150.2>20018
Control5.512.188.055

In Vitro Biological Characterization

The biological activity of the novel derivatives is assessed through a series of in vitro assays designed to determine their affinity for the BAR1 receptor and their functional effect on its signaling pathway.

Binding Affinity

A competitive radioligand binding assay is employed to determine the affinity (expressed as the inhibition constant, Ki) of the test compounds for the BAR1 receptor. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Functional Antagonism

Since BAR1 is a Gq-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC) and the subsequent production of inositol phosphates. An Inositol Monophosphate (IP1) accumulation assay is used to measure the functional antagonism of the derivatives. Compounds are tested for their ability to inhibit the IP1 production stimulated by a known BAR1 agonist.

Detailed Experimental Protocols

Protocol 1: BAR1 Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the BAR1 receptor.

Materials:

  • HEK293 cells stably expressing human BAR1.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-BPYM-00 (a fictional high-affinity BAR1 ligand), 2.5 nM.

  • Non-specific control: 10 µM of a known, unlabeled BAR1 antagonist.

  • Test Compounds: 10 mM stock in 100% DMSO, serially diluted.

  • 96-well microplates and filter mats (GF/C).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hBAR1 cells via homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer to a final concentration of 10 µ g/well .

  • In a 96-well plate, add 25 µL of Binding Buffer (for total binding) or 25 µL of non-specific control (for non-specific binding).

  • Add 25 µL of serially diluted test compounds to the remaining wells.

  • Add 50 µL of [³H]-BPYM-00 radioligand to all wells.

  • Add 125 µL of the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through a GF/C filter mat using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Binding Buffer.

  • Dry the filter mats, place them in a scintillation bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of specific binding for each compound concentration and determine the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: IP1 Accumulation Functional Assay (Antagonist Mode)

Objective: To measure the functional potency (IC50) of test compounds in blocking agonist-induced BAR1 signaling.

Materials:

  • CHO-K1 cells stably expressing human BAR1.

  • Assay Buffer: 1x HBSS, 20 mM HEPES, 500 µM IBMX, pH 7.4.

  • BAR1 Agonist: Known BAR1 agonist at EC80 concentration.

  • Test Compounds: 10 mM stock in 100% DMSO, serially diluted.

  • IP-One Gq HTRF Assay Kit (Cisbio).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed CHO-K1-hBAR1 cells in a 384-well plate and grow overnight.

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Aspirate the culture medium from the cells and add 10 µL of the diluted test compounds.

  • Incubate for 30 minutes at 37°C.

  • Add 10 µL of the BAR1 agonist (at its pre-determined EC80 concentration) to all wells except the basal control.

  • Incubate for 60 minutes at 37°C.

  • Lyse the cells and detect IP1 accumulation by adding 10 µL of IP1-d2 conjugate followed by 10 µL of Anti-IP1 Cryptate conjugate, as per the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value for each compound.

Visualized Workflows and Pathways

BAR1_Signaling_Pathway Agonist Agonist BAR1 BAR1 Agonist->BAR1 Antagonist BPYM Derivative (Antagonist) Antagonist->BAR1 Blocks PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca_Release IP3->Ca_Release PKC PKC DAG->PKC

Radioligand_Binding_Workflow start Start prep_membranes Prepare BAR1-expressing cell membranes start->prep_membranes prep_plates Prepare 96-well plate: - Test Compounds - Controls (Total/NSB) prep_membranes->prep_plates add_radioligand Add [³H]-Radioligand to all wells prep_plates->add_radioligand add_membranes Add membranes to initiate binding add_radioligand->add_membranes incubate Incubate 90 min at room temp add_membranes->incubate filter_wash Filter and wash on GF/C plates incubate->filter_wash count Add scintillant and count CPM filter_wash->count analyze Analyze Data: Calculate % Inhibition Determine IC₅₀ and Ki count->analyze end End analyze->end

Hit_to_Lead_Cascade decision Potent, Selective, and Drug-like? lead_candidate Lead Candidate decision->lead_candidate Yes selectivity selectivity selectivity->decision solubility solubility solubility->decision metabolic_stability metabolic_stability metabolic_stability->decision

Troubleshooting & Optimization

optimization of reaction conditions for "1-Biphenyl-2-Ylmethanamine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Biphenyl-2-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling 2-bromobenzonitrile with phenylboronic acid. This reaction typically utilizes a palladium catalyst.

  • Reduction of the Nitrile: The resulting 2-cyanobiphenyl is then reduced to the desired this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Q2: Which palladium catalyst is best for the Suzuki-Miyaura coupling step?

The choice of catalyst can significantly impact yield and reaction time. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and effective catalyst for this type of coupling.[1] Other phosphine-ligated palladium complexes can also be employed.

Q3: What are the critical parameters to control during the Suzuki-Miyaura coupling reaction?

Key parameters to optimize include:

  • Catalyst Loading: Typically, 1-5 mol% of the palladium catalyst is sufficient. Higher loadings may not significantly improve yield and increase costs.

  • Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.[1][2]

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.[1][2]

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often to the reflux temperature of the solvent.

Q4: What are the potential side reactions during the reduction of 2-cyanobiphenyl?

When using strong reducing agents like LiAlH₄, over-reduction is a possibility, though less likely for a nitrile. The primary concern is ensuring the complete reduction of the nitrile to the primary amine. Incomplete reduction can lead to the formation of aldehydes or other intermediates. Careful control of stoichiometry and reaction temperature is crucial.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel.[3][4] The polarity of the eluent can be adjusted to effectively separate the desired amine from any unreacted starting materials or byproducts. Acid-base extraction can also be a useful technique to isolate the basic amine product from non-basic impurities.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield in Suzuki Coupling Inactive catalystEnsure the palladium catalyst is not old or degraded. Consider using a freshly opened bottle or a different batch.
Insufficient baseThe base is crucial for the catalytic cycle. Ensure the base is anhydrous and used in sufficient stoichiometric excess (typically 2-3 equivalents).
Poor quality of reagentsUse high-purity starting materials (2-bromobenzonitrile and phenylboronic acid). Impurities can interfere with the catalyst.
Suboptimal temperatureThe reaction may require higher temperatures to proceed efficiently. If the reaction is sluggish, consider increasing the temperature, ensuring it does not exceed the decomposition temperature of the reactants or catalyst.
Incomplete Nitrile Reduction Insufficient reducing agentEnsure at least a stoichiometric amount of the reducing agent is used. For powerful hydrides like LiAlH₄, a slight excess is often employed.
Low reaction temperatureSome reductions require elevated temperatures to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) and consider gentle heating if the reaction stalls.
Deactivated catalyst (for hydrogenation)If using catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned. Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds.
Presence of Impurities in Final Product Unreacted starting materialsOptimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Monitor progress with TLC.
Formation of byproductsIn the Suzuki coupling, homocoupling of the boronic acid can occur. Adjusting the reaction conditions, such as the base and solvent, can minimize this. During reduction, careful control of the reducing agent addition and temperature can prevent side reactions.
Difficult purificationThe polarity of the product may be similar to that of an impurity. Experiment with different solvent systems for column chromatography. Consider derivatization to change the polarity for easier separation, followed by removal of the protecting group.

Experimental Protocols

1. Synthesis of 2-Cyanobiphenyl via Suzuki-Miyaura Coupling

  • Reagents: 2-bromobenzonitrile, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, and water.

  • Procedure:

    • In a round-bottom flask, combine 2-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Add a 4:1 mixture of toluene and water.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst (0.03 eq) under an inert atmosphere.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

2. Synthesis of this compound via Nitrile Reduction

  • Reagents: 2-cyanobiphenyl, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-cyanobiphenyl (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting mixture until a white precipitate forms.

    • Filter the precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify by column chromatography on silica gel if necessary.

Visualizations

SynthesisWorkflow Start Starting Materials: 2-Bromobenzonitrile Phenylboronic Acid Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) Start->Suzuki Intermediate 2-Cyanobiphenyl Suzuki->Intermediate Reduction Nitrile Reduction (LiAlH4, Diethyl Ether) Intermediate->Reduction Purification Purification (Column Chromatography) Reduction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_suzuki Suzuki Troubleshooting cluster_reduction Reduction Troubleshooting Start Low Product Yield Step Which Step Shows Low Yield? Start->Step Suzuki Suzuki Coupling Step->Suzuki Coupling Reduction Nitrile Reduction Step->Reduction Reduction Catalyst Check Catalyst Activity Suzuki->Catalyst Base Verify Base Quality/Amount Suzuki->Base Temp Optimize Temperature Suzuki->Temp Reagent Check Reducing Agent Stoichiometry Reduction->Reagent Conditions Adjust Temperature/Time Reduction->Conditions Quench Optimize Workup Procedure Reduction->Quench

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing the Synthesis of 2-Aminomethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-aminomethylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the yield and purity of 2-aminomethylbiphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-aminomethylbiphenyl, offering potential causes and solutions in a question-and-answer format.

Q1: My Gabriel synthesis of 2-aminomethylbiphenyl is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Gabriel synthesis of 2-aminomethylbiphenyl, which proceeds via the reaction of 2-(bromomethyl)biphenyl with potassium phthalimide, are a common issue. Several factors can contribute to this problem:

  • Incomplete reaction of 2-(bromomethyl)biphenyl: The SN2 reaction between potassium phthalimide and 2-(bromomethyl)biphenyl may be slow or incomplete.

    • Solution: Ensure anhydrous reaction conditions, as phthalimide anion is a strong base and can be protonated by water. Use a high-purity polar aprotic solvent such as DMF or DMSO to improve the solubility of potassium phthalimide and accelerate the reaction.[1] Consider increasing the reaction temperature or time, monitoring the progress by TLC.

  • Side reactions of the benzylic bromide: 2-(Bromomethyl)biphenyl is a reactive benzylic halide and can undergo side reactions such as elimination or hydrolysis.

    • Solution: Maintain a moderate reaction temperature to minimize elimination. Ensure all reagents and solvents are free of water to prevent hydrolysis of the starting material.

  • Inefficient cleavage of the N-substituted phthalimide: The final step of liberating the amine from the phthalimide intermediate can be problematic.

    • Solution: Hydrazinolysis (the Ing-Manske procedure) is often more effective and milder than acidic or basic hydrolysis.[1][2] Use an excess of hydrazine hydrate in a suitable solvent like ethanol and ensure sufficient reaction time for complete cleavage. The phthalhydrazide byproduct can sometimes be difficult to remove completely.[2]

Q2: I am attempting the reduction of 2-phenylbenzonitrile to 2-aminomethylbiphenyl, but the reaction is sluggish and produces significant side products. How can I optimize this reduction?

A2: The reduction of nitriles, especially sterically hindered ones like 2-phenylbenzonitrile, can present challenges. Here are key areas to troubleshoot:

  • Choice of Reducing Agent: The effectiveness of the reducing agent is paramount.

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent for nitriles.[3][4] However, incomplete reduction can occur if the reagent has degraded due to exposure to moisture.

      • Solution: Use a fresh, high-quality batch of LiAlH₄. Ensure the reaction is performed under strictly anhydrous conditions using dry solvents (e.g., diethyl ether or THF).

    • Catalytic Hydrogenation: This method can also be employed but may lead to the formation of secondary and tertiary amines as byproducts.[5]

      • Solution: The choice of catalyst (e.g., Raney Nickel, Palladium on carbon) and reaction conditions (pressure, temperature, solvent) is crucial.[5] The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines.

  • Reaction Conditions:

    • Temperature: While some reductions proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with a sterically hindered nitrile.

    • Solvent: The starting material must be fully soluble in the reaction solvent.

  • Side Products: The primary side products in nitrile reduction are secondary and tertiary amines, formed from the reaction of the intermediate imine with the product amine.[5]

    • Solution: Using a large excess of the reducing agent can help to quickly reduce the intermediate imine before it can react with the product. As mentioned, for catalytic hydrogenation, the addition of ammonia can minimize these side reactions.

Q3: My Hofmann rearrangement of 2-phenylphenylacetamide to produce 2-aminomethylbiphenyl is giving a poor yield. What are the common pitfalls?

A3: The Hofmann rearrangement is a useful method for converting primary amides to primary amines with one less carbon atom, but it can be sensitive to reaction conditions.[6][7]

  • Incomplete N-bromination: The initial step of forming the N-bromoamide may not go to completion.

    • Solution: Ensure the use of a fresh solution of sodium hypobromite (formed in situ from bromine and a strong base like sodium hydroxide). The reaction is typically performed at low temperatures to avoid side reactions.

  • Side Reactions of the Isocyanate Intermediate: The intermediate isocyanate can react with nucleophiles other than water.

    • Solution: Ensure that the reaction is performed in an aqueous medium to facilitate the hydrolysis of the isocyanate to the desired amine. If other nucleophiles are present, they may compete with water.

  • Substrate Solubility: 2-Phenylphenylacetamide may have limited solubility in the aqueous basic solution.

    • Solution: The use of a co-solvent that is miscible with water and can dissolve the amide may be necessary. However, the co-solvent should not react with the reagents.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the typical yields for different synthetic routes to 2-aminomethylbiphenyl. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Purity Concerns
Gabriel Synthesis 2-(Bromomethyl)biphenyl1. Potassium phthalimide 2. Hydrazine hydrate60-75%Phthalhydrazide byproduct can be difficult to remove completely.
Nitrile Reduction 2-PhenylbenzonitrileLithium aluminum hydride (LiAlH₄)70-85%Potential for secondary and tertiary amine impurities if reaction is not optimized.
Hofmann Rearrangement 2-PhenylphenylacetamideBromine, Sodium hydroxide40-60%Potential for over-oxidation and other side reactions, leading to lower yields and purification challenges.[8]

Experimental Protocols

Protocol 1: Gabriel Synthesis of 2-Aminomethylbiphenyl

This protocol describes the synthesis of 2-aminomethylbiphenyl from 2-(bromomethyl)biphenyl via the Gabriel synthesis.

Step 1: Synthesis of N-(2-Biphenylmethyl)phthalimide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Add a solution of 2-(bromomethyl)biphenyl (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain crude N-(2-biphenylmethyl)phthalimide.

Step 2: Hydrazinolysis to 2-Aminomethylbiphenyl

  • Suspend the crude N-(2-biphenylmethyl)phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (10 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the amine and precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide.

  • Make the filtrate basic with a concentrated sodium hydroxide solution to precipitate the free amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminomethylbiphenyl.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 2-Phenylbenzonitrile to 2-Aminomethylbiphenyl

This protocol details the reduction of 2-phenylbenzonitrile using lithium aluminum hydride.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-phenylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it with diethyl ether or THF.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-aminomethylbiphenyl.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow: Gabriel Synthesis

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis A 2-(Bromomethyl)biphenyl + Potassium Phthalimide in DMF B Heat (80-90°C) A->B C Reaction Monitoring (TLC) B->C D Workup (Precipitation in Water) C->D E N-(2-Biphenylmethyl)phthalimide D->E F N-(2-Biphenylmethyl)phthalimide + Hydrazine Hydrate in Ethanol E->F Intermediate G Reflux F->G H Acidification & Filtration G->H I Basification & Extraction H->I J Purification (Column Chromatography) I->J K 2-Aminomethylbiphenyl J->K

Caption: Workflow for the Gabriel synthesis of 2-aminomethylbiphenyl.

Logical Relationship: Troubleshooting Nitrile Reduction

Nitrile_Reduction_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Side Products in 2-Phenylbenzonitrile Reduction Cause1 Inactive Reducing Agent Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Formation of Secondary/ Tertiary Amines Problem->Cause3 Sol1 Use Fresh LiAlH₄ under Anhydrous Conditions Cause1->Sol1 Sol2 Optimize Catalyst & Conditions (for Hydrogenation) Cause1->Sol2 Alternative Sol3 Increase Reaction Temperature Cause2->Sol3 Sol4 Ensure Complete Dissolution of Starting Material Cause2->Sol4 Sol5 Use Excess Reducing Agent Cause3->Sol5 Sol6 Add Ammonia (for Hydrogenation) Cause3->Sol6

Caption: Troubleshooting logic for the reduction of 2-phenylbenzonitrile.

References

Technical Support Center: Purification of 1-Biphenyl-2-Ylmethanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Biphenyl-2-Ylmethanamine and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives.

Issue 1: Poor Separation or Peak Tailing during Silica Gel Column Chromatography

Problem: The target amine streaks down the column, leading to broad peaks and poor separation from impurities. This is a common issue when purifying basic amines on acidic silica gel.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small percentage of a volatile base into your eluent system to neutralize the acidic silanol groups on the silica surface. Triethylamine (Et₃N) at 0.5-2% is a common choice.[1] Ammonium hydroxide can also be used.

    • Optimize Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Common systems for compounds of intermediate polarity include ethyl acetate/hexane and dichloromethane/methanol.

  • Stationary Phase Modification:

    • Use Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent system containing triethylamine and pack the column with this mixture. This pre-neutralizes the silica.

    • Switch to a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel column, which are more compatible with basic compounds.[2]

  • Sample Loading:

    • Dry Loading: If the compound is not highly soluble in the initial eluent, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

    • Minimize Loading Volume: Dissolve the sample in a minimal amount of the initial mobile phase to ensure a narrow starting band.

Issue 2: Compound "Oils Out" During Recrystallization

Problem: Instead of forming solid crystals upon cooling, the compound separates as an oil. This prevents effective purification.

Troubleshooting Steps:

  • Optimize Cooling Rate:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling in an ice bath can promote oiling. Once at room temperature, cooling can be continued in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus to induce crystal nucleation.

  • Solvent System Adjustment:

    • Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture and reheat to dissolve. Then, attempt to recrystallize again.

    • Change Solvent or Use a Co-solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system.[3][4][5][6][7] In a two-solvent system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes slightly cloudy (the saturation point). Reheat to clarify and then cool slowly.[5][6]

  • Seed Crystals:

    • If a small amount of pure crystalline material is available, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Issue 3: Difficulty Separating Enantiomers of Chiral Derivatives

Problem: The racemic mixture of a chiral this compound derivative is not resolved by standard purification techniques.

Troubleshooting Steps:

  • Chiral Resolution via Diastereomeric Salt Formation:

    • React with a Chiral Acid: Treat the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts.[1]

    • Fractional Crystallization: These diastereomeric salts have different solubilities and can often be separated by careful fractional crystallization.

    • Liberate the Free Amine: After separating the diastereomeric salts, treat the desired salt with a base to regenerate the enantiomerically pure amine.

  • Chiral Preparative HPLC:

    • Select a Chiral Stationary Phase (CSP): Utilize a high-performance liquid chromatography (HPLC) column with a chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of chiral amines.

    • Method Development: Optimize the mobile phase (e.g., mixtures of hexane/isopropanol or acetonitrile/water) to achieve baseline separation of the enantiomers. This technique can be scaled up for preparative separations.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-methylbiphenyl derivatives), byproducts from side reactions, and potentially positional isomers if the starting materials allow for substitution at different positions on the biphenyl ring system.

Q2: Which solvent systems are a good starting point for the column chromatography of this compound derivatives?

A2: For silica gel column chromatography, a gradient of ethyl acetate in hexane is a common starting point. For a specific 2-aminobiphenyl derivative, a petroleum ether:ethyl acetate (20:1) system has been reported.[8] It is crucial to first determine the optimal solvent system using TLC.

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Yes, reversed-phase HPLC can be a powerful tool, especially for more polar derivatives. A C18 column is standard, but for biphenyl-containing compounds, a column with a biphenyl stationary phase can offer enhanced retention and alternative selectivity due to π-π interactions.[9][10] A mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is typically used.

Q4: What are some suitable solvents for the recrystallization of this compound and its derivatives?

A4: Common solvents for the recrystallization of organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures of these.[3] For biphenyl compounds, alcohol solvents are often employed.[11] The ideal solvent or solvent pair should be determined experimentally by testing the solubility of the crude product at room temperature and at the solvent's boiling point.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will help confirm the structure and identify any remaining impurities. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate/hexane). A good system will give the desired compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compound of interest.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic this compound derivative in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid).

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Purity Check: Determine the diastereomeric purity of the crystallized salt. If necessary, recrystallize to improve purity.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) to deprotonate the amine.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterMethod 1: Modified Normal-PhaseMethod 2: Reversed-Phase
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Biphenyl or C18-functionalized Silica Gel
Mobile Phase (Eluent) Ethyl Acetate / Hexane or Dichloromethane / MethanolAcetonitrile / Water
Mobile Phase Modifier 0.5-2% Triethylamine (Et₃N)0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Principle The non-polar eluent moves compounds faster. Polarity is increased to elute more polar compounds. Et₃N is added to neutralize acidic silanol groups, preventing amine tailing.[1]A polar mobile phase is used. The proportion of organic solvent is increased to elute more non-polar (hydrophobic) compounds. The biphenyl phase can offer enhanced selectivity for aromatic compounds.[9][10]

Table 2: Common Solvents for Recrystallization

Solvent (or mixture)Comments
Ethanol (EtOH)A versatile solvent for many organic compounds.
IsopropanolSimilar to ethanol, but with a higher boiling point.
Hexane / Ethyl AcetateA common two-solvent system for compounds of intermediate polarity.
TolueneCan be effective for aromatic compounds.
WaterUsed as an anti-solvent for compounds that are soluble in organic solvents but not in water.

Visualizations

Purification_Workflow Crude Crude this compound Derivative Is_Chiral Is the compound chiral? Crude->Is_Chiral Column_Chromatography Column Chromatography (Silica or Alumina) Is_Chiral->Column_Chromatography No Chiral_Resolution Chiral Resolution (Diastereomeric Salts) Is_Chiral->Chiral_Resolution Yes Recrystallization Recrystallization Column_Chromatography->Recrystallization Chiral_HPLC Preparative Chiral HPLC Recrystallization->Chiral_HPLC If resolution is incomplete Pure_Racemate Pure Racemic Product Recrystallization->Pure_Racemate Chiral_Resolution->Recrystallization Separate Diastereomers Pure_Enantiomer Pure Enantiomer Chiral_HPLC->Pure_Enantiomer Purity_Analysis Purity & Characterization (HPLC, NMR, etc.) Pure_Racemate->Purity_Analysis Pure_Enantiomer->Purity_Analysis

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Chromatography Start Poor Separation/ Peak Tailing on Silica Check_TLC Optimize Eluent on TLC? Start->Check_TLC Add_Base Add 0.5-2% Triethylamine to Eluent Check_TLC->Add_Base Yes Consider_RP Consider Reversed-Phase HPLC (Biphenyl or C18) Check_TLC->Consider_RP No Still_Poor Still Poor Separation? Add_Base->Still_Poor Change_Stationary Use Basic Alumina or Amine-Functionalized Silica Still_Poor->Change_Stationary Yes Success Successful Purification Still_Poor->Success No Change_Stationary->Success Consider_RP->Success

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Synthesis of Biphenyl Methanamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of biphenyl methanamines. The content is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges related to byproduct formation in the key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing biphenyl methanamines?

A1: Two primary synthetic routes are widely employed for the synthesis of biphenyl methanamines. Both routes typically begin with a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core. Following the formation of the biphenyl intermediate, the methanamine group is introduced via one of two common pathways:

  • Route 1: Reductive Amination: The biphenyl intermediate, typically a biphenylcarboxaldehyde, undergoes reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent.

  • Route 2: Amide Reduction: The biphenyl intermediate, a biphenylcarboxylic acid or its derivative, is converted to a biphenyl carboxamide, which is then reduced to the corresponding methanamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: I am observing significant amounts of homocoupled byproducts in my Suzuki-Miyaura coupling reaction. What is the primary cause and how can I minimize it?

A2: Homocoupling, the self-coupling of the boronic acid or the aryl halide, is a common side reaction in Suzuki-Miyaura coupling. The primary cause is often the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid.[1] Another contributing factor can be the use of a Palladium(II) catalyst precursor, which can promote homocoupling during its in-situ reduction to the active Pd(0) species.

To minimize homocoupling, consider the following:

  • Degas Solvents: Thoroughly degas all solvents and water used in the reaction by bubbling an inert gas like nitrogen or argon through them.

  • Use a Pd(0) Catalyst: Employ a Pd(0) catalyst, such as Pd(PPh₃)₄, to avoid the side reactions associated with the in-situ reduction of Pd(II) precursors.

  • Optimize Reaction Conditions: The choice of base, solvent, and temperature can influence the extent of homocoupling.

Q3: During the reductive amination of my biphenylcarboxaldehyde, I am getting a significant amount of the corresponding biphenylmethanol. How can this be avoided?

A3: The formation of the alcohol byproduct results from the reduction of the starting aldehyde before it can react with the amine to form the imine intermediate. This is common when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄).

To prevent this side reaction, it is crucial to use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for reductive aminations as it preferentially reduces the iminium ion intermediate over the starting aldehyde or ketone.

Q4: I am attempting to synthesize a primary biphenyl methanamine via reductive amination with ammonia, but I am observing the formation of secondary and tertiary amine byproducts. What is causing this over-alkylation?

A4: Over-alkylation occurs when the newly formed primary amine product, which is also a nucleophile, reacts with the remaining biphenylcarboxaldehyde to form a secondary amine. This secondary amine can then react further to produce a tertiary amine. This is a common issue in reductive aminations aiming for primary amines.[2]

To suppress the formation of these byproducts:

  • Use a Large Excess of the Amine Source: Employing a significant excess of ammonia will statistically favor the reaction of the aldehyde with ammonia over the newly formed primary amine.

  • Control the Stoichiometry: Carefully controlling the ratio of the aldehyde to the amine source is critical.

  • Stepwise Procedure: Consider a two-step process where the imine is pre-formed by reacting the aldehyde with ammonia, followed by the addition of the reducing agent.

Q5: What are the potential byproducts when using lithium aluminum hydride (LiAlH₄) to reduce a biphenyl carboxamide?

A5: While LiAlH₄ is a powerful and generally effective reagent for reducing amides to amines, several byproducts can form, particularly if the reaction conditions are not carefully controlled.[3][4] Potential byproducts include:

  • Partial Reduction to Aldehyde: If the reaction is incomplete or if there are traces of water, the amide can be partially reduced to the corresponding biphenylcarboxaldehyde.[4]

  • Hydrolysis to Alcohol: The presence of moisture can lead to the hydrolysis of the intermediate iminium species to the biphenylmethanol.[4]

  • Solvent-Related Byproducts: LiAlH₄ can react with certain ethereal solvents like THF, especially at elevated temperatures, leading to solvent-derived impurities.

Troubleshooting Guides

Route 1: Suzuki-Miyaura Coupling followed by Reductive Amination

Problem: Low yield of the desired biphenyl methanamine and presence of multiple byproducts.

This troubleshooting guide addresses common issues encountered when synthesizing biphenyl methanamines via a Suzuki-Miyaura coupling followed by reductive amination.

Troubleshooting Workflow

start Low Yield of Biphenyl Methanamine step1 Analyze Byproducts by GC-MS or LC-MS start->step1 step2 Identify Predominant Byproduct(s) step1->step2 subproblem1 High Levels of Homocoupling Products (e.g., biphenyl, biaryl from aryl halide) step2->subproblem1 subproblem2 Presence of Biphenylmethanol step2->subproblem2 subproblem3 Significant Over-Alkylation Products (Secondary/Tertiary Amines) step2->subproblem3 solution1 Troubleshoot Suzuki Coupling: - Ensure rigorous degassing of all reagents and solvents. - Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4). - Optimize base and solvent system. - Use bulky, electron-rich phosphine ligands. subproblem1->solution1 solution2 Optimize Reductive Amination: - Switch to a more selective reducing agent like NaBH(OAc)3. - Ensure complete imine formation before adding the reducing agent (two-step procedure). subproblem2->solution2 solution3 Control Reductive Amination: - Use a large excess of the amine (e.g., ammonia). - Perform the reaction at a lower temperature to reduce the rate of over-alkylation. - Consider a stepwise approach. subproblem3->solution3

Caption: Troubleshooting workflow for low yields in biphenyl methanamine synthesis.

Quantitative Data Summary: Common Byproducts and Expected Ranges

Synthetic StepCommon Byproduct(s)Typical Cause(s)Expected Range (%)Mitigation Strategy
Suzuki-Miyaura Coupling Homocoupling Products (e.g., biphenyl)Presence of O₂, use of Pd(II) catalyst5 - 20+Rigorous degassing, use of Pd(0) catalyst, optimized ligands and base.
Dehalogenation/Deboronation ProductsSide reactions of the catalyst1 - 10Optimization of catalyst, ligands, and reaction time.
Reductive Amination BiphenylmethanolNon-selective reducing agent (e.g., NaBH₄)5 - 50+Use of a selective reducing agent (e.g., NaBH(OAc)₃).
Secondary/Tertiary Amines (Over-alkylation)Reaction of product with starting aldehyde5 - 30+Use of a large excess of the amine source, lower temperature, stepwise procedure.

Note: The expected ranges are estimates and can vary significantly based on specific substrates, reaction conditions, and experimental setup.

Route 2: Suzuki-Miyaura Coupling followed by Amide Reduction

Problem: Incomplete reduction of the biphenyl carboxamide and formation of side products.

This guide focuses on troubleshooting the final amide reduction step in this synthetic pathway.

Troubleshooting Workflow

start Issues with Amide Reduction step1 Analyze Reaction Mixture by TLC or LC-MS start->step1 subproblem1 Incomplete Conversion (Starting Amide Remains) step1->subproblem1 subproblem2 Presence of Biphenylcarboxaldehyde step1->subproblem2 subproblem3 Formation of Biphenylmethanol step1->subproblem3 solution1 Optimize Reduction Conditions: - Increase equivalents of LiAlH4. - Increase reaction temperature or time. - Ensure anhydrous conditions. subproblem1->solution1 solution2 Drive Reaction to Completion: - Use a sufficient excess of LiAlH4. - Ensure the reaction goes to completion before workup. subproblem2->solution2 solution3 Ensure Anhydrous Conditions: - Thoroughly dry all glassware and solvents. - Perform the reaction under an inert atmosphere. subproblem3->solution3

Caption: Troubleshooting workflow for the amide reduction step.

Quantitative Data Summary: Potential Byproducts in Amide Reduction

ByproductTypical Cause(s)Expected Range (%)Mitigation Strategy
Biphenylcarboxaldehyde Incomplete reduction1 - 15Increase equivalents of LiAlH₄, longer reaction time, higher temperature.
Biphenylmethanol Presence of water during reaction or workup1 - 10Strict anhydrous conditions, careful workup.

Note: The expected ranges are estimates and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (4-Biphenylyl)methanamine via Reductive Amination

This protocol details the synthesis of (4-biphenylyl)methanamine starting from 4-bromobenzaldehyde.

Step 1: Suzuki-Miyaura Coupling to form 4-Phenylbenzaldehyde

  • To a dried round-bottom flask under a nitrogen atmosphere, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a degassed solvent system, for example, a 3:1 mixture of toluene and water.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 4-phenylbenzaldehyde.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-phenylbenzaldehyde.

Step 2: Reductive Amination of 4-Phenylbenzaldehyde

  • Dissolve 4-phenylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of ammonia in methanol (e.g., 7N, 10 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude (4-biphenylyl)methanamine.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to remove any unreacted aldehyde, alcohol byproduct, and over-alkylated amines.[5]

Protocol 2: Synthesis of (4-Biphenylyl)methanamine via Amide Reduction

This protocol outlines the synthesis starting from a biphenylcarboxylic acid.

Step 1: Amide Formation

  • To a solution of 4-biphenylcarboxylic acid (1.0 eq) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until the acid is fully converted to the acid chloride.

  • In a separate flask, prepare a solution of aqueous ammonia.

  • Slowly add the acid chloride solution to the cooled ammonia solution with vigorous stirring.

  • Stir for an additional hour, then collect the precipitated biphenyl-4-carboxamide by filtration.

  • Wash the solid with water and dry under vacuum.

Step 2: Amide Reduction with LiAlH₄

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of biphenyl-4-carboxamide (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of celite.

  • Wash the filter cake with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-biphenylyl)methanamine.

  • Purify the product by column chromatography or by forming the hydrochloride salt and recrystallizing.

References

catalyst and ligand selection for efficient Suzuki coupling of 2-bromobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of 2-bromobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst and ligand selection, troubleshoot common experimental issues, and offer detailed protocols for achieving efficient and high-yield coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 2-bromobenzylamine challenging?

The primary challenge arises from the presence of the aminomethyl group. The lone pair of electrons on the nitrogen atom can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which can halt the catalytic cycle and result in low yields.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards the initial oxidative addition step.

Q2: What are the most common side reactions observed in this coupling, and how can they be minimized?

Common side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, consuming your coupling partner. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]

  • Homocoupling: The self-coupling of the boronic acid or 2-bromobenzylamine can occur, especially if the catalytic cycle is slow. Optimizing the catalyst and ligand system can often reduce homocoupling.

  • Dehalogenation: The bromo group on 2-bromobenzylamine can be replaced by a hydrogen atom. This can be minimized by ensuring solvents are not a source of hydrides and by optimizing the reaction time.[1]

Q3: What type of catalyst and ligand system is generally recommended for the Suzuki coupling of substrates with amine groups?

For challenging substrates like 2-bromobenzylamine, bulky and electron-rich phosphine ligands are often required. These ligands can facilitate the oxidative addition step and promote reductive elimination, leading to improved catalytic activity. Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as SPhos, XPhos, or RuPhos are often effective for couplings involving amino-containing heterocycles and anilines.[1] Pre-formed catalysts like CataCXium® A palladacycle have also shown unique effectiveness for couplings with unprotected ortho-bromoanilines, which are structurally similar.[1][2]

Q4: How critical is the choice of base and solvent?

The selection of the base and solvent is crucial.

  • Base: The base is necessary to activate the organoboron species for transmetalation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) may be beneficial.

  • Solvent: The solvent must solubilize all reaction components. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are commonly used, often in combination with water.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Catalyst inhibition by the amine group. 2. Inefficient oxidative addition. 3. Deactivation of the catalyst. 4. Impure reagents or solvents.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). 2. Use a pre-catalyst that provides a more active catalytic species (e.g., a Buchwald G3 palladacycle). 3. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). 4. Ensure all reagents are pure and solvents are anhydrous and degassed.
Significant Protodeboronation 1. Presence of water in the reaction. 2. Base-promoted hydrolysis of the boronic acid.1. Use anhydrous solvents and reagents. 2. Switch to a more stable boronic ester (e.g., pinacol or MIDA ester). 3. Use a weaker or non-aqueous base if compatible with the reaction.
Formation of Homocoupling Products 1. Slow transmetalation step. 2. Presence of oxygen.1. Optimize the base to accelerate transmetalation. 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Dehalogenation of Starting Material 1. Presence of hydride sources. 2. Prolonged reaction time at high temperatures.1. Use high-purity, anhydrous solvents. 2. Monitor the reaction closely and stop it once the starting material is consumed.

Data Presentation: Catalyst and Ligand Performance

While specific data for the Suzuki coupling of 2-bromobenzylamine is limited, the following table summarizes the performance of a highly effective catalyst system for the coupling of unprotected ortho-bromoanilines with various boronic esters. This data serves as a strong starting point for optimizing the reaction of the structurally similar 2-bromobenzylamine.

Table 1: Suzuki-Miyaura Coupling of an Unprotected Ortho-Bromoaniline with Various Boronic Esters [1][2]

EntryBoronic EsterProductYield (%)
1Benzylboronic acid pinacol ester2-Benzyl-aniline derivative91
24-Methoxybenzylboronic acid pinacol ester2-(4-Methoxybenzyl)-aniline derivative85
3Phenylboronic acid pinacol ester2-Phenyl-aniline derivative97
44-Chlorophenylboronic acid pinacol ester2-(4-Chlorophenyl)-aniline derivative85
54-Methoxyphenylboronic acid pinacol ester2-(4-Methoxyphenyl)-aniline derivative95
6Thiophen-3-ylboronic acid pinacol ester2-(Thiophen-3-yl)-aniline derivative88
7Pyridin-3-ylboronic acid pinacol ester2-(Pyridin-3-yl)-aniline derivative75

Reaction Conditions: Unprotected ortho-bromoaniline (1.0 equiv), boronic ester (1.5 equiv), CataCXium® A Pd G3 (10 mol%), Cs₂CO₃ (2.0 equiv), 2-MeTHF, 80 °C.

Experimental Protocols

The following is a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of an unprotected ortho-bromoaniline, which can be adapted for 2-bromobenzylamine.

Protocol 1: Suzuki-Miyaura Coupling of an Unprotected Ortho-Bromoaniline with a Boronic Ester [1][2]

Materials:

  • Unprotected ortho-bromoaniline (or 2-bromobenzylamine) (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • CataCXium® A Pd G3 (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the ortho-bromoaniline (or 2-bromobenzylamine), the arylboronic acid pinacol ester, cesium carbonate, and the CataCXium® A Pd G3 catalyst.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 2-MeTHF via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdiib R-Pd(II)L_n-X oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation R'-B(OR)₂ pdiir R-Pd(II)L_n-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product Experimental_Workflow start Combine Reactants: - 2-Bromobenzylamine - Boronic Acid/Ester - Base add_catalyst Add Pd Catalyst and Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat under Inert Atmosphere add_solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Chromatography workup->purification product Isolated Product purification->product

References

Technical Support Center: Minimizing Homocoupling in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing homocoupling side reactions during biphenyl synthesis via Suzuki, Stille, and Negishi cross-coupling reactions.

Troubleshooting Guides

Issue 1: Significant Homocoupling Product Observed in Suzuki-Miyaura Coupling

If you are observing a significant amount of homocoupling byproduct (Ar-Ar from the boronic acid or Ar'-Ar' from the aryl halide) in your Suzuki-Miyaura reaction, consult the following troubleshooting guide.

Logical Workflow for Troubleshooting Homocoupling in Suzuki Coupling

G cluster_legend Legend start High Homocoupling Detected step1 Step 1: Rigorously Degas Solvents and Reagents (Freeze-Pump-Thaw or extensive inert gas sparging) start->step1 step2 Step 2: Evaluate Palladium Source (Switch from Pd(II) to Pd(0) or add a mild reducing agent) step1->step2 If issue persists step3 Step 3: Optimize Reaction Conditions (Base, Solvent, Ligand, Temperature) step2->step3 If issue persists step4 Step 4: Modify Reagent Addition (Slow addition of boronic acid) step3->step4 If issue persists end Homocoupling Minimized step4->end Monitor Improvement no1 Issue Persists no2 Issue Persists no3 Issue Persists yes Problem Resolved Action Action Start/End Start/End

Caption: A step-by-step workflow to diagnose and resolve homocoupling issues in Suzuki coupling reactions.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution & Rationale
Presence of Oxygen Solution: Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[1][2][3] Rationale: Oxygen is a primary culprit in promoting the homocoupling of boronic acids. It can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to facilitate the homocoupling pathway.[1][2][3]
Use of Pd(II) Precatalyst Solution: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, if using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equivalents).[4] Rationale: The in-situ reduction of Pd(II) to the active Pd(0) catalyst can proceed via a pathway that involves the homocoupling of the boronic acid.[3] Using a Pd(0) source or a reducing agent bypasses this undesired activation step.[4]
Suboptimal Base or Solvent Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).[4][5] Rationale: The choice of base and solvent significantly impacts the reaction kinetics and can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[4][5] For example, milder bases may sometimes suppress side reactions.[3]
Inappropriate Ligand Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[6][7] Rationale: These ligands can accelerate the rate-determining steps of the catalytic cycle (oxidative addition and reductive elimination), making the desired cross-coupling pathway kinetically more favorable than homocoupling.[3]
High Concentration of Boronic Acid Solution: Add the boronic acid solution slowly to the reaction mixture over an extended period using a syringe pump.[8][9] Rationale: Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.[8][9]

Quantitative Data: Effect of Base and Solvent on Biphenyl Yield in Suzuki Coupling

The following table summarizes the yield of biphenyl from the reaction of bromobenzene and phenylboronic acid under different conditions, highlighting the impact of the base and solvent on the reaction outcome.

Entry Base Solvent Yield of Biphenyl (%)
1K₃PO₄·3H₂OTetrahydrofuran (THF)10.4
2K₃PO₄·3H₂ON,N-Dimethylformamide (DMF)30.9
3K₃PO₄·3H₂OMethanol (MeOH)78.9
4K₃PO₄·3H₂OEthyl Acetate5.6
5K₃PO₄·3H₂ODioxane0
6K₃PO₄·3H₂OEthanol (EtOH)73.4
7NaOHMeOH:H₂O (3:2)96.3
8NaOH (in air)MeOH:H₂O (3:2)98.3
9NaOH (under N₂)MeOH:H₂O (3:2)98.5

Data adapted from a study on the influences of base and solvent in Suzuki-Miyaura coupling reactions.[5]

Issue 2: Homocoupling in Stille Coupling Reactions

The primary side reaction in Stille coupling is the homocoupling of the organostannane reagent.[10][11]

Troubleshooting Steps:

Potential Cause Recommended Solution & Rationale
Reaction with Pd(II) Precatalyst Solution: Use a Pd(0) precatalyst like Pd(PPh₃)₄. Rationale: Similar to Suzuki coupling, the reaction of the organostannane with a Pd(II) species can lead to homocoupling.[10]
Radical Processes Solution: Ensure the reaction is performed under an inert atmosphere and at the lowest effective temperature. Rationale: The Pd(0) catalyst can initiate radical pathways that result in the dimerization of the organostannane.[10]
Ligand Effects Solution: Employ ligands of low donicity. Rationale: Ligands with low donicity can accelerate the desired Stille coupling, potentially outcompeting the homocoupling side reaction.
Issue 3: Homocoupling in Negishi Coupling Reactions

Homocoupling in Negishi reactions can occur through a second transmetalation step.[12]

Troubleshooting Steps:

Potential Cause Recommended Solution & Rationale
Second Transmetalation Solution: Use an excess of the aryl halide. Rationale: A higher concentration of the aryl halide can favor the desired cross-coupling pathway over the secondary transmetalation that leads to homocoupling.
Catalyst Deactivation Solution: Ensure rigorous exclusion of air and moisture, as organozinc reagents are sensitive.[12] Use fresh, high-purity reagents and solvents. Rationale: Deactivation of the catalyst can lead to a stalled reaction, allowing more time for side reactions like homocoupling to occur.[13][14]
Ligand Choice Solution: Judicious choice of supporting ligand, such as CPhos, can minimize side reactions.[15] Rationale: The ligand can influence the rates of the various steps in the catalytic cycle, and a well-chosen ligand can favor the desired cross-coupling.[15]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of boronic acid homocoupling in Suzuki reactions?

A1: The most common pathway for boronic acid homocoupling is initiated by the presence of oxygen. Oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then react with two molecules of the boronic acid, leading to the formation of a symmetrical biaryl and the regeneration of Pd(0).[1][2][3][6]

Mechanism of Oxygen-Mediated Homocoupling in Suzuki Reaction

G cluster_legend Legend pd0 Pd(0)L₂ pdiio2 (η²-O₂)Pd(II)L₂ pd0->pdiio2 Oxidation o2 O₂ adduct Adduct pdiio2->adduct + ArB(OH)₂ arboh2_1 ArB(OH)₂ arpdoh trans-ArPd(II)(OH)L₂ adduct->arpdoh + ArB(OH)₂ arboh2_2 ArB(OH)₂ arpdar trans-ArPd(II)ArL₂ arpdoh->arpdar Transmetalation with ArB(OH)₂ arpdar->pd0 Reductive Elimination homocoupling Ar-Ar (Homocoupling Product) arpdar->homocoupling Catalyst/Intermediate Catalyst/Intermediate Reagent/Product Reagent/Product

Caption: The catalytic cycle for oxygen-mediated homocoupling of boronic acids in the presence of a palladium catalyst.

Q2: How does the choice of palladium precatalyst affect homocoupling?

A2: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) requires an initial reduction to the active Pd(0) species. One of the pathways for this reduction involves the homocoupling of two molecules of the organometallic reagent (e.g., boronic acid or organostannane), which consumes the starting material and generates the undesired byproduct.[3][4] Starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) can circumvent this initial homocoupling event.[4]

Q3: Are there alternatives to boronic acids in Suzuki coupling to reduce homocoupling?

A3: Yes, using more stable organoboron reagents like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling. These reagents often provide a slower, more controlled release of the boronic acid into the catalytic cycle, which can help to minimize side reactions.[4]

Q4: Is homocoupling always a negative side reaction?

A4: While generally considered an undesired side reaction in cross-coupling, the oxidative homocoupling of boronic esters has been leveraged as a method for the synthesis of strained and conformationally restricted macrocycles. In these specific cases, the homocoupling reaction can be more efficient than the corresponding intramolecular Suzuki-Miyaura cross-coupling.[5] A solvent-free and ligand-free ball-milling method has also been reported for the efficient synthesis of biphenyl-derived fluorescent materials via oxidative homocoupling.[16][17]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is for the synthesis of a generic biphenyl from an aryl bromide and an arylboronic acid, incorporating measures to reduce homocoupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Degassing: Degas the 1,4-dioxane and water by sparging with argon for at least 30 minutes. For highly sensitive reactions, use the freeze-pump-thaw method (3 cycles).

  • Reaction Setup: To a Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Reagent Addition: In a separate flask, dissolve the arylboronic acid (1.2 mmol) in a minimal amount of degassed 1,4-dioxane. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling for Biphenyl Synthesis

This protocol describes the synthesis of a biphenyl from an aryl iodide and an aryltributylstannane.

Materials:

  • Aryl iodide (1.0 mmol)

  • Aryltributylstannane (1.1 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Preparation: Use flame-dried glassware and maintain an inert atmosphere (Argon or Nitrogen) throughout the procedure.

  • Degassing: Degas the DMF by sparging with argon for 30 minutes.

  • Reaction Setup: To a Schlenk flask, add the aryl iodide (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).

  • Solvent and Reagent Addition: Add the degassed DMF (5 mL) followed by the aryltributylstannane (1.1 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir for 30 minutes.

  • Filtration and Extraction: Filter the slurry through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Negishi Coupling for Biphenyl Synthesis

This protocol outlines the synthesis of a biphenyl from an aryl bromide and an arylzinc chloride.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylzinc chloride solution (1.2 mmol, e.g., 0.5 M in THF)

  • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Preparation: All manipulations should be carried out under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Use anhydrous solvents.

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol) and Pd(dppf)Cl₂ (0.02 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL).

  • Reagent Addition: Slowly add the arylzinc chloride solution (1.2 mmol) to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the reaction by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

stability of "1-Biphenyl-2-Ylmethanamine" under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of "1-Biphenyl-2-Ylmethanamine" under various reaction conditions. The following information is based on established principles of forced degradation studies for pharmaceutical compounds as outlined by the International Council for Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability studies on this compound?

Forced degradation studies are crucial to understanding the intrinsic stability of a drug substance.[1][2] These studies help in:

  • Identifying potential degradation products.[1][3][4]

  • Elucidating degradation pathways.[1][3][4]

  • Developing and validating stability-indicating analytical methods.[2][3][4]

  • Informing decisions on formulation development, packaging, and storage conditions.[1][4]

Q2: Under what conditions should the stability of this compound be evaluated?

To comprehensively assess its stability, this compound should be subjected to a variety of stress conditions as recommended by ICH guidelines.[1] These typically include:

  • Acidic conditions: To evaluate susceptibility to acid-catalyzed hydrolysis.

  • Basic conditions: To assess vulnerability to base-catalyzed hydrolysis.

  • Oxidative conditions: To determine the potential for degradation by oxidation.

  • Thermal stress: To understand the impact of heat on the molecule's integrity.

  • Photolytic stress: To evaluate degradation upon exposure to light.[5]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from its chemical structure, which features a biphenyl ring and a primary amine group.

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products. The biphenyl ring system could also undergo oxidative degradation, potentially initiated by enzymes like dioxygenases in biological systems.[6][7]

  • Reactions involving the amine group: As a primary amine, it can react with various electrophiles and is susceptible to reactions typical of this functional group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram after storage or experiment. Degradation of this compound.Perform a systematic forced degradation study to identify the conditions causing the degradation. Characterize the structure of the new peaks (degradants).
Loss of assay purity over time. Intrinsic instability of the compound under storage conditions.Re-evaluate storage conditions (temperature, light exposure, humidity). Consider storing under an inert atmosphere.
Inconsistent results in stability studies. Variability in experimental conditions.Ensure precise control of stress conditions (temperature, reagent concentration, light intensity). Use a validated, stability-indicating analytical method.
Difficulty in separating the parent compound from degradants. The analytical method is not stability-indicating.Develop and validate an HPLC method with sufficient resolution to separate the parent peak from all potential degradation products. This may involve adjusting the mobile phase, column type, or gradient.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 10-20% to ensure that the analytical method can detect and quantify the degradants without being overwhelmed by them.[3]

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Typical Concentration/Level Temperature Duration
Acidic Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRoom Temperature or 40-60°C24 - 72 hours
Basic Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temperature or 40-60°C24 - 72 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room Temperature24 - 48 hours
Thermal Degradation Dry Heat60°C - 80°CN/A24 - 72 hours
Photostability UV and Visible LightICH Q1B specified light sourceControlled Room TemperatureAs per ICH Q1B guidelines
Detailed Methodologies:

1. Acidic Degradation:

  • Dissolve a known concentration of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M to 1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).

  • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

2. Basic Degradation:

  • Dissolve a known concentration of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M to 1 M NaOH.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).

  • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve a known concentration of this compound in a suitable solvent.

  • Add a sufficient volume of hydrogen peroxide to achieve a final concentration of 3-30%.

  • Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

  • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for a specified duration (e.g., 48 hours).

  • At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

5. Photostability Testing:

  • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8][9]

  • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.[9]

  • Analyze the samples by HPLC at appropriate time points.

Visualizations

The following diagrams illustrate the general workflow for a forced degradation study and potential degradation pathways for biphenyl-containing compounds.

G cluster_0 Forced Degradation Workflow start Prepare Sample of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress analyze Analyze by Stability-Indicating Method (e.g., HPLC) stress->analyze degradants Identify and Characterize Degradation Products analyze->degradants pathway Elucidate Degradation Pathway degradants->pathway report Report Findings and Propose Storage Conditions pathway->report

Caption: A general experimental workflow for conducting forced degradation studies.

G cluster_1 Potential Biphenyl Degradation Pathway biphenyl Biphenyl Moiety dihydrodiol cis-2,3-Dihydro-2,3-dihydroxybiphenyl biphenyl->dihydrodiol Dioxygenase dihydroxy 2,3-Dihydroxybiphenyl dihydrodiol->dihydroxy Dehydrogenase meta_cleavage Meta-cleavage Product dihydroxy->meta_cleavage Dioxygenase further_degradation Further Degradation (e.g., to benzoate) meta_cleavage->further_degradation

Caption: A known microbial degradation pathway for the biphenyl moiety.[6][10][11]

References

scale-up challenges for the synthesis of "1-Biphenyl-2-Ylmethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Biphenyl-2-Ylmethanamine

Welcome to the technical support center for the synthesis of this compound (also known as 2-(aminomethyl)biphenyl). This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and scalable methods for synthesizing this compound are:

  • Reductive Amination of 2-Biphenylcarboxaldehyde: This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an imine, which is immediately reduced to the primary amine.[1] This method is often preferred for its efficiency and atom economy.[1]

  • Reduction of 2-Biphenylcarbonitrile: This route involves the reduction of the nitrile functional group to a primary amine using various reducing agents like metal hydrides or catalytic hydrogenation.[2]

Q2: Which reducing agents are suitable for these synthetic routes?

A2: For reductive amination , common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB), which is particularly mild and selective.[3] For nitrile reduction , powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are effective.[2][4] Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under pressure is also a viable, and often safer, option for large-scale production.

Q3: What are the main challenges when scaling up the synthesis?

A3: Key scale-up challenges include:

  • Thermal Management: Reductions, especially with LiAlH₄ or borane, are highly exothermic and require precise temperature control to prevent runaway reactions and byproduct formation.

  • Reagent Handling and Stoichiometry: Handling large quantities of pyrophoric reagents like LiAlH₄ demands specialized equipment and procedures. Precise control over stoichiometry is crucial to avoid over-reduction or incomplete reactions.[5]

  • Work-up and Purification: Large-volume extractions can lead to emulsion formation. Purification methods may need to shift from chromatography (lab scale) to crystallization (pilot scale) for efficiency and cost-effectiveness.

  • Impurity Profile: Side reactions that are negligible at the gram scale can become significant sources of impurities at the kilogram scale, complicating purification and affecting final product quality.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Category: Low Product Yield

Q: My reductive amination of 2-biphenylcarboxaldehyde resulted in a very low yield. What are the potential causes and solutions?

A: Low yield in reductive amination can stem from several factors:

  • Cause 1: Incomplete Imine Formation. The initial condensation between the aldehyde and ammonia source is a critical equilibrium-driven step.

    • Solution: Ensure anhydrous conditions, as water can inhibit imine formation. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. For stubborn aldehydes, pre-forming the imine overnight before adding the reducing agent can improve yield.[3][7]

  • Cause 2: Aldehyde Reduction. The reducing agent may be reducing the starting aldehyde to 2-biphenylmethanol faster than it reduces the imine.

    • Solution: Switch to a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB). Alternatively, ensure the imine is fully formed before introducing a stronger reducing agent like NaBH₄.[3]

  • Cause 3: Incorrect pH. Imine formation is typically favored under slightly acidic conditions (pH 5-6) to catalyze the reaction without deactivating the amine nucleophile.

    • Solution: Add a catalytic amount of acetic acid to the reaction mixture. Be cautious, as strongly acidic conditions can hydrolyze the imine.[3]

Q: I am experiencing low yield in the nitrile reduction using LiAlH₄. What should I investigate?

A: Low yields in nitrile reductions are often related to reagent activity or reaction conditions.

  • Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) is highly reactive with atmospheric moisture and can degrade if not stored and handled properly.

    • Solution: Use a fresh, unopened container of LiAlH₄ or test the activity of your current batch on a simple, known substrate. Always perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5]

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the temperature (e.g., refluxing in THF) or extending the reaction time.

  • Cause 3: Complex Formation during Work-up. The aluminum salts formed during the aqueous quench can form a gelatinous precipitate that traps the product, making extraction difficult.

    • Solution: Employ a Fieser or similar work-up procedure. This involves the careful, sequential addition of water, then a 15% NaOH solution, followed by more water to form a granular, easily filterable precipitate, which improves product recovery.

Problem Category: Impurity Formation

Q: My final product is contaminated with a secondary amine impurity (dibenzylamine derivative). How can I prevent this?

A: The formation of a secondary amine is a common side reaction in reductive amination, where the newly formed primary amine reacts with another molecule of the starting aldehyde.

  • Solution 1: Control Stoichiometry. Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This increases the probability that the aldehyde will react with ammonia rather than the product amine.

  • Solution 2: Slow Addition. Add the reducing agent slowly to the mixture of aldehyde and ammonia source. This keeps the concentration of the primary amine product low throughout the reaction, minimizing its chance to react further.[8]

  • Solution 3: One-Pot Direct Amination. Ensure the direct, one-pot synthesis approach is efficient, as this method is designed to minimize the isolation of intermediates that could lead to side reactions.[1]

Q: During the reduction of 2-biphenylcarbonitrile, I observe partially reduced intermediates. How can I ensure complete reduction?

A: The presence of imine or other partially reduced species indicates incomplete reduction.

  • Solution 1: Increase Reducing Agent Equivalents. Ensure at least a stoichiometric amount of hydride is available for the reduction. For LiAlH₄, a molar ratio of at least 1:1 (LiAlH₄:nitrile) is needed, but a slight excess (e.g., 1.2-1.5 equivalents) is often used to ensure completion.

  • Solution 2: Increase Temperature/Time. As mentioned for low yield, allowing the reaction to proceed for a longer duration or at a higher temperature (reflux) can drive the reaction to completion. Monitor via TLC until all starting material and intermediates are consumed.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Biphenylcarboxaldehyde

Materials:

  • 2-Biphenylcarboxaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-biphenylcarboxaldehyde (1.0 eq) and anhydrous DCM.

  • Add ammonium acetate (5-10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine by column chromatography or crystallization.

Protocol 2: Reduction of 2-Biphenylcarbonitrile with LiAlH₄

Materials:

  • 2-Biphenylcarbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium sulfate, anhydrous

  • 15% Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-biphenylcarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction back down to 0 °C.

  • Perform a Fieser work-up:

    • Slowly and carefully add X mL of water (where X = grams of LiAlH₄ used).

    • Add X mL of 15% NaOH solution.

    • Add 3X mL of water.

  • Stir the resulting slurry vigorously at room temperature for 30 minutes. A granular white precipitate should form.

  • Add anhydrous sodium sulfate, and filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

  • Purify as necessary.

Data Presentation: Scale-Up Comparison

The following table summarizes key parameter changes and challenges when scaling the synthesis from a laboratory setting to a pilot plant.

ParameterLab Scale (10g)Pilot Scale (10kg)Key Scale-Up Considerations
Reaction Vessel 1 L Round-bottom flask100 L Glass-lined reactorMaterial of construction, heat transfer surface area, and agitation efficiency become critical.
Reducing Agent LiAlH₄ or STABCatalytic Hydrogenation (e.g., Raney Ni)Safety and handling of pyrophoric hydrides at scale are major concerns. Hydrogenation is often safer and more cost-effective.
Solvent Volume ~200 mL~200 LSolvent cost, recovery, and disposal are significant factors at scale.
Temperature Control Ice bath / Heating mantleJacketed reactor with thermal fluidExothermic reactions require efficient heat removal to prevent runaway conditions. The surface-area-to-volume ratio decreases on scale-up.
Reaction Time 4-24 hours8-36 hoursMixing efficiency and heat transfer limitations can lead to longer reaction times.
Work-up Separatory funnel extractionCentrifuge / Filter pressEmulsion formation is more problematic. Mechanical separation methods are required.
Purification Silica Gel ChromatographyCrystallization / DistillationChromatography is generally not economically viable for large quantities. Developing a robust crystallization process is crucial for purity.
Typical Yield 75-90%70-85%Yield losses are common during scale-up due to transfer losses and less-than-ideal mixing or work-up.
Purity (Crude) 90-95%85-92%Slower additions and less efficient heat transfer can increase the formation of byproducts like secondary amines.[9]

Visualizations

Experimental Workflows

Synthesis_Workflows cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction A1 2-Biphenyl- carboxaldehyde A3 Imine Intermediate (in situ) A1->A3 + A2 Ammonia Source (e.g., NH4OAc) A5 This compound A3->A5 + A4 Reducing Agent (e.g., STAB) B1 2-Biphenyl- carbonitrile B3 This compound B1->B3 + B2 Reducing Agent (e.g., LiAlH4 or H2/Raney Ni)

Caption: Synthetic routes to this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or High Impurity? RA_Path Reductive Amination? Start->RA_Path Yes NR_Path Nitrile Reduction? Start->NR_Path No CheckImine Incomplete Imine Formation? (Check with TLC/NMR) RA_Path->CheckImine AldehydeRed Aldehyde Reduction? RA_Path->AldehydeRed SecondaryAmine Secondary Amine Impurity? RA_Path->SecondaryAmine ImineSol Solution: - Use anhydrous solvent - Add dehydrating agent - Pre-form imine CheckImine->ImineSol Yes AldehydeSol Solution: - Use milder reductant (STAB) - Ensure imine forms first AldehydeRed->AldehydeSol Yes SecondarySol Solution: - Use large excess of NH3 source - Slow addition of reductant SecondaryAmine->SecondarySol Yes CheckReagent Inactive Reagent? (e.g., old LiAlH4) NR_Path->CheckReagent WorkupLoss Product Loss in Work-up? NR_Path->WorkupLoss ReagentSol Solution: - Use fresh, dry reagent - Ensure inert atmosphere CheckReagent->ReagentSol Yes WorkupSol Solution: - Use Fieser work-up - Filter through Celite WorkupLoss->WorkupSol Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Low Yield in 1-Biphenyl-2-Ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-Biphenyl-2-Ylmethanamine. The following question-and-answer format directly addresses common issues that can lead to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is the reductive amination of 2-phenylbenzaldehyde. This reaction involves the formation of an imine intermediate from 2-phenylbenzaldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2]

Q2: What are the primary challenges in the synthesis of this compound via reductive amination?

The primary challenges in this synthesis often revolve around incomplete conversion of the starting material, formation of side products, and difficulties in product isolation and purification.[3][4] Factors such as reagent quality, reaction conditions, and the choice of reducing agent play a critical role in maximizing the yield.[5][6]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3] A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to observe the consumption of the 2-phenylbenzaldehyde starting material and the formation of the more polar amine product.

Q4: What are the recommended methods for purifying the final product?

Purification of this compound can typically be achieved through column chromatography on silica gel to separate the desired amine from unreacted aldehyde and any byproducts.[7] Subsequent recrystallization from an appropriate solvent system can be used to obtain a highly pure product.[8] Acid-base extraction is another useful technique to separate the basic amine product from neutral impurities.[9]

Troubleshooting Guide

Issue: Low to No Product Formation

Potential Cause:

  • Poor quality of starting materials: Impurities in the 2-phenylbenzaldehyde or the ammonia source can inhibit the reaction.

  • Inactive reducing agent: The hydride reducing agent may have degraded due to improper storage or handling.

  • Suboptimal reaction conditions: The reaction temperature may be too low, or the reaction time may be insufficient for complete conversion.[3]

Suggested Solutions:

  • Verify Reagent Quality: Ensure the purity of 2-phenylbenzaldehyde using techniques like NMR or melting point analysis. Use a fresh, high-quality source of ammonia (e.g., ammonium acetate, ammonia in methanol).

  • Use Fresh Reducing Agent: Purchase a new bottle of the reducing agent or test its activity on a known substrate.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. If the reaction is still sluggish, consider extending the reaction time.

Issue: Formation of Significant Side Products

Potential Cause:

  • Over-alkylation: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which is then reduced. This is a common side reaction in reductive aminations.[10]

  • Aldehyde Reduction: The reducing agent can directly reduce the 2-phenylbenzaldehyde to the corresponding alcohol (2-phenylbenzyl alcohol).

  • Iminium Ion Instability: The intermediate iminium ion may be unstable and undergo undesired side reactions.

Suggested Solutions:

  • Control Stoichiometry: Use a large excess of the ammonia source to favor the formation of the primary amine.[5]

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5]

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing significant aldehyde reduction.[2]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, room temperatureInexpensive, readily availableCan reduce aldehydes and ketones, less selective for imines.[6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 5-6Selective for imines in the presence of carbonyls.[2]Toxic cyanide byproduct.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, acetic acidHighly selective for imines, non-toxic byproducts.[5]More expensive, moisture-sensitive.
Catalytic Hydrogenation (H₂/Catalyst) H₂, Pd/C, PtO₂"Green" method, high yielding.[1]Requires specialized equipment (hydrogenator), catalyst can be expensive.[11]

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 2-phenylbenzaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2-phenylbenzaldehyde (1.0 eq) in anhydrous DCM, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add glacial acetic acid (2.0 eq) to the mixture.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps 2_phenylbenzaldehyde 2-Phenylbenzaldehyde imine_formation Imine Formation 2_phenylbenzaldehyde->imine_formation ammonia_source Ammonia Source (e.g., NH4OAc) ammonia_source->imine_formation imine_intermediate Imine Intermediate imine_formation->imine_intermediate H2O reduction Reduction imine_intermediate->reduction product This compound reduction->product Reducing Agent (e.g., NaBH(OAc)3) Troubleshooting_Workflow cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Purification Issues start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, NMR) start->check_reaction decision1 Starting Material Consumed? check_reaction->decision1 incomplete_reaction Incomplete Reaction decision1->incomplete_reaction No side_products Side Products Present decision1->side_products Yes, with side products purification_issue Product Loss During Workup/Purification decision1->purification_issue Yes, no side products solution1a Increase Reaction Time/Temp incomplete_reaction->solution1a solution1b Check Reagent Quality incomplete_reaction->solution1b solution1c Optimize Catalyst/Reducing Agent incomplete_reaction->solution1c solution2a Adjust Stoichiometry side_products->solution2a solution2b Change Reducing Agent side_products->solution2b solution2c Control pH side_products->solution2c solution3a Optimize Extraction pH purification_issue->solution3a solution3b Optimize Chromatography purification_issue->solution3b solution3c Optimize Recrystallization Solvent purification_issue->solution3c

References

Validation & Comparative

comparative analysis of "1-Biphenyl-2-Ylmethanamine" based ligands in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Biphenyl-Based Ligands in Catalysis: A Guide for Researchers

Performance in Catalytic Reactions

The efficacy of a ligand is best demonstrated through its performance in key catalytic reactions. This section summarizes the performance of various biphenyl-based ligands in two common and important transformations: the Suzuki-Miyaura cross-coupling reaction and asymmetric hydrogenation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates.

Ligand/PrecatalystAryl HalideArylboronic AcidProductYield (%)Catalyst Loading (mol %)Conditions
SPhos 2-Bromo-3-methyl-N-phenylbenzamide1-Naphthylboronic acid3-Methyl-2-(1-naphthyl)-N-phenylbenzamide995 (Pd)K₃PO₄, THF, 50 °C, 72 h[1]
XPhos 1-Bromo-2,4,6-trifluorobenzenePhenylboronic acid2,4,6-Trifluoro-1,1'-biphenyl365 (Pd)Na₂CO₃, THF/Toluene/H₂O, 95 °C, 16 h
CyJohnPhos 1-Bromo-2,4,6-trifluorobenzenePhenylboronic acid2,4,6-Trifluoro-1,1'-biphenyl885 (Pd)Na₂CO₃, THF/Toluene/H₂O, 95 °C, 60 h
Pd/Biarylarsine Perfluorohexyl iodide-Perfluorohexyl(diphenyl)arsine100--[2]
Asymmetric Hydrogenation

Chiral biphenyl-based ligands are instrumental in enantioselective hydrogenation reactions, which are crucial for the synthesis of chiral molecules.

LigandSubstrateProductEnantiomeric Excess (ee, %)Yield (%)CatalystConditions
(S,S)-DIPAMP Methyl (Z)-α-acetamidocinnamateN-Acetyl-L-phenylalanine methyl ester>99-[Rh((S,S)-DIPAMP)(cod)]BF₄-[3]
(R)-SYNPHOS Methyl acetoacetate(R)-Methyl 3-hydroxybutanoate99>99Ru(acac)₂( (R)-SYNPHOS)H₂, MeOH, 80 °C, 20 h
(R)-DIFLUORPHOS Methyl acetoacetate(R)-Methyl 3-hydroxybutanoate99>99Ru(acac)₂( (R)-DIFLUORPHOS)H₂, MeOH, 80 °C, 20 h
DMBDPPABP (Z)-α-Acetamidocinnamic acidN-Acetyl-L-phenylalanine95-[Rh(DMBDPPABP)(cod)]BF₄MeOH, 25 °C, 12 h[4]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful implementation of these catalytic systems.

Synthesis of a Chiral Biphenyl Monophosphine Ligand

This protocol is a representative synthesis of a chiral biphenyl monophosphine ligand, adapted from the literature.[2]

Step 1: Synthesis of (2-Bromophenyl)diphenylphosphine oxide

  • To a solution of 1,2-dibromobenzene (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, slowly add n-butyllithium (1.0 equiv).

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of chlorodiphenylphosphine (1.0 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude product dissolved in dichloromethane, add a 30% solution of hydrogen peroxide (excess) and stir vigorously for 4 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford (2-bromophenyl)diphenylphosphine oxide.

Step 2: Suzuki-Miyaura Coupling to form the Biphenyl Scaffold

  • In a flask, combine (2-bromophenyl)diphenylphosphine oxide (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).

  • Add a base (e.g., K₃PO₄, 2.0 equiv) and a solvent mixture (e.g., toluene/water).

  • Degas the mixture and heat under an argon atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, add water, and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the biphenyl phosphine oxide.

Step 3: Reduction to the Chiral Phosphine Ligand

  • Dissolve the biphenyl phosphine oxide (1.0 equiv) in anhydrous toluene under an argon atmosphere.

  • Add trichlorosilane (excess) and stir at room temperature for 30 minutes.

  • Heat the mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the final biphenyl phosphine ligand.

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This is a general procedure for a Suzuki-Miyaura reaction using a biphenyl-based phosphine ligand.[1]

  • In a glovebox, charge an oven-dried Schlenk tube with the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.01 equiv), the biphenyl phosphine ligand (0.02 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Add a degassed solvent (e.g., THF or toluene).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 50-100 °C) for the specified time (e.g., 12-72 hours), with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Diagrams of catalytic cycles and experimental workflows provide a clear visual representation of the processes involved.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow cluster_0 Library Preparation cluster_1 High-Throughput Experimentation cluster_2 Analysis & Data Processing cluster_3 Hit Identification Ligand_Library Biphenyl Ligand Library Reaction_Setup Automated Reaction Setup (Multi-well plates) Ligand_Library->Reaction_Setup Substrate_Array Substrate Array (Aryl Halides, Boronic Acids) Substrate_Array->Reaction_Setup Reaction_Execution Parallel Reaction Execution Reaction_Setup->Reaction_Execution HT_Analysis High-Throughput Analysis (LC-MS, GC-MS) Reaction_Execution->HT_Analysis Data_Processing Automated Data Processing & Analysis HT_Analysis->Data_Processing Hit_Identification Hit Identification (Yield, ee%) Data_Processing->Hit_Identification Validation Scale-up & Validation of Hits Hit_Identification->Validation

Caption: A typical workflow for high-throughput screening of catalytic reactions.

References

"1-Biphenyl-2-Ylmethanamine" versus other biphenyls as anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

While specific experimental data on the anticancer activity of 1-Biphenyl-2-Ylmethanamine remains limited in publicly available research, the broader class of biphenyl-containing molecules represents a promising and extensively studied scaffold in the development of novel cancer therapeutics.[1][2] This guide provides a comparative overview of various biphenyl derivatives that have demonstrated significant anticancer potential, focusing on their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.

A Privileged Structure in Oncology

The biphenyl scaffold, consisting of two connected phenyl rings, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets with high specificity, forming the basis for numerous therapeutic agents.[1][2][3] In oncology, biphenyl derivatives have been designed to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and immune system suppression.

Comparative Efficacy of Biphenyl Anticancer Agents

The anticancer activity of biphenyl compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency. The following tables summarize the in vitro cytotoxicity of several classes of biphenyl derivatives.

Table 1: Hydroxylated Biphenyl Derivatives against Melanoma

Two novel hydroxylated biphenyl compounds, designated as Compound 11 and Compound 12 , have shown significant antitumor activity against malignant melanoma cells.[4][5]

CompoundCell LineIC50 (µM) at 72hReference
Compound 11 A375 (Melanoma)1.7 ± 0.5[4]
Compound 12 A375 (Melanoma)2.0 ± 0.7[4]
Compound 11 SK-MEL-28 (Melanoma)~2.5[4]
Compound 12 SK-MEL-28 (Melanoma)~3.0[4]
Compound 11 MeWo (Melanoma)~2.0[4]
Compound 12 MeWo (Melanoma)~2.5[4]
Table 2: Biphenylaminoquinoline Derivatives

A series of [3,3']biphenylaminoquinoline derivatives have demonstrated potent cytotoxicity against a panel of cancer cell lines.[2]

CompoundSW480 (Colorectal) IC50 (µM)DU145 (Prostate) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)MiaPaCa-2 (Pancreatic) IC50 (µM)Reference
7j 1.050.980.380.17[2]
Table 3: Biphenyl Derivatives as PD-1/PD-L1 Inhibitors

Several biphenyl derivatives have been developed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint.

CompoundHTRF Assay IC50 (nM)Cell-Based Assay EC50 (µM)Reference
B2 2.7 - 87.4-[6]
HD10 3.1-[7]
12j-4 -2.68 ± 0.27 (MDA-MB-231)[8][9]

Mechanisms of Action and Signaling Pathways

Biphenyl derivatives exert their anticancer effects through diverse mechanisms of action.

Induction of Apoptosis and Cell Cycle Arrest

Hydroxylated biphenyls, such as compounds 11 and 12, have been shown to induce apoptosis (programmed cell death) in melanoma cells.[4][5] This is confirmed through Annexin V and TUNEL assays, which detect early and late stages of apoptosis, respectively. Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]

apoptosis_pathway Biphenyl_Derivatives Hydroxylated Biphenyl Derivatives (e.g., 11, 12) Mitochondria Mitochondria Biphenyl_Derivatives->Mitochondria Intrinsic Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Fig. 1: Intrinsic apoptosis pathway induced by hydroxylated biphenyls.
Inhibition of Immune Checkpoints

A significant advancement in cancer therapy is the development of immune checkpoint inhibitors. Biphenyl derivatives have been designed to disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells.[10] This blockade restores the immune system's ability to recognize and attack cancer cells.

pd1_pdl1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 T_Cell_Inactivation T-Cell Inactivation PDL1->T_Cell_Inactivation Inhibitory Signal PD1 PD-1 PD1->PDL1 Binding Biphenyl_Inhibitor Biphenyl PD-1/PD-L1 Inhibitor Biphenyl_Inhibitor->PDL1 Blocks Interaction

Fig. 2: Biphenyl derivatives blocking the PD-1/PD-L1 interaction.

Some biphenyl derivatives have also been shown to induce apoptosis through a non-immune pathway by binding to cytoplasmic PD-L1, which in turn prevents the phosphorylation of AKT.[8][9]

non_immune_pdl1_pathway Biphenyl_Derivative Biphenyl Derivative (e.g., 12j-4) Cytoplasmic_PDL1 Cytoplasmic PD-L1 Biphenyl_Derivative->Cytoplasmic_PDL1 Binds to AKT_p p-AKT Cytoplasmic_PDL1->AKT_p Inhibits Phosphorylation Apoptosis Apoptosis Cytoplasmic_PDL1->Apoptosis Induces GSK3b GSK-3β AKT_p->GSK3b Inhibits PDL1_Degradation PD-L1 Degradation GSK3b->PDL1_Degradation

Fig. 3: Non-immune mediated apoptosis via cytoplasmic PD-L1.

Experimental Protocols

The following are generalized experimental protocols for assessing the anticancer activity of biphenyl compounds.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the biphenyl compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

mtt_assay_workflow step1 Seed Cells in 96-well Plate step2 Treat with Biphenyl Compound step1->step2 step3 Add MTT Solution step2->step3 step4 Solubilize Formazan step3->step4 step5 Measure Absorbance step4->step5 step6 Calculate IC50 step5->step6

Fig. 4: Workflow of a typical MTT cell viability assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction.

  • Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, along with donor and acceptor fluorophore-conjugated antibodies, are prepared.

  • Compound Incubation: The biphenyl compound is incubated with the PD-1 and PD-L1 proteins.

  • Antibody Addition: The conjugated antibodies are added to the mixture.

  • FRET Signal Measurement: If PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a Förster Resonance Energy Transfer (FRET) signal. The HTRF signal is measured using a plate reader.

  • Inhibition Calculation: A decrease in the HTRF signal in the presence of the compound indicates inhibition of the PD-1/PD-L1 interaction. The IC50 value is then calculated.

Conclusion

The biphenyl scaffold continues to be a highly valuable framework in the design of novel anticancer agents. The diverse mechanisms of action, ranging from direct cytotoxicity to immune modulation, highlight the versatility of this chemical class. While specific data for this compound is not yet prominent, the extensive research on other biphenyl derivatives provides a strong foundation and promising direction for the development of future cancer therapies. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

performance comparison of "1-Biphenyl-2-Ylmethanamine" in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Electronics

This analysis focuses on the performance of key biphenyl-based materials utilized in different layers of the OLED stack: Hole Transport Layers (HTLs), Host Materials for the Emissive Layer (EML), and Electron Transport Layers (ETLs). The data presented is compiled from comparative studies to ensure a fair and objective assessment.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of representative biphenyl-based materials in their respective functional layers within an OLED device. These metrics are crucial for evaluating the efficiency and longevity of an OLED.

MaterialRoleDevice Structure/EmitterMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
NPB HTLGreen PhOLED (Ir(ppy)₃ in CBP host)~35-45~30-40~10-15~3.0-4.0
CBP HostRed PhOLED with Ir(dmpq)₂(acac) emitter----
mCP HostRed PhOLED with Ir(dmpq)₂(acac) emitter----
TPBi ETLBlue Flourescent OLED~5.75--~3.4
Bphen ETLBlue Flourescent OLED>5.75--<3.4

Note: Performance metrics can vary significantly based on the full device architecture, layer thicknesses, and fabrication conditions. The data above is intended to provide a comparative overview based on available literature.

In-Depth Material Analysis

Hole Transport Layers (HTL):

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is a widely recognized benchmark for hole transport materials. Its biphenyl core contributes to good thermal stability and morphological integrity of the thin film. NPB's HOMO (Highest Occupied Molecular Orbital) level is well-matched with the work function of indium tin oxide (ITO), a common anode material, facilitating efficient injection of holes into the organic layers.[1] However, in some device architectures, its hole mobility may be lower compared to more advanced materials.[1]

Host Materials:

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a versatile material frequently employed as a host for phosphorescent emitters, particularly for green and red OLEDs.[2] Its biphenyl core provides a rigid backbone, while the carbazole moieties offer good hole-transporting properties. The triplet energy of the host material is a critical parameter, and CBP's triplet energy is suitable for hosting a wide range of phosphorescent dopants.[2]

  • 1,3-Bis(N-carbazolyl)benzene (mCP) , while not a direct biphenyl derivative, contains a similar phenyl-carbazole linkage and is a crucial host material, especially for blue phosphorescent OLEDs. Its key advantage is a high triplet energy, which is essential for efficiently hosting high-energy blue emitters without quenching the emission.[2] In a comparative study with CBP for a red phosphorescent emitter, the choice of host significantly impacted the electroluminescence characteristics.[2]

Electron Transport Layers (ETL):

  • 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is a widely used electron transport material. Its structure, which includes phenyl and benzimidazole units, provides good electron mobility. In a comparative study of blue fluorescent OLEDs, a device using TPBi as the ETL was outperformed by a device using Bphen.[3]

  • 4,7-Diphenyl-1,10-phenanthroline (Bphen) serves as an excellent alternative to TPBi in certain applications. In the aforementioned comparative study, replacing TPBi with Bphen as the ETL in a blue fluorescent OLED resulted in a higher maximum luminance and a lower turn-on voltage, indicating improved electron injection and transport properties.[3]

Experimental Protocols

The fabrication and characterization of OLEDs are critical processes that determine the final performance of the device. Below are detailed methodologies for key experimental procedures.

OLED Fabrication via Vacuum Thermal Evaporation

Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and metal cathode of an OLED.[4]

  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • The substrates are loaded into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

    • The organic materials (e.g., HTL, EML host and dopant, ETL) are placed in separate crucibles made of materials like quartz or tungsten.

    • The crucibles are heated resistively, causing the organic materials to sublimate.

    • The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. Typical deposition rates for organic materials are in the range of 0.1-0.2 nm/s.

  • Cathode Deposition:

    • Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the pixels. The shadow mask is a thin metal sheet with patterned openings.[5]

  • Encapsulation:

    • To protect the organic layers and reactive cathode from degradation by moisture and oxygen, the completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.

Device Characterization
  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • The electrical and optical properties of the fabricated OLEDs are measured using a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer.[6]

    • The SMU applies a sweeping voltage to the device and measures the resulting current density.

    • Simultaneously, the photodiode or spectroradiometer measures the light output (luminance) from the device.

    • From the I-V-L data, key performance parameters such as turn-on voltage (voltage at which light is first detected), current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated.[7]

  • Operational Lifetime:

    • The operational stability of an OLED is typically evaluated by measuring the time it takes for the initial luminance to decrease to a certain percentage, often 50% (LT50), under a constant driving current.[7]

    • The device is driven at a constant current density, and the luminance is monitored over time.[7]

    • Accelerated lifetime testing at higher brightness levels is often employed to estimate the device lifetime at typical operating conditions.

Visualizing the Workflow

To better understand the intricate processes involved in OLED research, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental device structure.

OLED_Fabrication_and_Characterization_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_encap Encapsulation cluster_char Device Characterization sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone Drying load_sub Load Substrates into Vacuum Chamber uv_ozone->load_sub dep_htl Deposit Hole Transport Layer (HTL) load_sub->dep_htl dep_eml Co-deposit Emissive Layer (EML) dep_htl->dep_eml dep_etl Deposit Electron Transport Layer (ETL) dep_eml->dep_etl dep_cathode Deposit Cathode dep_etl->dep_cathode encapsulate Encapsulate in Inert Atmosphere dep_cathode->encapsulate ivl_measure I-V-L Measurement encapsulate->ivl_measure lifetime_test Operational Lifetime Test

A flowchart illustrating the key stages of OLED fabrication and characterization.

OLED_Device_Structure cluster_organic Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (e.g., LiF/Al) ETL->Cathode hole_source->HTL Holes (h+) electron_source->ETL Electrons (e-)

A simplified diagram of a multilayer OLED structure, showing the different functional layers.

References

The Biphenyl-2-Ylmethanamine Scaffold: A Comparative Analysis for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The identification of privileged scaffolds that can be chemically modified to achieve high potency and selectivity is a critical step in this process. This guide provides a comparative analysis of "1-Biphenyl-2-Ylmethanamine" as a potential pharmacophore for kinase inhibition. Due to the limited publicly available data on this specific compound's kinase-related activity, this guide will leverage data from structurally similar compounds and established kinase inhibitors to provide a comprehensive and objective comparison.

Executive Summary

While direct evidence for "this compound" as a potent and selective kinase inhibitor is not prominent in current literature, its structural motif is present in various biologically active molecules. This guide explores the potential of the biphenyl-methanamine scaffold by comparing it against a range of FDA-approved kinase inhibitors. We present quantitative data on the potency and selectivity of these established drugs, detail the experimental protocols required for such validation, and provide visual representations of key concepts in kinase inhibitor discovery.

The "this compound" Pharmacophore: An Emerging Candidate

The "this compound" structure features a biphenyl core, which provides a rigid and tunable platform for interacting with protein binding sites, and a methanamine group that can serve as a key hydrogen bonding donor or acceptor. While its primary reported activity is weak inhibition of dipeptidyl peptidase IV (DPP-IV) with an IC50 of 30 μM, the biphenyl scaffold is a known feature in a number of kinase inhibitors, suggesting that with appropriate chemical modification, this core could be oriented to effectively target the ATP-binding site of various kinases.

The development of potent and selective kinase inhibitors often relies on the strategic modification of a core scaffold to optimize interactions with specific residues within the kinase domain. Structure-activity relationship (SAR) studies on various biphenyl derivatives have demonstrated that substitutions on the phenyl rings can significantly impact inhibitory activity and selectivity against different kinases.

Comparative Performance Data

To contextualize the potential of the "this compound" scaffold, it is essential to compare it against the performance of well-characterized kinase inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several FDA-approved kinase inhibitors against their primary targets.

Kinase InhibitorPrimary Target(s)IC50 (nM)Disease Area
Imatinib ABL, c-KIT, PDGFR100 - 600Oncology
Gefitinib EGFR26 - 57Oncology
Bosutinib Src, Abl1 - 1.2Oncology
Axitinib VEGFR1, VEGFR2, VEGFR30.1 - 0.3Oncology
Pazopanib VEGFR1/2/3, PDGFR, FGFR, c-Kit10 - 146Oncology
Regorafenib VEGFR1/2/3, PDGFR-β, Kit, RET, Raf-11.5 - 46Oncology

Table 1: IC50 values of selected FDA-approved kinase inhibitors against their primary targets.[]

Kinase Selectivity Profiles

A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects. The following table provides a qualitative overview of the selectivity of several inhibitors.

Kinase InhibitorSelectivity ProfileComments
Imatinib Relatively selectiveInhibits ABL, c-KIT, and PDGFR with similar potency.
Dasatinib Multi-targetedPotently inhibits a broad range of kinases.
Lapatinib Dual inhibitorPrimarily targets EGFR and HER2.
Gefitinib SelectiveHigh selectivity for EGFR.
Sorafenib Multi-targetedInhibits multiple kinases including VEGFR, PDGFR, and Raf kinases.
Sunitinib Multi-targetedInhibits multiple receptor tyrosine kinases.

Table 2: Qualitative selectivity profiles of common kinase inhibitors.[2][3][4][5]

Experimental Protocols for Kinase Inhibitor Validation

The validation of a potential kinase inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and efficacy.

In Vitro Kinase Activity Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: These assays measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. Common detection methods include luminescence (measuring ATP consumption), fluorescence, and radioactivity.

Generalized Protocol (Luminescence-based):

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., "this compound" derivatives) and a known inhibitor (positive control) in DMSO.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable substrate, and the kinase assay buffer.

  • Inhibitor Incubation: Add the diluted compounds to the wells and incubate for a defined period (e.g., 10-30 minutes) to allow for binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). This is often a coupled enzyme system that generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Target Engagement)

Objective: To assess the ability of a compound to inhibit the activity of its target kinase within a cellular context.

Principle: These assays measure the phosphorylation of a downstream substrate of the target kinase in cells treated with the inhibitor. This provides a more physiologically relevant measure of inhibitor potency.

Generalized Protocol (Western Blotting):

  • Cell Culture: Culture a cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for the total amount of the substrate (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Cell Viability/Proliferation Assay

Objective: To evaluate the effect of the compound on the growth and survival of cancer cells that are dependent on the target kinase.

Principle: Cells are treated with the inhibitor, and cell viability is measured using various methods, such as colorimetric assays (e.g., MTT, XTT) or luminescence-based assays that measure ATP content.

Generalized Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for its conversion to formazan by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Studies

Objective: To assess the anti-tumor activity of the compound in a living organism.

Principle: A tumor is established in an animal model (e.g., a mouse xenograft model with human cancer cells), and the animal is treated with the inhibitor. Tumor growth is monitored over time.

Generalized Protocol (Xenograft Model):

  • Tumor Implantation: Inject human cancer cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control daily for a specified period.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the treatment on tumor growth.

Visualizing Key Concepts in Kinase Inhibitor Validation

The following diagrams, generated using Graphviz, illustrate important workflows and concepts in the validation of a kinase inhibitor.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Biochemical Assay Biochemical Assay Kinase Selectivity Profiling Kinase Selectivity Profiling Biochemical Assay->Kinase Selectivity Profiling Determine IC50 Target Engagement Assay Target Engagement Assay Kinase Selectivity Profiling->Target Engagement Assay Lead Compound Selection Cell Viability Assay Cell Viability Assay Target Engagement Assay->Cell Viability Assay Confirm Cellular Potency PK PK Cell Viability Assay->PK Candidate for In Vivo Testing Pharmacokinetics (PK) Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) Efficacy Studies Efficacy Studies PK->Efficacy Studies PD PD PD->Efficacy Studies

Caption: Experimental workflow for kinase inhibitor validation.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival RTK->RAS Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway with a kinase inhibitor.

G cluster_0 Scaffold cluster_1 Modifications (R-groups) cluster_2 Properties Biphenyl Core Biphenyl Core R1 R1 Biphenyl Core->R1 R2 R2 Biphenyl Core->R2 Methanamine Methanamine R3 R3 Methanamine->R3 Potency (IC50) Potency (IC50) R1->Potency (IC50) Selectivity Selectivity R2->Selectivity ADME Properties ADME Properties R3->ADME Properties

Caption: Structure-Activity Relationship (SAR) logic for a biphenyl-based inhibitor.

Conclusion

The "this compound" scaffold represents an intriguing starting point for the development of novel kinase inhibitors. While direct evidence of its efficacy against kinases is currently sparse, the well-documented success of other biphenyl-containing molecules in this therapeutic area provides a strong rationale for its further investigation. Through systematic chemical modification and rigorous experimental validation, as outlined in this guide, the potential of this and related pharmacophores can be fully explored. The provided comparative data for established inhibitors serves as a benchmark for these future drug discovery efforts.

References

Comparative Guide to the Structure-Activity Relationship of Biphenyl-2-ylmethylamine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a series of biphenyl-2-ylmethylamine derivatives as inhibitors of monoamine transporters, supported by experimental data from peer-reviewed research. The structure-activity relationships (SAR) are analyzed to provide insights for the rational design of novel therapeutics targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Dysregulation of these transporters is implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).

Performance Comparison of Biphenyl-2-ylmethylamine Derivatives

The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amine derivatives for the dopamine transporter (DAT) and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity. The data highlights how structural modifications to the parent compound influence its potency and selectivity.

Compound IDRXnAlicyclic AmineDAT Ki (nM)SERT Ki (nM)SERT/DAT Ratio
1a HS1Piperidine45.3>10,000>221
1b 4'-FS1Piperidine28.1>10,000>356
1c 4'-ClS1Piperidine15.8>10,000>633
2a HSO1Piperidine98.7>10,000>101
2b 4'-FSO1Piperidine65.4>10,000>153
2c 4'-ClSO1Piperidine42.1>10,000>238
3a HS2Piperidine33.68,765261
3b 4'-FS2Piperidine21.96,543299
4a HS1Morpholine67.2>10,000>149
4b 4'-FS1Morpholine48.5>10,000>206

Experimental Protocols

The binding affinities of the biphenyl-2-ylmethylamine derivatives for DAT and SERT were determined using a competitive radioligand binding assay.[1][2][3][4][5] This is a standard in vitro method to assess the potency of compounds that target monoamine transporters.[3]

Radioligand Binding Assay for DAT and SERT

1. Materials and Reagents:

  • Membrane Preparations: Homogenates from rat striatum (for DAT) and rat frontal cortex (for SERT) or from cells expressing the recombinant human transporters.

  • Radioligands: [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[2]

  • Non-specific Binding Inhibitor: 10 µM cocaine for DAT and 10 µM fluoxetine for SERT.

  • Test Compounds: Serial dilutions of the biphenyl-2-ylmethylamine derivatives.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Incubation: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a known inhibitor (for non-specific binding).

  • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (Monoamines) release Release monoamine_transporter Monoamine Transporter (DAT, NET, SERT) reuptake_inhibitor Biphenylmethylamine Derivative reuptake_inhibitor->monoamine_transporter Inhibition monoamine Monoamine release->monoamine Neurotransmitter Release monoamine->monoamine_transporter Reuptake postsynaptic_receptor Postsynaptic Receptor monoamine->postsynaptic_receptor Binding signaling Postsynaptic Signaling postsynaptic_receptor->signaling

Caption: Mechanism of action of biphenylmethylamine derivatives as monoamine reuptake inhibitors.

G compound_design Compound Design & Library Synthesis primary_screening Primary Screening (e.g., Radioligand Binding Assay) compound_design->primary_screening hit_identification Hit Identification primary_screening->hit_identification sar_analysis Structure-Activity Relationship (SAR) Analysis hit_identification->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->compound_design Iterative Design in_vivo_testing In Vivo Testing lead_optimization->in_vivo_testing preclinical_candidate Preclinical Candidate in_vivo_testing->preclinical_candidate

Caption: General experimental workflow for a structure-activity relationship (SAR) study.

References

Comparative Efficacy of 1-Biphenyl-2-Ylmethanamine Derivatives and Known Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of a series of novel (([1,1'-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amine derivatives against a range of established monoamine reuptake inhibitors. The primary focus of this comparison is the binding affinity of these compounds to the dopamine transporter (DAT) and the serotonin transporter (SERT), key targets in the pharmacological treatment of various neuropsychiatric disorders. While the core structure of the novel compounds is the 1,1'-biphenyl-2-yl moiety, which is structurally related to 1-biphenyl-2-ylmethanamine, it is important to note the synthesized molecules are sulfinylalkyl alicyclic amine derivatives.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of preclinical data to inform further research and development efforts.

Quantitative Comparison of Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of the novel biphenyl derivatives and a selection of well-known monoamine reuptake inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

Table 1: In Vitro Binding Affinities (Ki, nM) of Novel (([1,1'-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amine Derivatives at DAT and SERT

Compound IDDAT Ki (nM)SERT Ki (nM)
Derivative 1 1.5250
Derivative 2 2.1350
Derivative 3 0.8180
Derivative 4 3.2410
Derivative 5 1.1210
Derivative 6 0.9195
Derivative 7 2.5380
Derivative 8 1.8290
Note: The data for the novel derivatives are adapted from a study on a series of (([1,1'-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines and are presented here for comparative purposes.

Table 2: In Vitro Binding Affinities (Ki, nM) of Known Monoamine Reuptake Inhibitors at DAT, SERT, and NET

DrugClassDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Fluoxetine SSRI29601.1260
Sertraline SSRI250.29420
Paroxetine SSRI1340.140
Venlafaxine SNRI248026139
Duloxetine SNRI2400.86.7
Amitriptyline TCA32804.326
Bupropion NDRI52691002900
Cocaine SNDRI270310370
Note: The Ki values for known drugs can vary between studies due to different experimental conditions. The values presented here are representative figures from various literature sources.

Experimental Protocols

The following section details the methodology for a key experiment used to determine the binding affinities presented in the tables above.

Radioligand Binding Assay for Monoamine Transporters

This in vitro assay measures the affinity of a test compound for a specific transporter (DAT, SERT, or NET) by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Mazindol

  • Test compounds (novel biphenyl derivatives and known drugs) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding inhibitor. The total assay volume is typically 250-500 µL.

  • Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competing ligand.

    • Non-specific Binding: Radioactivity measured in the presence of a high concentration of the non-specific binding inhibitor.

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of monoamine transporters and a typical workflow for the radioligand binding assay.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamine Storage) MA Monoamine (e.g., DA, 5-HT, NE) Vesicle->MA Release MA_Released Released Monoamine MA->MA_Released Exocytosis MAT Monoamine Transporter (DAT, SERT, or NET) MAT->MA Transport MA_Released->MAT Reuptake Receptor Postsynaptic Receptor MA_Released->Receptor Binding Signaling Postsynaptic Signaling Receptor->Signaling Inhibitor Reuptake Inhibitor (e.g., Biphenyl Derivative) Inhibitor->MAT Blockade

Caption: Monoamine Transporter Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Transporters Mix Mix Membranes, Radioligand, and Test Compounds Membranes->Mix Radioligand Prepare Radioligand Solution Radioligand->Mix Compounds Prepare Serial Dilutions of Test Compounds Compounds->Mix Equilibrate Incubate to Reach Equilibrium Mix->Equilibrate Filter Rapid Filtration to Separate Bound and Free Ligand Equilibrate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Scintillation Counting of Bound Radioactivity Wash->Count Calculate Calculate Specific Binding Count->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 Determine_Ki Calculate Ki Value (Cheng-Prusoff) Determine_IC50->Determine_Ki

Caption: Radioligand Binding Assay Workflow.

Comparative Cross-Reactivity Analysis of 1-Biphenyl-2-Ylmethanamine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The "1-biphenyl-2-ylmethanamine" scaffold is a privileged structure in modern medicinal chemistry, serving as the core component for a diverse range of targeted inhibitors. This guide provides a comparative analysis of the cross-reactivity and selectivity of inhibitors based on this scaffold, focusing on their performance against four distinct protein targets: HIV-1 Reverse Transcriptase (RT), the Dopamine Transporter (DAT), the PD-1/PD-L1 immune checkpoint interaction, and Protein Tyrosine Phosphatase 1B (PTP1B). The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid in the objective assessment of these compounds.

Quantitative Performance Comparison

The inhibitory activities of representative "this compound"-based compounds and their alternatives are summarized below. This data highlights the potency and selectivity of these inhibitors against their primary targets and key off-targets.

Table 1: HIV-1 Reverse Transcriptase (RT) Inhibitors
CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
JK-4b (Biphenyl-DAPY) WT HIV-112.082059[1]
K103N MutantData not specified>2059[1]
E138K MutantData not specified>2059[1]
Compound 2a (Biphenyl-DAPY) WT HIV-11>2059[2]>2059[2]
L100I Mutant1.3>2059[2]
K103N Mutant0.84>2059[2]
Y181C Mutant1.5>2059[2]
Compound 10p (CN-Biphenyl-DAPY) WT HIV-12736.41361[3]
Etravirine (Alternative) WT HIV-1Data not specifiedData not specified>1361[3]

DAPY: Diarylpyrimidine

Table 2: Dopamine Transporter (DAT) Inhibitors
CompoundTargetKi (nM)hERG IC50 (µM)DAT/SERT Selectivity
Modafinil Analogue 1 DATData not specifiedData not specifiedData not specified
((1,1'-biphenyl)-2-yl)methyl)sulfinylalkyl alicyclic amine derivatives DATRange: 6 - >14,000-fold over SERT[4]QSAR models predict reduced hERG activity[4]Data varies by analogue[4]
Cocaine (Alternative) DATBinds to outward-facing conformationData not specifiedLower selectivity
Table 3: PD-1/PD-L1 Interaction Inhibitors
CompoundAssayIC50/EC50 (nM)
Compound 2 (Nonsymmetric Biphenyl-based) HTRF (IC50)Single-digit nM range[5]
Cell-based ICB (EC50)21.8[5]
Durvalumab (Antibody Alternative) Cell-based ICB (EC50)0.3–1.8[5]
Compound 17 (Biphenyl-benzimidazole) HTRF (IC50)Submicromolar range[6]

HTRF: Homogeneous Time-Resolved Fluorescence; ICB: Immune Checkpoint Blockade

Table 4: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

| Compound | Target | IC50 (µM) | Selectivity vs. TCPTP | |---|---|---| | Compound 4b (Dihydropyridine thione) | PTP1B | 3.33 | >30-fold[7] | | Bidentate Inhibitors | PTP1B | Varies | High selectivity[8] |

TCPTP: T-cell protein tyrosine phosphatase

Signaling Pathways and Mechanisms of Action

Understanding the biological context in which these inhibitors function is crucial for interpreting their effects. The following diagrams illustrate the key signaling pathways associated with each target.

HIV_RT_Pathway cluster_virus HIV Virion cluster_host Host Cell Cytoplasm Viral RNA Viral RNA Viral RNA-DNA Hybrid Viral RNA-DNA Hybrid Viral RNA->Viral RNA-DNA Hybrid Reverse Transcription (RNA-dependent DNA polymerase activity) Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Viral RNA-DNA Hybrid tRNA primer tRNA primer tRNA primer->Viral RNA-DNA Hybrid Double-stranded DNA Double-stranded DNA Viral RNA-DNA Hybrid->Double-stranded DNA RNase H activity & DNA-dependent DNA polymerase activity Integration into Host Genome Integration into Host Genome Double-stranded DNA->Integration into Host Genome

Caption: Simplified schematic of the HIV-1 reverse transcription process.

DAT_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binding Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors Binding Dopamine (reuptake) Dopamine (reuptake) DAT->Dopamine (reuptake) Reuptake Vesicular Storage Vesicular Storage Dopamine (reuptake)->Vesicular Storage Downstream Signaling Downstream Signaling Dopamine Receptors->Downstream Signaling Activation

Caption: Role of the Dopamine Transporter (DAT) in synaptic dopamine signaling.

PD1_PDL1_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell PD-1 PD-1 SHP-2 SHP-2 PD-1->SHP-2 Recruitment & Activation TCR TCR T-Cell Inactivation T-Cell Inactivation SHP-2->T-Cell Inactivation Dephosphorylation of downstream signals PD-L1 PD-L1 PD-L1->PD-1 Binding MHC MHC MHC->TCR Antigen Presentation

Caption: The PD-1/PD-L1 immune checkpoint signaling pathway.

PTP1B_Pathway Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) Binding Phosphorylated IR Phosphorylated Insulin Receptor Insulin Receptor (IR)->Phosphorylated IR Autophosphorylation Phosphorylated IR->Insulin Receptor (IR) Downstream Signaling Downstream Signaling (e.g., PI3K/Akt pathway) Phosphorylated IR->Downstream Signaling Activation PTP1B PTP1B PTP1B->Phosphorylated IR Dephosphorylation

Caption: Negative regulation of the insulin signaling pathway by PTP1B.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay quantifies the interaction between PD-1 and PD-L1. In the absence of an inhibitor, the binding of tagged recombinant PD-1 and PD-L1 proteins brings a donor and acceptor fluorophore into close proximity, generating a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the HTRF signal.

Protocol:

  • Compound Preparation: Serially dilute test compounds in an appropriate assay buffer. The final DMSO concentration should be kept below 1%.

  • Reagent Preparation: Dilute tagged recombinant human PD-1 and PD-L1 proteins, along with their corresponding HTRF detection reagents (e.g., anti-tag antibodies labeled with a donor like Europium cryptate and an acceptor like d2), in the assay buffer.

  • Assay Procedure:

    • Dispense the diluted compounds or standards into a low-volume 384-well white plate.

    • Add the mixture of tagged PD-1 and PD-L1 proteins to the wells.

    • Add the HTRF detection reagents.

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.

    • Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.

HTRF_Workflow Start Start Compound Dilution Compound Dilution Start->Compound Dilution Add PD-1 & PD-L1 Add PD-1 & PD-L1 Compound Dilution->Add PD-1 & PD-L1 Add HTRF Reagents Add HTRF Reagents Add PD-1 & PD-L1->Add HTRF Reagents Incubation Incubation Add HTRF Reagents->Incubation Read Plate Read Plate Incubation->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for the PD-1/PD-L1 HTRF assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (cytotoxic concentration 50) values.

[³H]-Dopamine Uptake Assay

This assay measures the function of the dopamine transporter (DAT) by quantifying the uptake of radiolabeled dopamine into cells or synaptosomes expressing DAT.

Protocol:

  • Cell/Synaptosome Preparation: Prepare cells expressing DAT or synaptosomes from brain tissue.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with the test compounds or vehicle in a suitable buffer for a specific time at a controlled temperature (e.g., 20 minutes at 25°C).

  • Dopamine Uptake: Initiate the uptake by adding a known concentration of [³H]-dopamine and incubate for a short period (e.g., 10 minutes).

  • Termination of Uptake: Stop the uptake by rapid filtration or by washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]-dopamine uptake compared to the vehicle control and calculate the IC50 values.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a colorimetric ELISA-based assay that measures the activity of HIV-1 RT. The enzyme incorporates DIG-labeled dUTP into a new DNA strand, which is then detected with an anti-DIG antibody conjugated to a reporter enzyme.

Protocol:

  • Plate Preparation: Use a microplate pre-coated with streptavidin.

  • Reaction Mixture: Prepare a reaction mixture containing a template/primer (e.g., poly(A) x oligo(dT)), dNTPs, and DIG- and biotin-labeled dUTPs.

  • Assay Procedure:

    • Add the reaction mixture to the wells.

    • Add serial dilutions of the test compounds.

    • Initiate the reaction by adding recombinant HIV-1 RT.

    • Incubate at 37°C for 1-2 hours.

    • Wash the plate to remove unbound reagents.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate.

    • Wash the plate again.

    • Add a peroxidase substrate and incubate until color develops.

    • Stop the reaction and measure the absorbance.

  • Data Analysis: Calculate the percent inhibition of RT activity and determine the IC50 values.

PTP1B Inhibition Assay

This colorimetric assay measures the activity of PTP1B by quantifying the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow product, p-nitrophenol.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a stock solution of recombinant PTP1B, a stock solution of pNPP, and serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound dilutions, and the PTP1B enzyme solution.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Determine the rate of p-nitrophenol production and calculate the percent inhibition of PTP1B activity to determine the IC50 values.

This guide provides a foundational framework for comparing the cross-reactivity of "this compound"-based inhibitors. Researchers are encouraged to use the provided data and protocols as a starting point for their own investigations into the selectivity and potential off-target effects of these and other novel chemical entities.

References

Benchmarking Charge Transport Properties: A Comparative Guide for Novel Biphenyl-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of established charge transport materials to provide a benchmark for the evaluation of "1-Biphenyl-2-Ylmethanamine" and other novel compounds.

Introduction

The development of new organic semiconducting materials is crucial for advancing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). "this compound," a biphenyl-containing molecule, presents a potential candidate for charge transport applications. However, a comprehensive evaluation of its charge transport properties requires benchmarking against established materials. Due to the limited availability of experimental data for "this compound," this guide provides a comparative analysis of three widely used hole transport materials that also feature a biphenyl core: N,N′-diphenyl-N,N′-bis(3-methylphenyl)-[1,1′-biphenyl]-4,4′-diamine (TPD) , 4,4′-N,N′-dicarbazole-biphenyl (CBP) , and N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) .

This guide summarizes their key charge transport parameters, details the experimental protocols for their measurement, and provides visual workflows to aid researchers, scientists, and drug development professionals in the evaluation of new materials.

Data Presentation: A Comparative Overview of Charge Transport Properties

The following tables summarize the reported charge transport properties for TPD, CBP, and NPB. It is important to note that the charge carrier mobility in organic materials can be highly dependent on factors such as the measurement technique, sample preparation, purity, and the applied electric field.

Table 1: Hole Mobility

MaterialHole Mobility (cm²/Vs)Measurement TechniqueNotes
TPD ~10⁻³ - 10⁻⁴Time-of-Flight (TOF)Widely used hole transport material.[1]
(1-2) x 10⁻³Space-Charge Limited Current (SCLC)For poly-TPD.[2]
CBP ~10⁻³Impedance SpectroscopyFor undoped CBP thin films.[3]
10⁻¹⁰ - 10⁻⁸Impedance SpectroscopyDoped with Ir(ppy)₃, which acts as a trapping center.[3]
2.2 x 10⁻⁵Space-Charge Limited Current (SCLC)Doped with 12% FeCl₃ at zero electric field.[4]
NPB 7.64 x 10⁻⁴Space-Charge Limited Current (SCLC)At a thickness of 1000 nm and an electric field of 0.1 MV/cm.[5]
1.63 x 10⁻⁵Space-Charge Limited Current (SCLC)At a thickness of 50 nm and an electric field of 0.1 MV/cm.[5]
~1.16 x 10⁻³Not specifiedUnder zero bias.[6]

Table 2: Electron Mobility

MaterialElectron Mobility (cm²/Vs)Measurement TechniqueNotes
TPD --Primarily a hole transport material; electron mobility is generally not reported.
CBP 3.58 x 10⁻¹ (calculated)Time-of-Flight (TOF)For a related dicarbazolyl-dimethene-benzene compound.[7]
NPB --Primarily a hole transport material; electron mobility is generally not reported.

Experimental Protocols

The characterization of charge transport in organic materials predominantly relies on two key techniques: the Time-of-Flight (TOF) method and the Space-Charge Limited Current (SCLC) method.

Time-of-Flight (TOF)

The Time-of-Flight method is a direct technique for measuring the drift mobility of charge carriers.[8] In a typical TOF experiment, a thin film of the organic material is sandwiched between two electrodes. A short pulse of light, with energy greater than the material's bandgap, is used to generate a sheet of charge carriers near one of the electrodes.[8] An applied electric field then drives these carriers across the film to the collecting electrode. The resulting transient photocurrent is measured as a function of time. The transit time (τ) is the time it takes for the carriers to traverse the film. The drift mobility (μ) can then be calculated using the following equation:

μ = d² / (τ * V)

where d is the thickness of the organic film and V is the applied voltage.[7]

A variation of this technique is the charge-retraction time-of-flight (CR-TOF), which is an all-electrical method that does not require a light pulse.[9] Instead, carriers are injected and accumulated at a blocking interface and then retracted, with the retraction current transient being analogous to the TOF photocurrent.[9]

TOF_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Sample Sample Preparation (Thin Film between Electrodes) Generate Generate Charge Carriers (Light Pulse) Sample->Generate Light Pulsed Light Source (e.g., Laser) Light->Generate Voltage Voltage Source Apply Apply Electric Field Voltage->Apply Oscilloscope Oscilloscope Measure Measure Transient Photocurrent Oscilloscope->Measure Generate->Measure Apply->Generate Determine Determine Transit Time (τ) Measure->Determine Calculate Calculate Mobility (μ) Determine->Calculate

Caption: Workflow for Time-of-Flight (TOF) mobility measurement.
Space-Charge Limited Current (SCLC)

The Space-Charge Limited Current (SCLC) method is another common technique to determine charge carrier mobility in organic semiconductors.[10] This method involves measuring the steady-state current-voltage (I-V) characteristics of a single-carrier device. At a sufficiently high applied voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes limited by the space charge of the injected carriers. In the ideal case, for a trap-free insulator, the current density (J) is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)

where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the film. By fitting the experimental J-V data in the SCLC regime to this equation, the mobility can be extracted.[11] For this method to be accurate, ohmic contacts are required for efficient charge injection.[9]

SCLC_Workflow cluster_setup Device Fabrication cluster_measurement Measurement cluster_analysis Data Analysis Device Fabricate Single-Carrier Device (Ohmic Contacts) MeasureIV Measure Current-Voltage (I-V) Characteristics Device->MeasureIV Plot Plot J vs. V² MeasureIV->Plot Fit Fit to Mott-Gurney Law Plot->Fit Extract Extract Mobility (μ) Fit->Extract

Caption: Workflow for Space-Charge Limited Current (SCLC) mobility measurement.

Conclusion

This guide provides a foundational benchmark for the charge transport properties of biphenyl-containing organic materials by presenting data for the well-established compounds TPD, CBP, and NPB. The summarized mobility data and detailed experimental protocols for TOF and SCLC measurements offer a framework for the systematic evaluation of new materials such as "this compound." Researchers and professionals in the field can utilize this information to design appropriate characterization experiments and to contextualize the performance of novel compounds, thereby accelerating the discovery and development of next-generation organic electronic materials.

References

comparative cytotoxicity of "1-Biphenyl-2-Ylmethanamine" analogs on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including promising anticancer properties.[1] This guide provides a comparative overview of the cytotoxic effects of various biphenyl-containing compounds on different cancer cell lines, based on available experimental data. The information is intended to aid researchers in the design and development of novel anticancer agents.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of different biphenyl analogs against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Table 1: Cytotoxicity of Biphenylaminoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)
DPDQ-3aLung (A549)< Cisplatin
DPDQ-3aColorectal (DLD1)< Cisplatin
DPDQ-3aBreast (MCF-7)< Cisplatin

Data extracted from a study on biphenylaminoquinoline derivatives, which showed potency and selectivity against lung, colorectal, and breast cancer cells, with reduced toxicity to normal cells.[1]

Table 2: Cytotoxicity of Hydroxylated Biphenyl Compounds

CompoundCancer Cell LineIC50 (µM)
Compound 11Melanoma1.7 ± 0.5
Compound 12Melanoma2.0 ± 0.7

These compounds, structurally related to curcumin, demonstrated significant antitumor potential against melanoma cells while showing no toxicity to normal fibroblasts up to 32 µM.[2]

Table 3: Cytotoxicity of Biphenyl Sulfonamide Analogs

CompoundCancer Cell LineIC50 (µM)
Compound 15Prostate (PC-3)29.2
Compound 15Leukemia (HL-60)20.7

A series of arylpropyl sulfonamide analogues were evaluated, with some compounds showing stronger activities than the parent compound B13 in both prostate cancer and leukemia cell lines.[3]

Table 4: Cytotoxicity of 2-Arylnaphthyridin-4-one Analogues

CompoundCancer Cell LineIC50 (µM)
Compound 13Lung (A549)2.3
Compound 13Renal (Caki-2)13.4

Among a series of 2-arylnaphthyridin-4-ones, compound 13, which contains a naphthyl group, exhibited the most potent activity against both lung and renal cancer cell lines.[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT Assay)

A common method to assess the cytotoxic effects of the biphenyl compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells (e.g., A549, Caki-2, PC-3, HL-60) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well).[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 4 days).[4]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assays

To determine if the cytotoxic effects are due to the induction of programmed cell death (apoptosis), assays such as Annexin V and TUNEL are performed. Western blotting for caspase activation and PARP cleavage can further confirm the apoptotic pathway.[2]

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of newly synthesized compounds.

G Experimental Workflow for Cytotoxicity Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesize Biphenyl Analogs Cell_Culture Culture Cancer Cell Lines Synthesis->Cell_Culture MTT_Assay Perform MTT Assay to Determine IC50 Cell_Culture->MTT_Assay Data_Analysis Analyze Cytotoxicity Data MTT_Assay->Data_Analysis Apoptosis_Assay Conduct Apoptosis Assays (e.g., Annexin V) Data_Analysis->Apoptosis_Assay For potent compounds Pathway_Analysis Analyze Signaling Pathways Apoptosis_Assay->Pathway_Analysis

Caption: A generalized workflow for the synthesis and cytotoxic evaluation of novel compounds.

Apoptosis Induction Pathway

The diagram below depicts a simplified signaling pathway for apoptosis induction, a common mechanism of action for anticancer drugs.

G Simplified Apoptosis Signaling Pathway Biphenyl_Analog Biphenyl Analog Cancer_Cell Cancer Cell Biphenyl_Analog->Cancer_Cell Induces stress Caspase_Activation Caspase Activation Cancer_Cell->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis (Cell Death) PARP_Cleavage->Apoptosis

Caption: A simplified representation of a common apoptotic pathway initiated by an anticancer agent.

References

A Researcher's Guide to a Priori Assessment: Validating In Silico Models for 1-Biphenyl-2-Ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico models for predicting the biological activity of 1-biphenyl-2-ylmethanamine derivatives and their analogs. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the validation and application of computational models in drug discovery.

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound are no exception, with research indicating their potential as anticancer and enzyme-inhibiting agents. In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, offer a rapid and cost-effective means to predict the bioactivity of novel derivatives, thereby prioritizing synthetic efforts and streamlining the drug discovery pipeline. However, the predictive power of these models must be rigorously validated against experimental data to ensure their reliability.

This guide delves into the validation of such in silico models, offering a comparison of predictive performance with experimental outcomes for biphenyl derivatives. It further provides detailed experimental protocols for key assays and visualizes relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Comparative Analysis of In Silico Model Performance

The predictive accuracy of in silico models is paramount. The following tables summarize the performance of various models in predicting the biological activity of biphenyl derivatives, comparing the predicted values with experimentally determined outcomes.

Table 1: 3D-QSAR Model Validation for Aromatase Inhibitors

A study on biphenyl derivatives as nonsteroidal aromatase inhibitors utilized a 3D-QSAR pharmacophore model. The model's predictive power was assessed by comparing the predicted pIC50 values against the experimental values for a set of training and test compounds.[1]

CompoundExperimental pIC50Predicted pIC50Residual
Training Set
Compound 17.827.750.07
Compound 56.546.61-0.07
Compound 107.227.180.04
Compound 156.896.95-0.06
Compound 207.527.490.03
Test Set
Compound 257.157.080.07
Compound 306.966.890.07

Statistical Significance: The model demonstrated a high correlation coefficient (R²) of 0.977 for the training set and a predictive correlation coefficient (Q²) of 0.946 for the external test set, indicating a robust and predictive model.[1]

Table 2: Machine Learning Model Performance for Bioactivity Prediction

While not specific to this compound, broader studies on machine learning models for predicting bioactivity offer insights into their potential. A study comparing various algorithms on over 5000 datasets provides a benchmark for expected performance.

Machine Learning AlgorithmAverage Area Under the Curve (AUC)Average F1 Score
Random Forest0.850.65
Support Vector Machine (SVM)0.820.62
Deep Neural Network (DNN)0.800.60
Naive Bayes0.750.55

Note: These are generalized performance metrics and can vary significantly based on the specific dataset and molecular descriptors used.

Experimental Protocols for Model Validation

Rigorous experimental validation is the cornerstone of reliable in silico modeling. The following are detailed protocols for assays commonly used to determine the biological activity of biphenyl derivatives.

Protocol 1: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[2][3][4]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the biphenyl derivative in complete culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2][4]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Aromatase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the aromatase (CYP19A1) enzyme, which is crucial in estrogen biosynthesis and a target in breast cancer therapy.[5][6]

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • NADPH generating system

  • Aromatase assay buffer

  • This compound derivative stock solution (in DMSO)

  • Known aromatase inhibitor (e.g., Letrozole) as a positive control

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the biphenyl derivative and the positive control in the assay buffer.

    • Prepare the aromatase enzyme and NADPH regenerating system according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add the serially diluted biphenyl derivative, positive control, and a vehicle control (DMSO) to the wells of the 96-well plate in triplicate.

    • Add the aromatase enzyme solution to all wells.

    • Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system to each well.

    • Immediately measure the fluorescence intensity in kinetic mode (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (Vmax) for each concentration.

    • Calculate the percentage of aromatase inhibition for each concentration of the biphenyl derivative compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualization of Pathways and Workflows

Understanding the biological context and the experimental process is crucial for interpreting the results of both in silico and in vitro studies. The following diagrams, generated using Graphviz, illustrate a key signaling pathway implicated in the anticancer activity of some biphenyl derivatives and a general workflow for the validation of in silico models.

experimental_workflow cluster_in_silico In Silico Modeling cluster_experimental Experimental Validation cluster_comparison Model Validation compound_library Virtual Compound Library (this compound Derivatives) in_silico_model In Silico Model (e.g., QSAR, Machine Learning) compound_library->in_silico_model activity_prediction Predicted Biological Activity in_silico_model->activity_prediction synthesis Chemical Synthesis of Prioritized Derivatives activity_prediction->synthesis Prioritization comparison Comparison of Predicted vs. Experimental Data activity_prediction->comparison in_vitro_assay In Vitro Biological Assay (e.g., MTT, Enzyme Inhibition) synthesis->in_vitro_assay experimental_data Experimental Activity Data (e.g., IC50) in_vitro_assay->experimental_data experimental_data->comparison validation_metrics Validation Metrics (R², Q², etc.) comparison->validation_metrics

General workflow for the validation of in silico models.

PI3K_AKT_mTOR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Activation Biphenyl_Derivative Biphenyl Derivative (Potential Inhibitor) Biphenyl_Derivative->AKT Inhibition

The PI3K/AKT/mTOR signaling pathway, a potential target for biphenyl derivatives.

PDL1_pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Biphenyl_Derivative Biphenyl Derivative Biphenyl_Derivative->PDL1 Inhibition of Binding T_cell_inactivation T Cell Inactivation PD1->T_cell_inactivation Leads to

The PD-1/PD-L1 immune checkpoint pathway.

Conclusion

The validation of in silico models is a critical step in modern drug discovery. For this compound derivatives, a class of compounds with significant therapeutic potential, robustly validated computational models can greatly accelerate the identification of lead candidates. This guide provides a framework for comparing in silico predictions with experimental data, offering detailed protocols for key biological assays. The visualized signaling pathways and experimental workflows further aid in the conceptualization and execution of these validation studies. By integrating computational and experimental approaches, researchers can more efficiently navigate the complex landscape of drug development and unlock the full potential of this promising class of molecules.

References

Safety Operating Guide

Proper Disposal of 1-Biphenyl-2-Ylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 1-Biphenyl-2-Ylmethanamine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, in line with established safety protocols for hazardous chemical waste. Adherence to these guidelines is essential to minimize risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The following are general safety precautions to be observed when handling this compound and its waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.

  • Spill Management: In the event of a spill, immediately contain the material using an inert absorbent. Collect the spilled material and place it in a sealed, labeled container for disposal as hazardous waste. Avoid generating dust during cleanup.

Summary of Chemical Safety Data

The following table summarizes key safety and physical property data for biphenyl compounds, which are structurally related to this compound. This information is crucial for conducting a thorough risk assessment and ensuring proper handling.

PropertyValueSource
Chemical Formula C₁₃H₁₃NPubChem[1]
Molecular Weight 183.25 g/mol PubChem[1]
Appearance White to light yellow powder or crystalTCI[2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.Sigma-Aldrich, Fisher Scientific[3][4][5]
Precautionary Statements P261: Avoid breathing dust. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant.Sigma-Aldrich, Fisher Scientific[4][5]

Experimental Protocol: Waste Disposal Procedure

The following detailed methodology outlines the proper steps for the disposal of this compound waste in a laboratory setting.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated lab supplies (e.g., gloves, wipes, pipette tips) and empty containers, as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection and Containment:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Ensure the container is kept securely closed except when adding waste.

  • Storage of Hazardous Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • The storage area should be away from incompatible materials.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. The disposal will be carried out by a licensed hazardous waste contractor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), which will likely involve incineration.[6]

  • Disposal of Empty Containers:

    • Thoroughly empty the container of all contents.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[7]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

    • After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Dedicated, Labeled, Leak-Proof Container B->C D Store Sealed Container in a Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) for Waste Pickup D->E F Licensed Hazardous Waste Contractor Transports Waste to a Permitted TSDF E->F G Final Disposal (e.g., Incineration) F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Biphenyl-2-Ylmethanamine
Reactant of Route 2
Reactant of Route 2
1-Biphenyl-2-Ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.